Product packaging for 2,1,3-Benzothiadiazol-4-ylboronic acid(Cat. No.:CAS No. 499769-94-7)

2,1,3-Benzothiadiazol-4-ylboronic acid

Cat. No.: B1531055
CAS No.: 499769-94-7
M. Wt: 180 g/mol
InChI Key: RVXHEMODAHHASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,1,3-Benzothiadiazol-4-ylboronic acid (CAS 499769-94-7) is a high-value boron-containing derivative of the 2,1,3-benzothiadiazole (BTD) heterocycle, serving as a critical building block in modern organic synthesis. Its primary research value lies in its application as a versatile reagent in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the facile construction of carbon-carbon bonds . This functionality allows researchers to systematically elaborate the BTD core, a privileged electron-acceptor unit, for the design and synthesis of novel functional materials . The compound is particularly instrumental in advancing materials science, where it is used to create molecular components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs) . Furthermore, BTD derivatives are integral to the development of fluorescent probes and phototheranostic agents for bioimaging applications, leveraging the unit's optoelectronic properties . The boronic acid functional group at the 4-position of the benzothiadiazole ring provides a strategic handle for functionalization that is otherwise challenging to achieve via direct electrophilic substitution, offering researchers a pathway to previously difficult-to-access C4-, C5-, and C6-substituted BTD-based scaffolds . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the material safety data sheet (MSDS) for safe handling procedures. This product is irritant to eyes, respiratory system, and skin .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BN2O2S B1531055 2,1,3-Benzothiadiazol-4-ylboronic acid CAS No. 499769-94-7

Properties

IUPAC Name

2,1,3-benzothiadiazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXHEMODAHHASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NSN=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674976
Record name 2,1,3-Benzothiadiazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-94-7
Record name 2,1,3-Benzothiadiazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo-2,1,3-thiadiazole-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazol-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,1,3-Benzothiadiazole (BTD) and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic and photophysical properties. The introduction of a boronic acid moiety at the 4-position of the BTD ring system unlocks a versatile building block, 2,1,3-Benzothiadiazol-4-ylboronic acid, enabling a wide array of subsequent chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this key intermediate, with a focus on iridium-catalyzed C-H borylation and traditional lithiation-borylation routes. We will delve into the mechanistic underpinnings of these methodologies, offer detailed, field-tested protocols, and discuss critical parameters for reaction optimization, purification, and characterization.

Introduction: The Strategic Importance of this compound

The 2,1,3-benzothiadiazole (BTD) core is an electron-deficient heterocycle that imparts favorable characteristics to molecules in which it is incorporated, including enhanced fluorescence and electron-accepting capabilities. These properties have led to the widespread use of BTD derivatives in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photovoltaic materials. In the realm of drug discovery, the BTD scaffold is present in a variety of compounds with demonstrated pharmacological activities, such as anticancer and antimicrobial properties.

The functionalization of the BTD core is crucial for modulating its properties and for constructing more complex molecular architectures. Direct derivatization of the benzenoid ring of BTD has historically been challenging. The development of methods to install a boronic acid group, a versatile synthetic handle, has been a significant advancement. This compound, in particular, serves as a key precursor for introducing substituents at the 4-position, a site that can be difficult to access through other means.

This guide will focus on the practical synthesis of this valuable building block, providing the necessary detail for researchers to confidently implement these procedures in their own laboratories.

Synthetic Strategies: A Comparative Analysis

Two principal methodologies have emerged for the synthesis of this compound and its esters: direct C-H borylation and the more traditional lithiation-borylation sequence.

Iridium-Catalyzed C-H Borylation: A Modern Approach

Direct C-H activation and borylation has become a powerful tool in modern organic synthesis due to its atom economy and ability to functionalize otherwise inert C-H bonds. Iridium-based catalysts have proven particularly effective for the borylation of arenes and heteroarenes.

Mechanism and Rationale: The iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole typically employs a catalyst precursor like [Ir(OMe)COD]₂ and a ligand, often a bipyridine derivative, in the presence of a boron source such as bis(pinacolato)diboron (B₂pin₂). The catalytic cycle is believed to involve the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the active catalyst. The regioselectivity of the borylation is influenced by both steric and electronic factors. In the case of unsubstituted BTD, borylation preferentially occurs at the 4- and 5-positions.

Advantages:

  • Direct Functionalization: Avoids the need for pre-functionalized starting materials (e.g., halo-BTDs).

  • Mild Conditions: Reactions can often be carried out under relatively mild conditions.

  • Good Functional Group Tolerance: Tolerates a variety of functional groups that might be incompatible with organolithium or Grignard reagents.

Challenges:

  • Regioselectivity: While often favoring the 4- and 5-positions, mixtures of isomers can be formed, necessitating careful purification. The formation of di-borylated products is also a potential side reaction.

  • Catalyst Cost: Iridium catalysts can be expensive, which may be a consideration for large-scale synthesis.

Lithiation-Borylation: A Classic and Reliable Method

The lithiation of an aryl halide followed by quenching with a trialkyl borate is a well-established and robust method for the synthesis of arylboronic acids. This approach requires a halogenated BTD precursor, typically 4-bromo-2,1,3-benzothiadiazole.

Mechanism and Rationale: The process begins with a halogen-metal exchange reaction, where an organolithium reagent (e.g., n-butyllithium) deprotonates the position ortho to the bromine atom, leading to the formation of a lithiated BTD intermediate. This highly reactive species then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). The resulting boronate ester is then hydrolyzed upon aqueous workup to yield the desired boronic acid.

Advantages:

  • High Regioselectivity: The position of the boronic acid is precisely controlled by the initial position of the halogen.

  • Readily Available Reagents: The reagents required for this method are common and relatively inexpensive.

  • Scalability: This method is generally well-suited for scaling up to larger quantities.

Challenges:

  • Cryogenic Temperatures: The use of organolithium reagents necessitates low temperatures (-78 °C) to prevent side reactions and decomposition.

  • Functional Group Incompatibility: The strongly basic and nucleophilic nature of the organolithium intermediate limits the tolerance of certain functional groups (e.g., esters, ketones, nitro groups).

  • Multi-step Process: Requires the prior synthesis of the halogenated starting material.

Experimental Protocols

Protocol 1: Iridium-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole

This protocol is adapted from established procedures for the direct borylation of heterocycles.

Diagram of the Experimental Workflow:

Caption: Workflow for Ir-catalyzed C-H borylation.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles

physicochemical properties of 2,1,3-Benzothiadiazol-4-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,1,3-Benzothiadiazol-4-ylboronic Acid

Abstract: The 2,1,3-benzothiadiazole scaffold is a privileged electron-acceptor unit integral to advancements in functional materials and medicinal chemistry.[1][2] Its derivatives are foundational in developing fluorescent probes, organic electronics, and novel therapeutics.[3][4][5] This guide provides a comprehensive framework for the characterization of this compound. While specific experimental data for this mono-boronic acid isomer is not extensively published, this document outlines the foundational principles and detailed experimental protocols necessary for its full physicochemical profiling. We will leverage data from closely related analogs and the parent heterocycle to establish a predictive baseline and explain the causality behind the essential characterization workflows required for any research or drug development program involving this compound.

Core Molecular & Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The table below summarizes the core identifiers for this compound and includes data from key analogs where direct information is unavailable.

PropertyValue / InformationSource / Comment
IUPAC Name (2,1,3-Benzothiadiazol-4-yl)boronic acid---
Molecular Formula C₆H₅BN₂O₂SCalculated
Molecular Weight 179.99 g/mol Calculated
CAS Number Not explicitly assigned.Closest analogs are 934365-16-9 for the 4,7-bis(pinacol ester)[6] and 1332458-85-1 for the 4,7-diboronic acid.[7]
Physical Form Expected to be a powder or crystalline solid.Based on related boronic acids and benzothiadiazole derivatives.[8][9]
Melting Point (°C) To Be Determined (TBD)The related 4,7-bis(pinacol ester) melts at 207-212 °C.[6] The parent 2,1,3-Benzothiadiazole melts at 54.0 °C.[2]
pKa TBDExpected to be in the range of 8-10, typical for arylboronic acids, influenced by the electron-withdrawing benzothiadiazole core.[10]
LogP / LogD TBDA calculated log Pow for the parent heterocycle is 2.01, suggesting moderate lipophilicity.[11] The boronic acid moiety will increase hydrophilicity.
Solubility TBDBoronic acids often exhibit low aqueous solubility, which can be pH-dependent and may be enhanced by forming esters with polyols like mannitol.[12]

Foundational Principles for Characterization

The chemical behavior of this compound is dictated by the interplay between its two key functional components: the boronic acid group and the benzothiadiazole ring system.

  • The Boronic Acid Moiety: This functional group is a Lewis acid, capable of accepting an electron pair. This property is central to its utility and its physicochemical behavior. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[10][12] This equilibrium is pH-dependent and is the basis for its pKa. The ability of boronic acids to form reversible covalent esters with cis-diols is a hallmark of their chemistry, a principle widely exploited in glucose sensors and for improving formulation solubility.[12][13]

  • The 2,1,3-Benzothiadiazole Core: This bicyclic heterocycle is aromatic and known for its strong electron-withdrawing character.[1][14] This electronic property influences the acidity of the boronic acid group and is responsible for the unique photophysical (fluorescent) properties seen in many of its derivatives.[5][15] Its planar structure can promote π-π stacking interactions in the solid state.[1]

Experimental Protocols for Physicochemical Characterization

The following protocols provide a robust framework for determining the key physicochemical parameters essential for drug development and materials science applications.

Workflow for Comprehensive Physicochemical Profiling

The characterization process follows a logical progression from fundamental identity confirmation to functional stability assessment.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Stability & Degradation A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC, Elemental Analysis) B->C D Solubility Assay (Thermodynamic) C->D E pKa Determination (Potentiometric/Spectrophotometric) D->E F Lipophilicity Measurement (LogD Shake-Flask) E->F G Forced Degradation Study (Acid, Base, Oxidative, Light) F->G H Solution Stability (Aqueous Buffers) G->H G cluster_reactions Key Reactions cluster_degradation Potential Degradation Pathways Compound This compound Suzuki Suzuki-Miyaura Coupling (with Aryl Halide, Pd catalyst) Compound->Suzuki Synthetic Utility Esterification Esterification (with diols, e.g., pinacol) Compound->Esterification Protection/ Solubilization Oxidation Oxidative Cleavage (forms Phenol) Compound->Oxidation Instability Dehydration Dehydration (forms Boroxine) Compound->Dehydration Instability

References

An In-Depth Technical Guide to the Molecular Structure of 2,1,3-Benzothiadiazol-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2,1,3-Benzothiadiazol-4-ylboronic acid. This compound is a valuable building block in medicinal chemistry and materials science, deriving its utility from the unique electronic properties of the 2,1,3-benzothiadiazole (BTD) core and the versatile reactivity of the boronic acid moiety. We will delve into modern synthetic strategies, detailed protocols for structural elucidation via spectroscopic and crystallographic methods, and the application of this molecule in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

The 2,1,3-Benzothiadiazole (BTD) Scaffold: An Electron-Deficient Core

The 2,1,3-benzothiadiazole (BTD) heterocycle is the foundation of the title molecule.[1][2] It is a bicyclic system composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[2] The BTD core is recognized as a privileged electron-acceptor unit.[3] This electron-deficient nature is central to its widespread use in the development of materials for organic electronics, such as OLEDs, solar cells, and fluorescent probes.[3][4] The ability to functionalize the benzenoid ring allows for the fine-tuning of its electronic and photophysical properties, making derivatives like this compound highly sought after.[5]

Molecular Identity and Physicochemical Properties

Unambiguous identification is the cornerstone of any chemical study. This compound is defined by a specific set of identifiers and properties, summarized below.

PropertyValueReference
IUPAC Name (2,1,3-Benzothiadiazol-4-yl)boronic acid[6]
CAS Number 499769-94-7[6]
Chemical Formula C₆H₅BN₂O₂S[6]
Molecular Weight 179.99 g/mol [6]
SMILES String OB(O)C1=CC=CC2=NSN=C12[6]
InChIKey RVXHEMODAHHASJ-UHFFFAOYSA-N[6]

Synthesis and Structural Elucidation Workflow

The preparation of functionalized BTDs has evolved significantly. While classical methods often require harsh conditions, modern approaches like transition-metal-catalyzed C-H activation offer a more direct and regioselective route.[3] Iridium-catalyzed C-H borylation is a particularly powerful method for installing a boronic acid group onto the BTD core.[3]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start 2,1,3-Benzothiadiazole (Starting Material) Borylation Iridium-Catalyzed C-H Borylation Start->Borylation [Ir(cod)OMe]₂, dtbpy, B₂pin₂ Hydrolysis Hydrolysis of Pinacol Ester Borylation->Hydrolysis Product Crude Product: This compound Hydrolysis->Product Purification Column Chromatography or Recrystallization Product->Purification Characterization Spectroscopic Analysis (NMR, HRMS) Purification->Characterization Final Pure Product (>98% Purity) Characterization->Final

Caption: Synthesis and characterization workflow for this compound.

Experimental Protocol: Regioselective C-H Borylation

This protocol is a representative method adapted from modern synthetic literature for accessing the target compound.[3]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2,1,3-Benzothiadiazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%).

  • Solvent: Add anhydrous tetrahydrofuran (THF) via syringe under an argon atmosphere.

  • Reaction: Stir the mixture at 80 °C for 16 hours. The reaction progress is monitored by TLC or GC-MS.

  • Workup (Ester Intermediate): Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting residue contains the pinacol ester intermediate.

  • Hydrolysis: Dissolve the crude residue in a 10:1 mixture of acetone and water. Add sodium periodate (NaIO₄, 2.5 eq) and stir vigorously at room temperature for 4 hours.

  • Purification: Quench the reaction with aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude boronic acid is then purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Trustworthiness Insight: The use of an iridium catalyst with a specific bipyridine ligand is crucial for achieving high regioselectivity for the C4 position of the BTD ring. The two-step borylation/hydrolysis sequence is often preferred as the boronic ester intermediate is more robust for purification than the final boronic acid.

In-Depth Structural Analysis

Confirming the molecular structure requires a multi-pronged analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. For this compound, the spectrum is expected to be distinct.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
C4-~130 (broad)Carbon directly attached to boron; signal often broadened due to quadrupolar relaxation of the boron nucleus.
C5~7.8 (d)~128Adjacent to the electron-withdrawing thiadiazole ring.
C6~7.6 (t)~125Standard aromatic proton.
C7~8.0 (d)~120Deshielded due to proximity to the thiadiazole nitrogen.
C7a-~154Fused ring junction carbon.
C3a-~153Fused ring junction carbon.
B-OH~8.2 (s, broad)-Acidic protons of the boronic acid, often exchangeable and broad.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar boronic acid and to observe the exchangeable B(OH)₂ protons.

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) on a 400 MHz or higher field spectrometer.

  • Analysis: The ¹H spectrum will confirm the substitution pattern on the benzene ring. The broad signal for the carbon attached to boron in the ¹³C spectrum is a key diagnostic feature.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition.

Protocol for HRMS Analysis:

  • Method: Electrospray Ionization (ESI) in negative ion mode is typically effective for boronic acids.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile.

  • Analysis: The expected [M-H]⁻ ion for C₆H₅BN₂O₂S would have a calculated exact mass. The experimental value must match this calculated mass to within 5 ppm to confirm the elemental formula.

Single-Crystal X-ray Crystallography

Crystallography_Workflow A Crystal Growth (e.g., Slow Evaporation) B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution (Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis (CIF file generation) E->F

Caption: The experimental workflow for single-crystal X-ray crystallography.

Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, and diffraction data are collected by exposing it to a monochromatic X-ray beam.

  • Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map.[9] This initial model is then refined against the experimental data to determine the precise atomic positions.[9] The final result is a crystallographic information file (CIF) containing all structural parameters.

The Boronic Acid Moiety: A Gateway to Molecular Diversity

The true power of this compound in drug development lies in the reactivity of its boronic acid group. It is a premier coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.[10][11]

Suzuki_Cycle Pd0 Pd(0)L₂ Oxi Oxidative Addition Pd0->Oxi R¹-X PdII R¹-Pd(II)-X L₂ Oxi->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)-R² L₂ Trans->PdII_R2 Bor R²-B(OR)₂ Bor->Trans Base Base Base->Trans Red Reductive Elimination PdII_R2->Red Red->Pd0 Catalyst Regeneration Prod R¹-R² Red->Prod

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Suzuki-Miyaura Coupling
  • Setup: In a reaction vial, combine this compound (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Reaction: Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • Purification: The resulting biaryl product is purified by column chromatography.

Applications in Drug Discovery and Materials Science

The ability to easily couple the BTD scaffold to other aromatic or heteroaromatic systems makes this boronic acid invaluable.

  • Medicinal Chemistry: Benzothiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.[10] By using Suzuki coupling, chemists can rapidly synthesize libraries of BTD-containing compounds to screen for biological activity against various therapeutic targets.[10][12]

  • Materials Science: The electron-accepting BTD core can be combined with electron-donating units to create donor-acceptor molecules with tailored HOMO-LUMO gaps.[4][13] This strategy is fundamental in designing organic semiconductors for applications in solar cells and OLEDs.[2][14]

Conclusion

This compound is a sophisticated chemical tool whose structure is key to its function. The electron-deficient BTD core provides unique photophysical properties, while the boronic acid handle offers a reliable connection point for building molecular complexity. A thorough understanding of its synthesis and detailed structural characteristics, as outlined in this guide, is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals and advanced functional materials.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,1,3-Benzothiadiazol-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,1,3-Benzothiadiazol-4-ylboronic acid. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple listing of chemical shifts to provide a foundational understanding of the spectral features, predicated on the analysis of the parent heterocycle and the predictable electronic effects of the boronic acid functionality.

The Strategic Importance of this compound

The 2,1,3-benzothiadiazole scaffold is a privileged structure in drug discovery and organic electronics, known for its unique electronic properties and ability to engage in various biological interactions. The introduction of a boronic acid group at the 4-position opens up a vast chemical space for further functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This makes this compound a critical building block for the synthesis of complex molecules with tailored properties. Accurate NMR spectroscopic analysis is the cornerstone of its quality control and synthetic application.

Foundational NMR Analysis: The 2,1,3-Benzothiadiazole Core

A comprehensive understanding of the NMR spectrum of this compound begins with an analysis of its parent structure, 2,1,3-benzothiadiazole. The inherent symmetry and electronic nature of this bicyclic system dictate the baseline chemical shifts and coupling patterns.

The ¹H NMR spectrum of 2,1,3-benzothiadiazole in acetone-d₆ exhibits a symmetrical AA'BB' spin system.[1] The protons on the benzene ring give rise to two multiplets, one for the protons at positions 4 and 7, and another for the protons at positions 5 and 6. In deuterated chloroform (CDCl₃), the chemical shifts are slightly different but the pattern remains.[1]

The ¹³C NMR spectrum of the parent compound in acetone-d₆ shows three distinct signals corresponding to the carbon atoms of the benzene ring, reflecting the molecule's symmetry.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Spectrum

The introduction of the boronic acid group at the C4 position breaks the symmetry of the benzothiadiazole ring, leading to a more complex ¹H NMR spectrum with four distinct aromatic signals.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-57.8 - 8.0Doublet of doubletsJ ≈ 7-8, J ≈ 1-2
H-67.4 - 7.6Triplet or Doublet of doubletsJ ≈ 7-8
H-78.0 - 8.2Doublet of doubletsJ ≈ 7-8, J ≈ 1-2
B(OH)₂5.0 - 7.0Broad singlet-
  • H-7: This proton is ortho to the electron-withdrawing thiadiazole ring and meta to the boronic acid group, and is expected to be the most deshielded.

  • H-5: This proton is ortho to the boronic acid group and will experience significant deshielding.

  • H-6: This proton is meta to both the thiadiazole ring and the boronic acid group.

  • B(OH)₂: The protons of the boronic acid hydroxyl groups are exchangeable and typically appear as a broad singlet. The chemical shift of this signal is highly dependent on concentration and the presence of water.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is also predicted to show six distinct signals for the aromatic carbons due to the loss of symmetry. The carbon atom directly attached to the boron atom (C-4) will be significantly deshielded.

Carbon Predicted Chemical Shift (ppm)
C-4135 - 145
C-5125 - 135
C-6128 - 138
C-7120 - 130
C-8 (C-3a)150 - 160
C-9 (C-7a)150 - 160
  • C-4: The ipso-carbon attached to the boron atom will be significantly deshielded.

  • C-8 and C-9: These carbons are part of the thiadiazole ring and are inherently deshielded.

  • C-5, C-6, and C-7: The chemical shifts of these carbons will be influenced by their position relative to the boronic acid substituent.

Experimental Protocol for NMR Analysis

Obtaining high-quality NMR spectra for boronic acids requires careful consideration of the experimental conditions due to their tendency to form boroxines (cyclic anhydrides) upon dehydration.

Sample Preparation
  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often the solvents of choice as they can help to break up oligomeric species through hydrogen bonding. Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited.

  • Concentration: A concentration of 5-10 mg/mL is typically sufficient for ¹H NMR, while 20-50 mg/mL is recommended for ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.

NMR Instrument Parameters
  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Below is a conceptual workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add TMS as internal standard B->C D Acquire 1H NMR Spectrum (≥400 MHz) C->D E Acquire 13C NMR Spectrum (≥100 MHz) D->E F Perform 2D NMR if needed (COSY, HSQC, HMBC) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Assign Signals and Determine Coupling Constants I->J

Caption: Experimental workflow for NMR analysis.

Structural Elucidation and Data Interpretation

The final step in the analysis is the comprehensive interpretation of the acquired spectra to confirm the structure of this compound.

  • ¹H NMR: The number of signals, their chemical shifts, multiplicities, and coupling constants will confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The number of signals will confirm the number of unique carbon environments. The chemical shifts will be consistent with the presence of the benzothiadiazole ring and the boronic acid substituent.

  • 2D NMR: In cases of ambiguity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals.

The logical relationship for spectral interpretation is outlined below.

Interpretation_Logic A 1H NMR Data (Shifts, Multiplicity, Coupling) D Predicted Structure of This compound A->D B 13C NMR Data (Number of Signals, Shifts) B->D C 2D NMR Data (COSY, HSQC, HMBC) C->D If needed E Confirmed Structure D->E

Caption: Logic for structural confirmation.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By combining foundational knowledge of the parent benzothiadiazole system with established principles of substituent effects, researchers can confidently characterize this important synthetic building block. The provided experimental protocols and interpretation strategies serve as a valuable resource for ensuring the quality and identity of this compound in research and development settings.

References

electrophilic aromatic substitution on 2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2,1,3-Benzothiadiazole

Authored by: A Senior Application Scientist

Foreword: Navigating the Chemistry of a Privileged Heterocycle

The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in modern materials science and medicinal chemistry.[1][2][3][4][5] Its unique electronic properties, stemming from the fusion of an electron-rich benzene ring with an electron-deficient thiadiazole ring, have established it as a privileged scaffold in everything from organic light-emitting diodes (OLEDs) and solar cells to fluorescent biological probes and pharmaceuticals.[1][3][4][5][6][7] However, the very electronic nature that makes BTD so valuable also presents significant challenges for its synthetic modification.

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the functionalization of the BTD core, with a specific focus on electrophilic aromatic substitution (EAS). We will move beyond simple procedural descriptions to explore the underlying principles that govern the reactivity and regioselectivity of this fascinating heterocycle. Our approach is grounded in field-proven insights, ensuring that the theoretical knowledge is directly applicable to practical laboratory work.

The Electronic Landscape of 2,1,3-Benzothiadiazole: A Tale of Deactivation

The foundational principle governing the electrophilic aromatic substitution of BTD is the profound electron-withdrawing nature of the fused 1,2,5-thiadiazole ring.[2] This effect significantly deactivates the attached benzene ring towards attack by electrophiles.[1][2][3][4] Understanding this deactivation is critical for experimental design.

  • Causality of Deactivation: The nitrogen and sulfur atoms in the thiadiazole ring are highly electronegative. Through inductive and resonance effects, they pull electron density away from the carbocyclic ring. This reduction in electron density makes the BTD ring system a much weaker nucleophile compared to benzene, and therefore less reactive towards electrophiles.[8] Consequently, electrophilic substitutions on BTD typically demand harsh reaction conditions to proceed at a practical rate.[1][2][3][4]

  • Regioselectivity: The Predominance of C4/C7 Substitution: Despite the overall deactivation, electrophilic attack is not random. It occurs preferentially at the C4 and C7 positions. This regioselectivity can be rationalized by examining the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. Attack at the C4 (or C7) position allows the positive charge to be delocalized through resonance structures without placing it on the carbon atom adjacent to the electron-deficient nitrogen atom, which would be a significantly destabilized arrangement.

The general mechanism, highlighting the rate-determining step and the formation of the more stable intermediate leading to C4 substitution, is visualized below.

Caption: General mechanism of electrophilic aromatic substitution on BTD.

Key Electrophilic Substitution Reactions: Protocols and Insights

Given the deactivated nature of the BTD ring, only highly reactive electrophiles under forcing conditions can achieve substitution. Nitration and halogenation are the most prevalent and synthetically useful examples.

Nitration: Accessing the 4-Nitro-2,1,3-benzothiadiazole Precursor

Nitration is a cornerstone reaction, providing the 4-nitro derivative which serves as a versatile precursor for further functionalization, such as reduction to an amine.[9]

  • Expert Rationale: The standard nitrating agent, a mixture of nitric and sulfuric acids, is essential. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is capable of attacking the electron-poor BTD ring.[2] The reaction is typically performed by adding the BTD substrate to a pre-cooled sulfonitric mixture to manage the initial exotherm, followed by stirring at ambient temperature to drive the reaction to completion.[2][9]

Table 1: Summary of Nitration Conditions for BTD

Nitrating AgentSubstrateProductYieldReference
H₂SO₄ (98%) / HNO₃ (70%)2,1,3-Benzothiadiazole4-Nitro-2,1,3-benzothiadiazoleN/A--INVALID-LINK--[9]
CF₃SO₃H / fuming HNO₃4,7-Dibromo-2,1,3-benzothiadiazole4,7-Dibromo-5,6-dinitro-BTD85%--INVALID-LINK--[10]
Refluxing 69% HNO₃4,7-Dibromo-2,1,3-benzothiadiazole4-Bromo-7-nitro-2,1,3-benzothiadiazole40%--INVALID-LINK--[11]

Field-Proven Experimental Protocol: Synthesis of 4-Nitro-2,1,3-benzothiadiazole [2][9]

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer, carefully combine 24 mL of 98% sulfuric acid and 8 mL of 70% nitric acid.

  • Cooling: Cool the acid mixture in a liquid nitrogen or dry ice/acetone bath until it solidifies. Causality: This step is crucial for safety, allowing for the controlled addition of the substrate to the highly reactive, exothermic mixture.

  • Substrate Addition: Add 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole directly to the frozen acid mixture.

  • Reaction: Remove the flask from the cooling bath and allow the mixture to warm to room temperature. Stir the reaction vigorously for three hours.

  • Workup: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring. Trustworthiness Check: This step quenches the reaction and precipitates the organic product, which has low solubility in the aqueous acidic medium.

  • Isolation and Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the solid to yield 4-nitro-2,1,3-benzothiadiazole (m.p. 108-110 °C).[12]

Nitration_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification prep_acids Mix H₂SO₄ and HNO₃ cool_acids Cool mixture until frozen prep_acids->cool_acids add_btd Add BTD to frozen acids cool_acids->add_btd warm_stir Warm to RT and stir for 3h add_btd->warm_stir quench Pour onto ice water warm_stir->quench filtrate Collect precipitate via filtration quench->filtrate wash Wash solid with H₂O filtrate->wash dry Dry the final product wash->dry

Caption: Experimental workflow for the nitration of 2,1,3-benzothiadiazole.

Halogenation: Crafting Key Building Blocks

Bromination of BTD is a pivotal transformation, yielding 4-bromo- and 4,7-dibromo-2,1,3-benzothiadiazole.[13][14] The dibrominated product, in particular, is an exceptionally versatile building block for constructing more complex molecules and conductive polymers via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][7][13]

  • Expert Rationale: The bromination proceeds sequentially, first at the C4 position and then at the C7 position.[3][14] The reaction requires a strong brominating agent and harsh conditions. Classically, this is achieved using elemental bromine in hydrobromic acid at high temperatures.[14] An alternative, reported to be less hazardous, utilizes N-bromosuccinimide (NBS) in a mixture of concentrated sulfuric acid and chloroform.[14]

Field-Proven Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole via NBS [14]

  • Setup: To a three-necked round-bottom flask equipped with a stirrer and nitrogen inlet, add 2,1,3-benzothiadiazole (5.00 g, 36.72 mmol).

  • Solvent Addition: Add 100 mL of 96% concentrated sulfuric acid, followed by 100 mL of chloroform. Stir the mixture for 20 minutes at room temperature to ensure complete dissolution.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (14.38 g, 80.78 mmol, 2.2 equivalents) portion-wise to the solution. Causality: Using a slight excess of NBS ensures the reaction goes to completion for the di-substitution.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Workup: Pour the mixture into a beaker containing 500 mL of an ice-water slush. Stir for 30 minutes.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Purification: Wash the collected solid sequentially with water, a 10% sodium thiosulfate solution (to remove any residual bromine), and finally again with water. Dry the solid in a vacuum oven to yield 4,7-dibromo-2,1,3-benzothiadiazole.

Friedel-Crafts Reactions: A Challenging Frontier

The Friedel-Crafts alkylation and acylation reactions, which are classic EAS methods for forming carbon-carbon bonds, are generally not effective on the highly deactivated 2,1,3-benzothiadiazole ring.[15][16] The strong Lewis acid catalysts (e.g., AlCl₃) required for these reactions can complex with the nitrogen and sulfur heteroatoms, further deactivating the ring and inhibiting the reaction. For this reason, direct Friedel-Crafts reactions on the parent BTD heterocycle are rarely reported in the literature. Researchers typically turn to alternative strategies, such as cross-coupling reactions with the aforementioned halo-BTD derivatives, to install alkyl or acyl groups.

Beyond Direct Substitution: Modern Alternatives

The harsh conditions and limited scope of direct electrophilic aromatic substitution on BTD have driven the development of alternative functionalization strategies. For drug development and materials science professionals, these modern methods offer milder conditions and, critically, access to substitution patterns beyond the C4/C7 positions.

  • Iridium-Catalyzed C-H Borylation: A significant breakthrough has been the use of iridium-catalyzed C-H borylation. This powerful method allows for the regioselective installation of a boronic ester group onto the BTD core.[1][3][4][17] This transformation provides access to versatile 5-boryl and 4,6-diboryl BTD building blocks, which were previously very difficult to synthesize.[1][3][4][17] These borylated intermediates can then participate in a wide range of subsequent reactions, such as Suzuki cross-coupling, to introduce a vast array of functional groups at positions that are inaccessible via classical EAS.[17][18]

Conclusion: A Chemist's Guide to a Versatile Scaffold

The electrophilic aromatic substitution of 2,1,3-benzothiadiazole is a classic example of reactivity dictated by electronic structure. The electron-deficient nature of the heterocycle necessitates harsh conditions and directs substitution to the C4 and C7 positions. While nitration and halogenation remain valuable tools for accessing key synthetic intermediates, the limitations of this chemistry are apparent. For the modern researcher, a comprehensive understanding must also include an appreciation for alternative strategies like transition-metal-catalyzed C-H activation, which dramatically expands the synthetic toolbox and enables the exploration of novel BTD derivatives with tailored properties for advanced applications. This guide provides the foundational knowledge and practical protocols to confidently navigate the synthesis and functionalization of this important molecular scaffold.

References

The Discovery of Novel Benzothiadiazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiadiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an intensive search for molecular scaffolds that can serve as foundational blueprints for novel therapeutics. Among the vast array of heterocyclic compounds, the benzothiadiazole (BTA) nucleus stands out as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, thereby proving to be exceptionally fruitful starting points for drug development.[3] The BTA ring system, a fusion of a benzene ring and a thiadiazole ring, possesses a unique combination of electronic properties and structural rigidity that makes it a versatile pharmacophore.[1][4]

Derivatives of benzothiadiazole have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[5][6][7] This versatility has led to the development of several clinically relevant compounds and a surge of interest in creating novel BTA derivatives.[6][8] This guide provides an in-depth technical overview of the strategic considerations and experimental workflows integral to the discovery and optimization of novel benzothiadiazole-based therapeutic agents, tailored for researchers and scientists in the field.

Chapter 1: Strategic Synthesis of Novel Benzothiadiazole Scaffolds

The successful discovery of novel drug candidates is fundamentally reliant on the ability to synthesize a diverse and structurally unique library of compounds. For benzothiadiazole derivatives, several synthetic strategies have been developed, ranging from classical condensation reactions to modern cross-coupling methodologies.

Causality in Synthetic Route Selection: The choice of synthetic pathway is not arbitrary; it is dictated by the desired substitution patterns on both the benzene and thiadiazole rings, which are known to be critical for biological activity.[9] For instance, substitutions at the C2 and C6 positions of the benzothiazole core have been shown to significantly modulate the compound's pharmacological profile.[1][9] Modern catalytic methods, such as regioselective C-H borylation, offer unprecedented control, allowing for functionalization at previously hard-to-access positions like C5 and C6, which traditionally required de novo synthesis of the entire ring system.[10]

Workflow for Modern Synthetic Approaches

The following diagram outlines a generalized workflow for synthesizing novel BTA derivatives, emphasizing modern, efficient techniques that allow for rapid library generation.

G cluster_1 Phase 2: Diversification via Cross-Coupling Start Select Starting Materials (e.g., 2-aminothiophenols) Cyclization Ring Cyclization (e.g., Condensation with Aldehydes) Start->Cyclization CoreBTD Core Benzothiadiazole Scaffold Cyclization->CoreBTD Borylation Regioselective C-H Borylation (e.g., Ir-catalyzed) CoreBTD->Borylation Functionalization BorylatedBTD Borylated BTD Intermediate Borylation->BorylatedBTD Suzuki Suzuki or Stille Cross-Coupling with Aryl Halides/Triflates BorylatedBTD->Suzuki FinalCmpds Diverse Library of Novel BTD Derivatives Suzuki->FinalCmpds

Caption: Synthetic workflow for novel benzothiadiazole derivatives.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol describes a typical Suzuki cross-coupling reaction, a powerful method for creating carbon-carbon bonds to diversify the BTD scaffold, for instance, by coupling a borylated BTD with an aryl halide.[11]

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the borylated benzothiadiazole derivative (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol or dioxane/water, to the flask. The specific solvent system should be optimized for substrate solubility and reaction efficiency.

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final derivative.

Chapter 2: High-Throughput Screening and Hit Identification

Once a library of novel benzothiadiazole derivatives has been synthesized, the next critical step is to identify compounds, or "hits," that exhibit the desired biological activity. High-Throughput Screening (HTS) is the cornerstone of this phase, enabling the rapid evaluation of thousands of compounds in parallel.[12][13]

Expertise in Assay Selection: The choice of the primary screening assay is paramount and depends entirely on the therapeutic target.[12][14] For anticancer drug discovery, initial screens often involve cell viability assays that measure a compound's ability to inhibit cancer cell growth.[13][15] It is crucial to select assays that are robust, reproducible, and amenable to automation. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is a widely used HTS method due to its speed and sensitivity.[13][15]

Workflow for Hit Identification and Validation

The process from initial screening to a validated hit is a multi-step funnel designed to eliminate false positives and prioritize the most promising compounds for further development.

G CompoundLibrary Synthesized BTD Compound Library PrimaryScreen Primary HTS (e.g., Cell Viability Assay) Single High Concentration CompoundLibrary->PrimaryScreen HitSelection Initial Hit Selection (Activity > Threshold) PrimaryScreen->HitSelection Data Analysis DoseResponse Dose-Response Confirmation (IC₅₀ Determination) HitSelection->DoseResponse Prioritization ValidatedHits Validated Hits DoseResponse->ValidatedHits Potency & Efficacy SAR Proceed to SAR Studies ValidatedHits->SAR

Caption: High-throughput screening (HTS) and hit validation workflow.

Protocol 2: Cell Viability Screening using MTT Assay

The MTT assay is a classic colorimetric assay for assessing cell metabolic activity, often used as an initial screen for cytotoxic effects.[12]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[16]

  • Compound Treatment: Prepare serial dilutions of the benzothiadiazole derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Chapter 3: Structure-Activity Relationship (SAR) and Lead Optimization

Identifying a hit is only the beginning. The subsequent phase, lead optimization, is an iterative process driven by Structure-Activity Relationship (SAR) studies.[17][18] The goal is to systematically modify the chemical structure of the hit compound to improve its potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

The Logic of Iterative Optimization: The core principle of SAR is to establish a clear link between specific structural features and biological activity.[9] For example, by synthesizing a series of analogs where only one part of the molecule is changed (e.g., the substituent at the C6 position), researchers can deduce whether that position tolerates bulky or electron-withdrawing groups, and how these changes affect target binding or cell permeability.[18] This iterative cycle of design, synthesis, and testing is fundamental to transforming a moderately active hit into a potent and selective drug candidate.[19]

The SAR Cycle

This diagram illustrates the iterative nature of lead optimization, a feedback loop that continuously refines a compound's properties.

SAR_Cycle Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis Hypothesis Testing In Vitro Testing (Potency, Selectivity) Synthesis->Testing New Compounds Analysis Analyze Data (SAR) Testing->Analysis Biological Data Analysis->Design Informed Decisions

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Data Presentation: SAR Table

Summarizing SAR data in a table is crucial for clear comparison and decision-making. The following is an example table for a hypothetical series of benzothiadiazole-based kinase inhibitors.

Compound IDR¹ Substituent (C2)R² Substituent (C6)Kinase IC₅₀ (nM)[20]Cell Viability IC₅₀ (µM)
BTD-01-H-H1250> 50
BTD-02-NH₂-H78025.4
BTD-03-NH₂-Cl1504.8
BTD-04-NH₂-OCH₃45015.1
BTD-05 -NH(CH₃) -Cl 25 0.9

From this hypothetical data, a clear SAR emerges: an amino group at R¹ is beneficial (BTD-02 vs. BTD-01), an electron-withdrawing chloro group at R² significantly boosts potency (BTD-03 vs. BTD-02), and further substitution on the amino group provides a substantial improvement (BTD-05 vs. BTD-03), identifying BTD-05 as a potent lead compound.

Chapter 4: Mechanistic Elucidation and In Vitro Pharmacology

With a potent lead compound in hand, the focus shifts to understanding its mechanism of action (MoA). This involves moving beyond broad cell viability assays to more specific biochemical and cell-based assays designed to confirm target engagement and elucidate downstream signaling effects.[21]

Trustworthiness Through Self-Validating Protocols: A key aspect of this phase is designing experiments that provide orthogonal validation. For instance, if a compound is hypothesized to be a kinase inhibitor, its activity should be confirmed first in a cell-free biochemical assay (e.g., kinase inhibition assay) and then in a cell-based assay that measures the phosphorylation of a known downstream substrate of that kinase (e.g., Western Blot).[22] Congruent results from these different experimental systems build confidence in the proposed MoA.

Signaling Pathway Analysis: A Case Study

Many benzothiadiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways often dysregulated in cancer.[23][24] For example, a BTD derivative might inhibit a receptor tyrosine kinase (RTK) like EGFR, thereby blocking downstream pro-survival pathways such as PI3K/Akt and MAPK/ERK.[21]

G BTD BTD Derivative EGFR EGFR BTD->EGFR Inhibition PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a BTD derivative.

Protocol 3: Kinase Inhibition Assay (Biochemical)

This protocol provides a general framework for determining the IC₅₀ of a compound against a purified kinase enzyme.[20]

  • Reagent Preparation: Prepare a reaction buffer specific to the kinase of interest. In a microplate, add the purified kinase enzyme, the specific peptide substrate, and the assay buffer.

  • Compound Addition: Add serially diluted test compound (e.g., BTD-05) or a reference inhibitor to the appropriate wells. Include a control group with no inhibitor (vehicle only).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (adenosine triphosphate) at a concentration near its Km value for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent. The detection method varies (e.g., measuring remaining ATP via luminescence or detecting phosphorylated substrate via antibodies).

  • Data Analysis: Quantify the kinase activity in each well relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion and Future Directions

The discovery of novel benzothiadiazole derivatives is a dynamic and promising field within medicinal chemistry. The scaffold's inherent versatility and proven track record make it a highly attractive starting point for developing therapeutics against a wide range of diseases, particularly cancer.[7][25][26] Future success will depend on the continued integration of innovative synthetic chemistry, which provides access to novel chemical space, with robust, mechanism-focused biological screening and rigorous SAR-driven optimization. As our understanding of disease biology deepens, the strategic application of these principles will undoubtedly unlock the full therapeutic potential of the benzothiadiazole scaffold.

References

theoretical calculations for benzothiadiazole-based molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Theoretical Calculations for Benzothiadiazole-Based Molecules

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies essential for the study of benzothiadiazole (BTD)-based molecules. Moving beyond a simple recitation of steps, this document delves into the causality behind methodological choices, offering field-proven insights to ensure the generation of accurate, reliable, and predictive computational data.

The Benzothiadiazole Core: A Scaffold of Versatility

The 2,1,3-benzothiadiazole (BTD) moiety is a remarkable heterocyclic scaffold, renowned for its electron-accepting nature and rigid, planar structure. These intrinsic characteristics have positioned BTD and its derivatives at the forefront of materials science and medicinal chemistry. In organic electronics, they are integral components of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), where their electronic properties can be finely tuned.[1][2] In drug development, the BTD core is a privileged structure found in agents designed to target a range of biological systems, including bacterial enzymes like DNA gyrase.[3]

The predictive power of theoretical calculations allows for the in silico design and screening of novel BTD derivatives, accelerating the discovery of molecules with tailored photophysical, electronic, or biological properties. This guide elucidates the workflow to achieve this.

The Theoretical Cornerstone: Density Functional Theory (DFT)

For molecules the size of BTD derivatives, Density Functional Theory (DFT) strikes an optimal balance between computational accuracy and resource efficiency, making it the workhorse of modern computational chemistry.[4][5] DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction, significantly reducing computational cost.[4][6]

For studying light-matter interactions, such as UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension of DFT used to investigate the electronic excited states of molecules.[7][8][9][10]

The Art of Method Selection: Functionals and Basis Sets

The accuracy of any DFT calculation hinges on two critical choices: the exchange-correlation (XC) functional and the basis set. This choice is not arbitrary; it is dictated by the chemical problem at hand.

Exchange-Correlation Functionals: The XC functional is an approximation of the complex quantum mechanical interactions between electrons. For the π-conjugated systems typical of BTD derivatives, which often exhibit intramolecular charge transfer (ICT), standard hybrid functionals are a robust starting point.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides excellent results for the geometry and electronic structure of organic molecules.[11][12][13] It is frequently paired with the 6-31G(d) basis set for initial studies.[8][14]

  • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are often superior for describing charge-transfer and long-range interactions, which are critical for accurately predicting the excited states and optical properties of D-A-D (Donor-Acceptor-Donor) type BTD molecules.[15][16][17] Benchmarking studies suggest these can correct for underestimations seen with other functionals.[16]

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.

  • Pople Style (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used. The 6-31G(d) set is a good choice for geometry optimizations. For more accurate final energy calculations or for describing excited states, larger sets like 6-311+G(d,p) are recommended. The + indicates the inclusion of diffuse functions, which are crucial for accurately describing anions and the weakly bound electrons involved in electronic excitations.

  • Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to converge systematically to the complete basis set limit, offering higher accuracy at a greater computational cost. The aug prefix signifies the addition of diffuse functions.[12]

Data Presentation: Recommended DFT Protocols for BTD Molecules

TaskRecommended FunctionalRecommended Basis SetRationale & Causality
Initial Geometry Optimization B3LYP6-31G(d)Provides a reliable molecular structure with moderate computational cost, ideal for initial screening and establishing a baseline geometry.[11][14]
Frequency Analysis B3LYP6-31G(d)Must be performed with the same method as the optimization to validate the geometry as a true energy minimum (no imaginary frequencies).
Final Electronic Energy B3LYP, M06-2X6-311+G(d,p) or cc-pVTZA larger basis set provides a more accurate final energy value for the optimized structure. M06-2X can offer improved accuracy for non-covalent interactions.[16]
Optical Properties (TD-DFT) CAM-B3LYP, ωB97X-D6-311+G(d,p) or aug-cc-pVDZRange-separated functionals better describe the charge-transfer character of electronic excitations in BTD systems, leading to more accurate absorption wavelengths (λmax). Diffuse functions are critical.[16]
Solvent Effects Any of the aboveAny of the aboveUse of a continuum solvation model (e.g., PCM, SMD) is crucial as solvent polarity can significantly impact electronic and optical properties.[5]

A Self-Validating Computational Workflow

A robust computational protocol is a self-validating system. Each step confirms the validity of the previous one, ensuring the final data is physically meaningful. The following workflow represents a best-practice approach for investigating BTD-based molecules.

G cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_prop 3. Property Calculation cluster_anal 4. Analysis & Application mol_build Build 3D Structure (e.g., Avogadro, GaussView) input_file Create Input File (Define Method, Charge, Multiplicity) mol_build->input_file geom_opt Geometry Optimization (Find Energy Minimum Structure) input_file->geom_opt freq_anal Frequency Analysis (Confirm Minimum, Get Thermo Data) geom_opt->freq_anal Validate Structure sp_energy Single-Point Energy (Higher-level theory) freq_anal->sp_energy Use Optimized Geometry tddft TD-DFT Calculation (UV-Vis, Excited States) freq_anal->tddft mep MEP / NBO Analysis (Reactivity, Charge Distribution) freq_anal->mep data_extract Extract Data (Energies, Wavelengths, Orbitals) sp_energy->data_extract tddft->data_extract mep->data_extract correlation Correlate with Experiment (CV, Spectroscopy) data_extract->correlation design Rational Molecular Design correlation->design

Caption: A validated workflow for theoretical calculations on BTD molecules.

Experimental Protocol: Step-by-Step Calculation

This protocol outlines the key steps using Gaussian, a widely used quantum chemistry software package.[6][18]

Step 1: Molecular Structure and Input File Creation

  • Build the Molecule: Construct your BTD derivative using a molecular editor like Avogadro or GaussView.[19] Perform an initial, quick geometry cleanup using molecular mechanics.

  • Save Coordinates: Save the structure as a .xyz or .gjf file.

  • Create the Gaussian Input File (.gjf or .com):

    • Causality: #p B3LYP/6-31G(d) Opt Freq is a compound command. Opt requests geometry optimization to find the lowest energy conformation. Freq is crucial; it performs a frequency calculation after the optimization to (a) verify the structure is a true minimum (no imaginary frequencies) and (b) calculate thermodynamic properties like Gibbs free energy.[20]

Step 2: Geometry Optimization and Frequency Validation

  • Run the Calculation: Submit the input file to Gaussian.[20]

  • Verify Completion: Ensure the job terminates normally.

  • Check Frequencies: Open the output file (.log or .out) and search for "Frequencies --". Confirm that all vibrational frequencies are positive real numbers. An imaginary (negative) frequency indicates a transition state, not a stable structure, and the geometry must be corrected.

Step 3: Calculation of Electronic and Optical Properties

  • Use the Optimized Geometry: Create a new input file using the optimized coordinates from the previous step.

  • Input for TD-DFT: To calculate the first 10 singlet excited states (for the UV-Vis spectrum) in a solvent like dichloromethane (DCM), the command line would be:

    • Causality: We switch to a range-separated functional (CAM-B3LYP) and a larger basis set with diffuse functions (+G) for a more accurate description of excited states.[16] The SCRF=(PCM, ...) command incorporates the implicit effect of the solvent, which is critical for comparing with experimental solution-phase spectra.[5][10]

Interpreting the Output: From Numbers to Insights

The power of theoretical calculations lies in translating raw numerical output into actionable chemical and physical insights.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[21]

  • HOMO Energy: Correlates with the ionization potential; a higher HOMO energy level suggests a better electron donor.

  • LUMO Energy: Correlates with the electron affinity; a lower LUMO energy level indicates a better electron acceptor.[13]

  • HOMO-LUMO Gap (Egap): This is the energy difference between the HOMO and LUMO. A smaller gap generally corresponds to a red-shift (longer wavelength) in the absorption spectrum and higher chemical reactivity.[11][21][22] For BTD molecules in organic electronics, tuning this gap is the primary strategy for controlling the absorption profile.[2]

G cluster_0 Energy cluster_1 LUMO LUMO (Acceptor Level) HOMO HOMO (Donor Level) Energy Gap Egap (HOMO-LUMO Gap) LUMO->Energy Gap HOMO->Energy Gap

Caption: Frontier Molecular Orbital energy level diagram.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for understanding intermolecular interactions, particularly in drug design.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely hydrogen bond acceptor sites.[10][21]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack and are likely hydrogen bond donor sites.[10][21]

For a BTD-based drug candidate, the MEP map can predict how the molecule will orient itself within the active site of a target protein.[3]

Simulated Absorption Spectra

TD-DFT calculations provide the vertical excitation energies and oscillator strengths for electronic transitions.

  • Excitation Energy: The energy required to promote an electron from the ground state to an excited state. This is converted to a wavelength (λ) to predict the position of an absorption peak.

  • Oscillator Strength (f): A measure of the intensity of the transition. A higher oscillator strength corresponds to a more intense peak in the UV-Vis spectrum.[22]

By comparing the calculated λmax and intensities to experimental spectra, the theoretical model can be validated. Discrepancies can often point to specific environmental or structural effects not captured in the calculation, providing further avenues for investigation.[12]

Conclusion: Bridging Theory and Experiment

Theoretical calculations on benzothiadiazole-based molecules are an indispensable tool in modern research. By carefully selecting methodologies based on a deep understanding of the underlying chemical principles, researchers can generate reliable, predictive data. The self-validating workflow presented herein, from initial geometry optimization and frequency confirmation to the detailed analysis of electronic and optical properties, provides a robust framework for designing the next generation of BTD-based functional materials and therapeutics. The synergy between high-level computation and empirical validation is the key to accelerating the cycle of design, synthesis, and discovery.

References

Methodological & Application

Application Notes & Protocols: 2,1,3-Benzothiadiazol-4-ylboronic Acid in the Synthesis of Advanced Emitters for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The field of organic electronics, particularly the advancement of Organic Light-Emitting Diodes (OLEDs), is fundamentally driven by materials innovation. The design and synthesis of novel organic semiconductors with tailored optoelectronic properties are paramount to achieving higher efficiency, longer operational lifetimes, and specific emission colors. Within the vast library of molecular building blocks, the 2,1,3-benzothiadiazole (BT) moiety has distinguished itself as a privileged electron-accepting unit.[1][2][3] Its strong electron-withdrawing nature, when strategically combined with electron-donating units, facilitates the creation of materials with intense intramolecular charge transfer (ICT) characteristics, leading to tunable, long-wavelength emissions.[4][5]

This guide focuses on a critical reagent in the synthesis of these advanced materials: 2,1,3-Benzothiadiazol-4-ylboronic acid . This compound serves as a versatile and indispensable synthon, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7] Through this reaction, the BT core can be efficiently linked to a diverse array of aromatic and heteroaromatic systems, enabling the construction of complex π-conjugated molecules for OLED applications.[6] These resulting donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architectures are the workhorses of modern fluorescent and thermally activated delayed fluorescence (TADF) emitters.[3][8]

Herein, we provide a comprehensive overview, detailed experimental protocols, and field-proven insights into the application of this compound for developing next-generation OLED emissive materials.

Part 1: The Chemistry of 2,1,3-Benzothiadiazole in OLED Emitters

The efficacy of 2,1,3-benzothiadiazole as an acceptor unit stems from its inherent electronic structure. The fusion of a thiadiazole ring with a benzene ring creates a planar, electron-deficient aromatic system.[2] This property is crucial for several reasons:

  • Energy Level Tuning: By pairing the BT acceptor with various electron donors (e.g., triphenylamine, carbazole, fluorene), the HOMO and LUMO energy levels of the resulting molecule can be precisely controlled.[4][9] This allows for tuning the emission color from green to red and optimizing charge injection and transport within the OLED device stack.[6]

  • Intramolecular Charge Transfer (ICT): The D-A architecture promotes a significant shift of electron density from the donor to the BT acceptor upon photoexcitation. This ICT state is often highly emissive and its energy determines the fluorescence wavelength.[5]

  • High Photoluminescence Quantum Yield (PLQY): Well-designed BT-based molecules can exhibit high PLQY, a prerequisite for efficient electroluminescence.[8]

  • Thermal and Morphological Stability: The rigid and planar structure of the BT core contributes to the thermal stability and good film-forming properties of the final materials, which are essential for device longevity and reproducibility.[3]

This compound is the key that unlocks the synthetic accessibility to these D-A molecules. The boronic acid functional group is a perfect handle for the Suzuki-Miyaura reaction, a robust and high-yielding C-C bond-forming methodology widely used in organic electronics synthesis due to its mild reaction conditions and tolerance of various functional groups.[1][10]

Part 2: Synthesis of a Prototypical BT-Based Emitter

The primary application of this compound is in the synthesis of emissive materials. The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to create a donor-acceptor molecule.

Protocol 1: Synthesis of a Donor-Acceptor Emitter via Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic brominated donor moiety (Ar-Br), such as 4-bromotriphenylamine.

Causality: The palladium catalyst forms an active Pd(0) species which undergoes oxidative addition into the aryl-bromide bond. Concurrently, the base activates the boronic acid, facilitating transmetalation of the BT-aryl group to the palladium center. Reductive elimination then yields the desired D-A product and regenerates the Pd(0) catalyst, completing the catalytic cycle. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Suzuki_Coupling cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Purification BT_Boronic 2,1,3-Benzothiadiazol- 4-ylboronic acid (Acceptor) Reaction Suzuki-Miyaura Cross-Coupling (Inert Atmosphere, Heat) BT_Boronic->Reaction Ar_Br Brominated Donor Moiety (e.g., 4-Bromotriphenylamine) Ar_Br->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction DA_Product Target D-A Emitter Reaction->DA_Product Yields Purification Work-up & Column Chromatography DA_Product->Purification Requires

Caption: Workflow for the synthesis of a D-A emitter using Suzuki coupling.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aryl bromide (e.g., 4-bromotriphenylamine) (1.0 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 - 4.0 eq)

  • Toluene, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser)

Step-by-Step Procedure:

  • Setup: Assemble a two-neck round-bottom flask with a reflux condenser and a gas inlet. Ensure all glassware is oven-dried to remove moisture.

  • Inert Atmosphere: Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Reagent Addition: To the flask, add this compound, the aryl bromide, and potassium carbonate.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄. Note: As this catalyst is air-sensitive, handle it quickly.

  • Solvent Addition: Add anhydrous toluene via syringe, followed by deionized water to create a biphasic system. A typical solvent ratio is 4:1 or 5:1 toluene to water.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure donor-acceptor emitter.

Part 3: OLED Device Fabrication & Protocols

Once the BT-based emissive material is synthesized and purified, it can be incorporated into an OLED device. The general device architecture consists of multiple layers, each serving a specific function to ensure efficient charge injection, transport, and recombination.

Typical OLED Structure:

  • Substrate: Glass or flexible plastic

  • Anode: Indium Tin Oxide (ITO) - for hole injection

  • Hole Injection Layer (HIL): Facilitates hole injection from the anode.

  • Hole Transport Layer (HTL): Transports holes to the emissive layer.

  • Emissive Layer (EML): The BT-based material, where electrons and holes recombine to emit light.

  • Electron Transport Layer (ETL): Transports electrons to the emissive layer.

  • Electron Injection Layer (EIL): Facilitates electron injection from the cathode.

  • Cathode: Low work-function metal (e.g., LiF/Al) - for electron injection.

Protocol 2: OLED Fabrication by Vacuum Thermal Evaporation (VTE)

VTE is a standard method for depositing the thin organic layers and metal cathode required for small-molecule OLEDs.

Causality: The high vacuum environment (~10⁻⁶ Torr) is essential to ensure a long mean free path for the evaporated molecules, allowing them to travel from the source to the substrate without colliding with background gas molecules. This results in highly uniform, pure, and well-defined thin films, which is critical for device performance and preventing electrical shorts.

Step-by-Step Procedure:

  • Substrate Cleaning: a. Patterned ITO-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (typically 15 minutes per step). b. The cleaned substrates are dried with a stream of nitrogen gas. c. Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and remove any remaining organic residues.

  • Layer Deposition: a. The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber. b. The organic materials (HIL, HTL, EML host/dopant, ETL, EIL) and cathode metal (Al) are placed in separate crucibles (boats) made of materials like tungsten or molybdenum. c. The chamber is evacuated to a pressure of < 5 x 10⁻⁶ Torr. d. The layers are deposited sequentially by resistively heating the crucibles. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. e. A typical deposition sequence and thickness would be: HTL (e.g., NPB, 40 nm) -> EML (BT-based emitter doped in a host, 20 nm) -> ETL (e.g., Alq₃, 30 nm) -> EIL (e.g., LiF, 1 nm) -> Cathode (e.g., Al, 100 nm).

  • Encapsulation: a. Immediately after fabrication, the device must be encapsulated in an inert environment (e.g., a nitrogen-filled glovebox) to protect the reactive cathode and organic layers from degradation by atmospheric oxygen and moisture. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

VTE_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication Cleaning ITO Substrate Ultrasonic Cleaning Treatment UV-Ozone or O2 Plasma Treatment Cleaning->Treatment Load Load Substrate & Materials into Chamber Treatment->Load Evacuate Evacuate to < 5x10-6 Torr Load->Evacuate Deposition Sequential Deposition: HTL -> EML -> ETL -> Cathode Evacuate->Deposition Encapsulation Encapsulate in Inert Atmosphere Deposition->Encapsulation Characterization Device Testing Encapsulation->Characterization

Caption: Workflow for OLED fabrication via Vacuum Thermal Evaporation.

Part 4: Device Characterization & Performance Metrics

After fabrication, the OLED must be characterized to evaluate its performance.

Protocol 3: Optoelectronic Characterization

Equipment:

  • Source measure unit (SMU) (e.g., Keithley 2400)

  • Photometer or spectroradiometer (e.g., Konica Minolta CS-2000)

  • Probe station inside an inert-atmosphere glovebox

Procedure:

  • J-V-L Measurement: The SMU is used to apply a forward bias voltage across the device while simultaneously measuring the current density (J). The spectroradiometer is positioned normal to the device surface to measure the luminance (L) and the electroluminescence (EL) spectrum at each voltage step.

  • Performance Calculation: From the raw J-V-L data, the key performance metrics are calculated:

    • Current Efficiency (η_c): Measured in candela per ampere (cd/A). It reflects how efficiently charge carriers are converted to photons.

    • External Quantum Efficiency (EQE, η_ext): The percentage of electrons injected into the device that result in photons emitted out of the device. This is a crucial metric for overall efficiency.

    • Power Efficiency (η_p): Measured in lumens per watt (lm/W). It represents the overall energy efficiency of the device.

    • CIE Coordinates: The Commission Internationale de l'Éclairage (CIE) 1931 color space coordinates (x, y) are extracted from the EL spectrum to precisely define the emission color.

Representative Performance Data

The performance of OLEDs using emitters derived from 2,1,3-benzothiadiazole can vary widely based on the specific molecular structure and device architecture. The table below summarizes typical performance ranges found in the literature for such devices.

Emission ColorEmitter TypeMax EQE (%)Max Luminance (cd/m²)CIE (x, y)Reference
Orange-RedTriphenylamine-BT (D-A)~5.7%> 74,000(approx. 0.60, 0.39)[9]
Orange-RedTetraphenylethene-BT (AIE Emitter)~3.1%> 8,300(approx. 0.58, 0.41)[1]
GreenD–π–A–π–D BTD-based (HLCT Emitter)~8.1%N/A(approx. 0.30, 0.60)[8]
RedMulti-branched Triphenylamine-BT~0.9%> 7,700(approx. 0.65, 0.34)[1]

Note: These values are illustrative and represent a range of different molecular designs and device optimization levels.

Conclusion

This compound is a cornerstone reagent for the synthesis of high-performance organic semiconductors for OLED applications. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile route to a vast array of donor-acceptor molecules.[1][6] By rationally designing the donor moieties coupled to the BT core, researchers can fine-tune the resulting material's photophysical and electronic properties to achieve efficient emission across the visible spectrum. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to leverage this powerful building block in the continued development of next-generation OLED technologies.

References

Application Notes & Protocols: Leveraging 2,1,3-Benzothiadiazol-4-ylboronic Acid for High-Performance Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Benzothiadiazole in Modern OPVs

The advancement of organic photovoltaics (OPVs) is intrinsically linked to the molecular design of novel donor-acceptor (D-A) conjugated polymers.[1] These materials form the backbone of the bulk heterojunction (BHJ) active layer, where light absorption, exciton generation, and charge separation occur. A key strategy in enhancing power conversion efficiencies (PCEs) involves tuning the electronic properties of these polymers to optimize light absorption and energy level alignment.[2]

The 2,1,3-benzothiadiazole (BT) moiety has emerged as a cornerstone acceptor unit in the synthesis of high-performance OPV materials.[3] Its strong electron-withdrawing nature, when incorporated into a polymer backbone, leads to a significant reduction in the material's bandgap.[4][5] This translates to broader absorption of the solar spectrum, a critical factor for generating higher short-circuit currents (Jsc).[2] Furthermore, the BT unit helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which is crucial for achieving high open-circuit voltages (Voc).[6]

This application note provides a comprehensive guide for researchers on utilizing 2,1,3-Benzothiadiazol-4-ylboronic acid as a pivotal monomer in the synthesis of D-A polymers for OPV applications. We will detail a field-proven Suzuki coupling polymerization protocol, subsequent material characterization, and a standard workflow for device fabrication and testing.

Section 1: Synthesis of a Representative D-A Copolymer via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for the synthesis of conjugated polymers from (hetero)aryl boronic acids and halides.[7][8] This protocol outlines the synthesis of a representative polymer, P-DBT , by copolymerizing a donor monomer (e.g., a dibrominated benzodithiophene derivative) with 2,1,3-Benzothiadiazol-4,7-diboronic acid (prepared from the corresponding bromide). For the purpose of this note, we will focus on the use of the mono-boronic acid derivative in a conceptual polymerization.

Protocol 1: Suzuki-Miyaura Polymerization

Materials:

  • Donor Monomer (e.g., 4,8-bis(5-bromo-4-hexylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene)

  • This compound

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution

  • Phase Transfer Catalyst: Aliquat 336

  • Solvent: Toluene, Anhydrous

  • End-capping agents: Phenylboronic acid, Bromobenzene

  • Purification Solvents: Methanol, Hexane, Chloroform

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the dibrominated donor monomer (1.0 mmol), this compound (1.05 mmol), and the palladium catalyst (2-5 mol%).

    • Scientist's Note: A slight excess of the boronic acid monomer is used to ensure complete reaction of the di-bromo monomer and drive the polymerization towards higher molecular weights. The catalyst loading is a critical parameter that may require optimization.

  • Degassing: Seal the flask and subject it to at least three cycles of vacuum backfilling with high-purity argon or nitrogen. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 20 mL per gram of monomer), the 2M K₂CO₃ solution (4 equivalents per boronic acid group), and a few drops of Aliquat 336.

    • Scientist's Note: The reaction is biphasic. The phase transfer catalyst, Aliquat 336, is essential to transport the carbonate base from the aqueous phase to the organic phase where the polymerization occurs.[8]

  • Polymerization: Heat the reaction mixture to a vigorous reflux (typically 90-110°C) with rapid stirring. Monitor the reaction progress by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction typically runs for 24-72 hours.

  • End-Capping: Once the desired molecular weight is achieved, sequentially add an end-capping agent to terminate the polymer chains. Add phenylboronic acid (2 mol% of initial monomer) and stir for 4 hours, followed by bromobenzene (2 mol% of initial monomer) and stir for another 4 hours. This ensures that reactive chain ends (boronic acid or bromide) are terminated, improving the polymer's stability.

  • Purification:

    • Cool the reaction mixture to room temperature and pour it into a large volume of rapidly stirring methanol. The polymer will precipitate.

    • Collect the crude polymer by filtration.

    • To remove catalyst residues and low molecular weight oligomers, perform sequential Soxhlet extractions with methanol, hexane, and finally, chloroform (or another suitable solvent in which the polymer is soluble).

    • The purified polymer is recovered from the chloroform fraction by precipitation into methanol.

    • Dry the final polymer product under high vacuum overnight.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Combine Monomers & Catalyst setup Degas with Ar/N₂ (3x cycles) start->setup add_reagents Add Toluene, Aq. K₂CO₃, Aliquat 336 setup->add_reagents polymerize Reflux at 90-110°C (24-72h) add_reagents->polymerize end_cap End-Capping (Phenylboronic Acid, Bromobenzene) polymerize->end_cap precipitate Precipitate in Methanol end_cap->precipitate Cool to RT filter Collect Crude Polymer precipitate->filter soxhlet Soxhlet Extraction (Methanol, Hexane, Chloroform) filter->soxhlet final_precipitate Reprecipitate from Chloroform into Methanol soxhlet->final_precipitate dry Dry under Vacuum final_precipitate->dry final_product Purified Polymer dry->final_product

Figure 1. Workflow for the synthesis and purification of a benzothiadiazole-based D-A polymer.

Section 2: Material Characterization

Thorough characterization of the synthesized polymer is a self-validating step to ensure the material possesses the desired properties for OPV applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer's chemical structure and purity.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high molecular weight (typically Mn > 20 kDa) and a controlled PDI are often desirable for good film-forming properties and device performance.[9]

  • UV-Vis Spectroscopy: The absorption spectrum of the polymer in solution and as a thin film reveals its light-harvesting range. The optical bandgap (Eg) can be estimated from the onset of the absorption edge. The presence of the BT unit typically results in a broad absorption spectrum extending into the visible and near-infrared regions.[10]

  • Cyclic Voltammetry (CV): CV is employed to determine the HOMO and LUMO energy levels of the polymer. The oxidation and reduction potentials are measured, and from these, the energy levels can be calculated relative to a reference (e.g., Fc/Fc⁺). Proper energy level alignment with the chosen acceptor material (e.g., a non-fullerene acceptor like Y6) is paramount for efficient charge separation.[9]

PropertyTypical Expected ValueSignificance for OPV Performance
Mn (GPC) > 20,000 g/mol [9]Affects film morphology, solubility, and charge transport.
PDI (GPC) 2.0 - 4.0[9]Indicates the breadth of the molecular weight distribution.
Optical Bandgap (Eg) 1.75 - 2.55 eV[9][10]Determines the range of solar spectrum absorption.
HOMO Level (CV) -5.10 to -5.60 eV[9]Must be deep enough for high Voc and air stability.
LUMO Level (CV) -3.50 to -3.90 eVMust align with the acceptor's LUMO for efficient charge transfer.
Table 1. Typical material properties for a Benzothiadiazole-based OPV polymer.

Section 3: OPV Device Fabrication and Testing

This section describes a standard protocol for fabricating an inverted BHJ solar cell, a common and stable device architecture.

Protocol 2: Inverted Bulk Heterojunction Device Fabrication

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Cleaning Solvents: Deionized water, Isopropanol

  • Electron Transport Layer (ETL): Zinc Oxide (ZnO) nanoparticle solution

  • Active Layer: Synthesized Polymer and a suitable acceptor (e.g., PC₇₁BM or a non-fullerene acceptor) dissolved in a solvent like chlorobenzene or chloroform.

  • Hole Transport Layer (HTL): PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

  • Top Electrode: Silver (Ag) or Aluminum (Al)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent water, deionized water, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen gas and treat with UV-Ozone for 15 minutes to improve the surface wettability.

  • ETL Deposition: Spin-coat the ZnO nanoparticle solution onto the ITO substrate and anneal according to the supplier's recommendation (e.g., 150°C for 20 min).[11]

  • Active Layer Deposition:

    • Prepare a blend solution of the synthesized polymer and the acceptor material in a specific weight ratio (e.g., 1:1.2). The total concentration will need optimization (e.g., 20 mg/mL).

    • Inside a nitrogen-filled glovebox, spin-coat the active layer blend onto the ZnO layer. The spin speed and time will determine the film thickness, a critical parameter for device performance (typically 80-120 nm).

    • Often, a thermal annealing step (e.g., 100°C for 10 min) is required to optimize the active layer morphology for efficient charge separation and transport.[11]

  • HTL Deposition: Spin-coat the PEDOT:PSS layer on top of the active layer and anneal (e.g., 140°C for 10 min).

  • Top Electrode Deposition: Transfer the devices to a thermal evaporator. Under high vacuum (<10⁻⁶ Torr), deposit the metal top electrode (e.g., 100 nm of Ag) through a shadow mask to define the active area of the device.

G cluster_device Inverted Device Architecture sun Sunlight (AM 1.5G) electrode_top Ag / Al Electrode htl Hole Transport Layer (PEDOT:PSS) electrode_top->htl active_layer Active Layer (Polymer:Acceptor) htl->active_layer etl Electron Transport Layer (ZnO) active_layer->etl ito Transparent Electrode (ITO) etl->ito substrate Glass Substrate ito->substrate

Figure 2. Layered architecture of a standard inverted OPV device.
Device Performance Characterization

The performance of the fabricated solar cells is evaluated by measuring their current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).

ParameterSymbolDescriptionImpact of BT Unit
Open-Circuit Voltage VocThe maximum voltage from the cell at zero current.Lowering the polymer's HOMO level increases Voc.[12]
Short-Circuit Current JscThe maximum current from the cell at zero voltage.Narrowing the bandgap leads to broader absorption and higher Jsc.[2]
Fill Factor FFA measure of the "squareness" of the J-V curve.Dependent on charge mobility and morphology, which are influenced by the polymer structure.
Power Conversion Efficiency PCEThe overall efficiency of the device. PCE = (Voc * Jsc * FF) / PinBT-based polymers have led to devices with PCEs exceeding 18%.[1]
Table 2. Key performance metrics for organic photovoltaic devices.

Conclusion

This compound is an indispensable building block for the synthesis of state-of-the-art donor-acceptor polymers for organic photovoltaics. Its strong electron-accepting properties enable the rational design of low-bandgap materials with deep HOMO levels, which are prerequisites for achieving both high short-circuit currents and high open-circuit voltages.[4][13] The fluorination of the benzothiadiazole unit is a particularly effective strategy for further fine-tuning energy levels and enhancing intermolecular packing, leading to significant improvements in device performance.[6][14] The protocols and data presented in this note provide a robust framework for researchers to explore and optimize new BT-based materials, paving the way for the next generation of efficient and scalable organic solar cells.

References

Application Note: A Practical Guide to Stille Coupling for the Synthesis of Benzothiadiazole-Based Conjugated Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic electronics, 2,1,3-benzothiadiazole (BT) has emerged as a cornerstone electron-accepting ("acceptor") building block.[1][2] Its incorporation into π-conjugated systems is critical for tuning the optoelectronic properties of materials used in high-performance organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1][3] The palladium-catalyzed Stille cross-coupling reaction is a premier method for forging the necessary carbon-carbon bonds to construct these advanced materials.[1][4] This reaction's reliability, mild conditions, and exceptional tolerance for a wide array of functional groups make it particularly suitable for the synthesis of complex donor-acceptor (D-A) copolymers.[5][6]

This guide provides an in-depth protocol for the Stille coupling of benzothiadiazole derivatives, grounded in mechanistic principles and practical laboratory experience. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully synthesize and troubleshoot these critical reactions.

The Stille Coupling: Mechanistic Pillars

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Stille coupling proceeds via a catalytic cycle involving a palladium center, which is regenerated in each turnover.[4][5] The cycle consists of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond (typically C-Br or C-I) of the benzothiadiazole derivative. This forms a Pd(II) intermediate.[4][7] The nucleophilicity of the Pd(0) center is crucial here, favoring electron-donating ligands.[8]

  • Transmetalation : This is often the rate-determining step.[9] The organic group from the organostannane reagent is transferred to the Pd(II) complex, displacing the halide. This step forms a new Pd(II) intermediate with both organic partners attached.[4]

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5] Sterically bulky ligands can accelerate this step.[8]

Stille_Mechanism cluster_cycle Stille Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X (BT-X) Pd(II)_Intermediate1 R¹-Pd(II)-X      |     L₂ OxAdd->Pd(II)_Intermediate1 Transmetalation Transmetalation Pd(II)_Intermediate2 R¹-Pd(II)-R²      |     L₂ Transmetalation->Pd(II)_Intermediate2 - XSnR₃ RedElim Reductive Elimination RedElim->Pd(0)L2 Product (Ar-R²) Pd(II)_Intermediate1->Transmetalation R²-SnR₃ Pd(II)_Intermediate2->RedElim

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Reagents and Critical Considerations

The success of a Stille coupling hinges on the quality of the starting materials and the judicious choice of catalytic components.

Benzothiadiazole Electrophiles

The most common starting material is 4,7-dibromo-2,1,3-benzothiadiazole .[10][11] It can be synthesized by the bromination of 2,1,3-benzothiadiazole using reagents like N-bromosuccinimide (NBS) in concentrated sulfuric acid or bromine in hydrobromic acid.[12][13] The reactivity order for the halide is I > Br >> Cl, with chlorides being generally unreactive under standard conditions.[4][6]

Organostannane Reagents

Organostannanes (R-SnR'₃) are the source of the nucleophilic carbon group.[4]

  • Structure : Typically, trimethylstannyl or tributylstannyl compounds are used.[4] While trimethylstannyl reagents are more reactive, they are also significantly more toxic.[4]

  • Stability : A key advantage of organostannanes is their stability to air and moisture, unlike many other organometallic reagents.[4][6] However, they can be sensitive and should be handled with care.[14]

  • Purity : The purity of the stannane is critical. Impurities can lead to side reactions, most commonly the homocoupling of the organostannane.[4] Purification is often achieved by column chromatography or distillation.

  • Toxicity : A major drawback is the high toxicity of organotin compounds.[6][14] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

The Catalytic System: Palladium and Ligands

The choice of catalyst and ligand is pivotal and interdependent.[15]

  • Palladium Source : Both Pd(0) and Pd(II) sources can be used. Common Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6][16] Pd(II) precursors like PdCl₂(PPh₃)₂ are also effective, as they are reduced in situ to the active Pd(0) species.[17][18]

  • Ligands : Phosphine ligands are most common. They stabilize the palladium center, prevent the formation of palladium black, and modulate its reactivity.[8][15]

    • Triphenylphosphine (PPh₃) : A standard, versatile ligand.

    • Tri(o-tolyl)phosphine (P(o-tol)₃) : A more electron-rich and bulky ligand that can sometimes improve reaction rates.

    • Xantphos : A bidentate ligand shown to be efficient in C-C couplings involving benzothiadiazole derivatives.[19]

    • The electronic properties of the ligand create a delicate balance: electron-donating ligands favor the initial oxidative addition, while electron-withdrawing ligands can facilitate the subsequent reductive elimination.[4][15]

Detailed Protocol: Stille Polymerization Example

This protocol details a representative Stille polycondensation to synthesize a benzothiadiazole-based copolymer, a common application in materials science.[1][20]

Reaction: Polymerization of 4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole with 2,5-bis(trimethylstannyl)thiophene.

Materials and Equipment
Reagent/EquipmentPurpose
4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazoleMonomer 1 (Dibromide)
2,5-bis(trimethylstannyl)thiopheneMonomer 2 (Distannane)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Precatalyst
Tri(o-tolyl)phosphine (P(o-tol)₃)Ligand
Anhydrous, degassed TolueneReaction Solvent
Schlenk flask and lineFor maintaining an inert atmosphere
Magnetic stirrer and hotplateFor heating and mixing
CondenserTo prevent solvent loss
Soxhlet extraction apparatusFor polymer purification
Step-by-Step Procedure
  • Inert Atmosphere Setup : Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.[21]

  • Reagent Addition : To the flask, add Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and P(o-tol)₃ (4-8 mol%). A precise 1:1 stoichiometry between the monomers is crucial for achieving high molecular weight polymer.

  • Solvent Addition : Add anhydrous, degassed toluene via cannula or syringe to achieve a monomer concentration of approximately 0.1 M. The solvent must be thoroughly deoxygenated to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution : Heat the reaction mixture to 90-110 °C with vigorous stirring. The solution will typically darken as the reaction progresses.

  • Monitoring : Monitor the reaction progress. For polymerizations, this is often done by observing the increase in viscosity of the reaction mixture. For small molecule synthesis, thin-layer chromatography (TLC) or LC-MS can be used. Reactions are typically run for 24-72 hours.

  • Reaction Quench & Precipitation : After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of vigorously stirred methanol. The polymer will precipitate as a solid.

  • Initial Purification : Collect the precipitated polymer by filtration. Wash the solid sequentially with methanol and acetone to remove residual monomers and catalyst byproducts.

Advanced Purification: Soxhlet Extraction

For high-purity materials required for electronic devices, Soxhlet extraction is a mandatory purification step to remove catalyst residues and low-molecular-weight oligomers.[22][23][24]

  • Place the crude polymer solid into a cellulose thimble and load it into the Soxhlet apparatus.

  • Extract sequentially with solvents of increasing polarity to fractionate the polymer and remove impurities. A typical sequence is:

    • Methanol : Removes residual salts and highly polar impurities.

    • Acetone : Removes oligomers and catalyst byproducts.

    • Hexane/Heptane : Removes lower molecular weight polymer chains.

    • Chloroform/Chlorobenzene : Dissolves and collects the desired high molecular weight polymer fraction.[23]

  • Final Precipitation : Concentrate the final chloroform or chlorobenzene fraction and re-precipitate the purified polymer into methanol.

  • Drying : Collect the final product by filtration and dry under high vacuum for at least 24 hours.

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A 1. Assemble & Purge (Flame-dry, Ar/N₂) B 2. Add Reagents (Monomers, Catalyst, Ligand) A->B C 3. Add Degassed Solvent (e.g., Toluene) B->C D 4. Heat & Stir (90-110°C, 24-72h) C->D E 5. Precipitate in Methanol D->E F 6. Soxhlet Extraction (Sequential Solvents) E->F G 7. Final Precipitation F->G H 8. Dry Under Vacuum G->H

Caption: General workflow for Stille polymerization.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Impure starting materials or solvent.3. Incorrect stoichiometry.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[21]2. Purify monomers and solvent. Ensure stannane is pure.3. Re-verify mass and molar equivalents of all reagents.
Low Molecular Weight (Polymers) 1. Imbalance in monomer stoichiometry.2. Premature precipitation of polymer.3. Reaction terminated too early.1. Carefully measure monomers to ensure a 1:1 ratio.2. Increase solvent volume or switch to a higher-boiling solvent (e.g., chlorobenzene).3. Extend reaction time.
Homocoupling of Stannane 1. Presence of oxygen.2. Reaction temperature too high.1. Improve degassing of the solvent and inert atmosphere technique.2. Reduce reaction temperature.
Difficulty Removing Tin Byproducts 1. Tributyltin byproducts are often greasy and nonpolar.1. During workup, stir the organic solution with an aqueous solution of potassium fluoride (KF) to precipitate tin fluorides.[14]2. Use a scavenger resin designed to remove tin.
Product Decomposition 1. Reaction temperature is too high for sensitive functional groups.1. Lower the reaction temperature and extend the reaction time.2. Screen alternative catalysts/ligands that operate under milder conditions.[21]

Conclusion

The Stille coupling is an indispensable tool for the synthesis of benzothiadiazole-containing functional materials. Success relies on a combination of high-purity reagents, a rigorously maintained inert atmosphere, and a rational selection of catalyst, ligand, and solvent. By understanding the underlying mechanism and anticipating potential challenges, researchers can effectively leverage this powerful reaction to create novel materials for the next generation of organic electronics.

References

Application Notes & Protocols: Development of Fluorescent Probes Using 2,1,3-Benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The 2,1,3-Benzothiadiazole (BTD) Scaffold – A Privileged Core for Advanced Fluorescence Imaging

In the landscape of fluorescent probe design, the 2,1,3-benzothiadiazole (BTD) heterocycle has emerged as a uniquely powerful and versatile building block.[1][2][3] Unlike classic fluorophores such as fluoresceins and rhodamines, BTD-based probes offer a suite of advantageous photophysical properties that are highly sought after for demanding biological imaging applications.[2][4] These include a pronounced electron-deficient nature, high photostability, large Stokes shifts (the separation between excitation and emission maxima), and tunable solvatochromic properties.[5]

The inherent electron-accepting character of the BTD core makes it an ideal component for creating "push-pull" or donor-π-acceptor (D-π-A) systems.[6][7] This architecture is the foundation of its remarkable sensitivity to the local microenvironment, a property governed by the Intramolecular Charge Transfer (ICT) mechanism.[8][9] Upon photoexcitation, an electron is transferred from the electron-donating moiety to the electron-accepting BTD core, creating a charge-separated excited state.[8] The energy of this state—and thus the emission wavelength and quantum yield—is exquisitely sensitive to factors like solvent polarity and viscosity.[10] This phenomenon is the key to designing BTD probes that can sense and report on specific biological parameters and analytes.[1]

This guide provides a comprehensive overview of the principles behind BTD probe design, detailed protocols for their synthesis and characterization, and step-by-step methodologies for their application in cellular imaging, with a focus on explaining the causality behind each experimental choice.

Rational Design Principles: Engineering BTD Probes for Specificity and Function

The design of a successful BTD-based probe is a multi-faceted process that hinges on the strategic integration of three key components: the BTD core (acceptor), an electron-donating moiety (donor), and a recognition/linker group.

The Donor-π-Acceptor (D-π-A) Framework

The foundation of most BTD probes is the D-π-A architecture.[6]

  • Acceptor (A): The BTD unit serves as the electron-withdrawing core. Its electron deficiency can be further tuned by adding substituents to the benzoid ring.[11]

  • Donor (D): The choice of the electron-donating group is critical for tuning the probe's photophysical properties. Common donors include aromatic amines (like triphenylamine or carbazole) and alkoxy-substituted phenyl groups.[12] Increasing the electron-donating strength of the donor group or extending the π-conjugated system typically leads to a bathochromic (red) shift in both absorption and emission spectra.[6][12]

  • π-Bridge: A conjugated linker (e.g., thiophene, phenylene) often connects the donor and acceptor. This bridge facilitates efficient electronic communication, which is essential for the ICT process.[13]

Sensing Mechanism: From Quenched to Fluorescent

The "turn-on" response of many BTD probes is governed by modulating the ICT or related photophysical processes like Photoinduced Electron Transfer (PeT).[12][14]

  • ICT-Based Viscosity Sensing: In low-viscosity environments, the probe's donor moiety can freely rotate or twist in the excited state. This leads to a non-radiative decay pathway known as Twisted Intramolecular Charge Transfer (TICT), which quenches fluorescence.[10][15] In a viscous environment, such as within lipid droplets or lysosomes, this rotation is restricted, blocking the non-radiative decay channel and forcing the molecule to relax via fluorescence, thus "turning on" the signal.[10][16]

  • Analyte-Triggered Response: A recognition moiety specific to a target analyte (e.g., an ion, a reactive oxygen species) can be incorporated. This group is often designed to modulate the electronic properties of the donor or acceptor. For example, a probe for peroxynitrite might incorporate a moiety that is oxidized, leading to a dramatic change in the ICT character and a corresponding fluorescence response.[16]

ICT_Mechanism cluster_0 Low Viscosity / Analyte Unbound cluster_1 High Viscosity / Analyte Bound Ground_State_Off Ground State (GS) Excited_State_LE Locally Excited (LE) State Ground_State_Off->Excited_State_LE Excitation (hν) TICT_State TICT State (Dark) Excited_State_LE->TICT_State Intramolecular Rotation TICT_State->Ground_State_Off Non-Radiative Decay (Fluorescence OFF) Ground_State_On Ground State (GS) Excited_State_On Excited State (ICT) Ground_State_On->Excited_State_On Excitation (hν) Excited_State_On->Ground_State_On Radiative Decay (Fluorescence ON)

Synthesis and Characterization Protocol: A Case Study

The primary synthetic route to the BTD core involves the reaction of an ortho-phenylenediamine derivative with thionyl chloride (SOCl₂).[1] Functionalization is typically achieved by starting with pre-functionalized diamines or by post-synthesis modifications, such as Suzuki or Stille coupling reactions on halogenated BTD intermediates.[1][17][18]

Here, we detail a representative protocol for the synthesis of a D-π-A type probe, 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (T-BTD) , a common building block and fluorophore.[18]

Synthesis_Workflow Start Starting Materials: 4,7-dibromo-2,1,3-benzothiadiazole Thiophene-2-boronic acid Reaction Suzuki Coupling Reaction - Pd(PPh₃)₄ catalyst - Na₂CO₃ base - Toluene/Ethanol/H₂O solvent - Reflux (e.g., 90 °C) Start->Reaction Workup Aqueous Workup - Extract with organic solvent (e.g., DCM) - Wash with brine - Dry over Na₂SO₄ Reaction->Workup Purification Purification - Column Chromatography (Silica Gel) - Eluent: Hexane/DCM gradient Workup->Purification Characterization Characterization - ¹H & ¹³C NMR - Mass Spectrometry (HRMS) - UV-Vis & Fluorescence Spectroscopy Purification->Characterization Final Final Product: Pure T-BTD Probe Characterization->Final

Detailed Synthesis Protocol for T-BTD

Causality: The Suzuki coupling is chosen for its reliability and tolerance of various functional groups, allowing for the efficient formation of C-C bonds between the BTD core and the thiophene donor units.

  • Reaction Setup: In a round-bottom flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), thiophene-2-boronic acid (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Insight: An excess of the boronic acid is used to drive the reaction to completion. The palladium catalyst is sensitive to air, so the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) in a 4:1:1 ratio.

    • Insight: The solvent system is multiphasic. Toluene solubilizes the organic components, while ethanol helps to solubilize the boronic acid and the base. The aqueous base is essential for the catalytic cycle of the Suzuki reaction. Degassing removes oxygen, which can deactivate the catalyst.

  • Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude solid by column chromatography on silica gel, typically using a hexane/DCM gradient. The product is often a brightly colored solid (e.g., orange or red).

    • Insight: Column chromatography is crucial to remove the catalyst residues and any unreacted starting materials or byproducts, ensuring the photophysical measurements are of a pure compound.

Characterization and Validation

Trustworthiness: Every synthesized batch must be rigorously validated to ensure its identity and purity.

  • Structural Verification:

    • ¹H and ¹³C NMR: Confirm the chemical structure and assess purity. The spectra should match reported literature values.

    • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the compound, which verifies its elemental composition.

  • Photophysical Characterization:

    • UV-Vis Spectroscopy: Dissolve a small, accurately weighed sample in various solvents (e.g., hexane, toluene, THF, acetonitrile, DMSO) to determine the molar extinction coefficient (ε) and observe any solvatochromism in the absorption maximum (λ_abs).

    • Fluorescence Spectroscopy: Using the same solutions, measure the emission spectra (λ_em) and fluorescence quantum yield (Φ_F). Calculate the Stokes shift (λ_em - λ_abs).

    • Insight: Characterizing the probe in a range of solvents is critical. A large change in Stokes shift or quantum yield with solvent polarity is a strong indicator of an ICT-based mechanism.[5]

Application Protocol: Imaging Intracellular Lipid Droplets

Many BTD derivatives exhibit high lipophilicity and strong solvatochromism, making them excellent probes for imaging lipid droplets (LDs), which are lipid-rich organelles with a highly nonpolar environment.[5][19]

Imaging_Workflow Cell_Culture 1. Cell Culture - Plate cells (e.g., HeLa) on glass-bottom dishes - Grow to 70-80% confluency Probe_Prep 2. Probe Preparation - Prepare 1 mM stock solution in DMSO Cell_Culture->Probe_Prep Staining 3. Cell Staining - Dilute stock to 1-5 µM in cell culture medium - Incubate cells for 15-30 min at 37 °C Probe_Prep->Staining Washing 4. Washing - Remove staining medium - Wash 2-3 times with warm PBS Staining->Washing Imaging 5. Fluorescence Microscopy - Add fresh medium or PBS - Image using appropriate filter sets (e.g., Ex: 488 nm, Em: 550-650 nm) Washing->Imaging Analysis 6. Image Analysis - Quantify fluorescence intensity - Analyze LD morphology and distribution Imaging->Analysis

Step-by-Step Staining Protocol
  • Cell Preparation: Seed cells (e.g., HeLa or A549) onto glass-bottom confocal dishes or chamber slides. Culture overnight in a humidified incubator at 37 °C with 5% CO₂ to allow for cell attachment.

  • Probe Stock Solution: Prepare a 1 mM stock solution of the BTD probe in anhydrous DMSO.

    • Insight: DMSO is used for its ability to dissolve a wide range of organic compounds. The stock solution should be stored protected from light at -20 °C.

  • Staining: When cells are at 70-80% confluency, remove the culture medium. Add fresh, pre-warmed medium containing the BTD probe at a final concentration of 1-5 µM.

    • Insight: The optimal concentration and incubation time should be determined empirically for each probe and cell line to maximize the signal-to-noise ratio and minimize cytotoxicity.

  • Incubation: Incubate the cells for 15-30 minutes at 37 °C.

  • Washing: Gently aspirate the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove excess, unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells. Image immediately using a fluorescence or confocal microscope. Use an appropriate filter set based on the probe's excitation and emission maxima (e.g., excitation with a 488 nm laser line and detection at 550-650 nm).

    • Self-Validation: As a control, co-stain with a known lipid droplet marker (e.g., Nile Red or BODIPY 493/503) to confirm the specific localization of the BTD probe.

Data Presentation: Photophysical Properties of Representative BTD Derivatives

The tunability of the BTD scaffold allows for the creation of a wide array of probes with diverse photophysical properties.

Compound Name/StructureDonor GroupExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Target/Application
BTD-Amine Amino (-NH₂)~470~560~900.08 (in Toluene)Core Scaffold
T-BTD Thiophene~450-480~550-620~100-1400.90 (in PMMA)Viscosity, LDs
BTD-N(Ph)₂ Triphenylamine~490~650~160Varies w/ viscosityViscosity Sensor
LD-BTD1 [5]N-substituted amine~450~580 (in oil)~1300.85 (in oil)Lipid Droplets

Note: Photophysical properties are highly solvent-dependent. The values presented are representative and may vary based on the specific environment.

References

Application Note: Strategic Synthesis of Donor-Acceptor Architectures Featuring the 2,1,3-Benzothiadiazole Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Benzothiadiazole in Advanced Functional Materials

The design of novel organic semiconducting materials is driven by the need for enhanced performance in applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)[1][2][3]. A cornerstone of modern materials design is the donor-acceptor (D-A) concept, where electron-rich (donor) and electron-deficient (acceptor) moieties are combined within a single π-conjugated system[4][5]. This arrangement facilitates intramolecular charge transfer (ICT), a critical process that governs the material's optoelectronic properties, including its absorption spectrum, emission wavelength, and charge carrier mobility[6].

Among the various electron-deficient building blocks, 2,1,3-benzothiadiazole (BTD or BT) has emerged as a preeminent acceptor unit[7][8]. Its strong electron-withdrawing character, rigid and planar structure, and versatile functionalization at the 4- and 7-positions make it an ideal component for tuning the electronic energy levels (HOMO/LUMO) and promoting intermolecular π-π stacking, which is essential for efficient charge transport[1][8][9]. By judiciously selecting donor units to couple with the BTD core, researchers can precisely engineer the material's bandgap and other key characteristics to meet the demands of specific applications[7][10].

This guide provides a detailed technical overview and actionable protocols for the synthesis of BTD-based donor-acceptor molecules, focusing on the preparation of the key intermediate, 4,7-dibromo-2,1,3-benzothiadiazole, and its subsequent elaboration via palladium-catalyzed cross-coupling reactions.

Synthesis of the Core Acceptor: 4,7-Dibromo-2,1,3-benzothiadiazole

The most common precursor for the synthesis of D-A molecules featuring a BTD core is 4,7-dibromo-2,1,3-benzothiadiazole. This intermediate provides two reactive sites for the introduction of donor groups through cross-coupling reactions[11][12][13]. While several bromination methods exist, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is a reliable and frequently employed procedure[14][15].

Causality Behind the Protocol:
  • Concentrated Sulfuric Acid (H₂SO₄): Serves as both the solvent and a strong activating agent. It protonates the BTD ring, making it more susceptible to electrophilic aromatic substitution by the brominating species.

  • N-Bromosuccinimide (NBS): Acts as the electrophilic bromine source. In the strongly acidic medium, it generates the bromonium ion (Br⁺) or a related reactive species required for the substitution reaction[16]. Using slightly more than two equivalents of NBS ensures the complete dibromination at the electron-rich 4 and 7 positions.

Protocol 2.1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

Materials:

  • 2,1,3-Benzothiadiazole

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Methanol

  • n-Hexane

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Under a nitrogen or argon atmosphere, carefully add 2,1,3-benzothiadiazole (1.0 eq) to a round-bottom flask containing a magnetic stir bar.

  • Dissolution: Slowly add concentrated sulfuric acid (approx. 10-15 mL per gram of BTD) while stirring. The mixture may warm slightly. Continue stirring until all the solid has dissolved.

  • Addition of Brominating Agent: In portions, carefully add N-bromosuccinimide (2.1 eq) to the solution. An exotherm may be observed; maintain the reaction temperature below 60°C if necessary using a water bath.

  • Reaction: Stir the mixture vigorously at room temperature (or gently heat to 50-60°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the dark reaction mixture slowly and carefully into a large beaker containing a stirred mixture of ice and water (approx. 10 times the volume of H₂SO₄ used). This will precipitate the crude product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake extensively with deionized water until the filtrate is neutral. Subsequently, wash the solid with cold methanol and then with n-hexane to remove organic impurities[14].

  • Drying: Dry the resulting off-white or pale-yellow solid under vacuum to yield 4,7-dibromo-2,1,3-benzothiadiazole. The product can be further purified by recrystallization if necessary.

Safety Note: This procedure involves a strong acid and a brominating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification BTD 2,1,3-Benzothiadiazole Mix Dissolve BTD in H₂SO₄ BTD->Mix NBS N-Bromosuccinimide (NBS) AddNBS Add NBS (2.1 eq) NBS->AddNBS H2SO4 Conc. H₂SO₄ H2SO4->Mix Mix->AddNBS Stir Stir 12-24h @ RT-60°C AddNBS->Stir Quench Pour into Ice/Water Stir->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O, MeOH, Hexane Filter->Wash Dry Dry under Vacuum Wash->Dry Product 4,7-Dibromo-2,1,3-benzothiadiazole Dry->Product

Caption: Workflow for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.

Palladium-Catalyzed Cross-Coupling Strategies

With the dibrominated BTD core in hand, the next step is to attach the electron-donating units. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose, enabling the formation of C-C bonds with high efficiency and functional group tolerance[4][17]. The two most prevalent methods are the Stille and Suzuki coupling reactions[13][15][18].

Stille Cross-Coupling

The Stille reaction couples an organohalide (or triflate) with an organostannane (organotin) reagent[17][19]. It is highly valued for its tolerance to a wide array of functional groups and its effectiveness in constructing complex conjugated systems[20].

Causality Behind the Protocol:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): The heart of the reaction, this complex cycles between Pd(0) and Pd(II) states to facilitate the bond formation[17].

  • Anhydrous Solvent (e.g., Toluene, THF, Dioxane): The reaction is sensitive to moisture and oxygen, so anhydrous solvents are crucial for maintaining catalyst activity. The choice of solvent depends on the solubility of the reactants and the desired reaction temperature.

  • Inert Atmosphere: A nitrogen or argon atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² (D-A Molecule) PdII_R2->Product SnX Bu₃Sn-X R1X R¹-X (Dibromo-BTD) R1X->PdII R2Sn R²-SnBu₃ (Donor-Stannane) R2Sn->PdII_R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Protocol 3.1: General Procedure for Stille Coupling

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole (1.0 eq)

  • Organostannane donor monomer (e.g., 2,5-bis(tributylstannyl)thiophene) (approx. 2.0-2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Anhydrous toluene or THF

  • Schlenk flask, condenser, inert gas line (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), the organostannane donor (2.0-2.2 eq), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[21].

  • Solvent Addition: Add anhydrous toluene (or THF) via cannula or syringe. The concentration is typically between 0.05 M and 0.2 M with respect to the dibromo-BTD.

  • Degassing: Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and stir for 24-72 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture can be concentrated. To remove tin byproducts, the crude product is often dissolved in a suitable solvent and washed with an aqueous solution of potassium fluoride (KF) or passed through a short plug of silica gel.

  • Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure donor-acceptor molecule[21].

Suzuki Cross-Coupling

The Suzuki reaction is an alternative and highly popular method that couples an organohalide with an organoboron species, such as a boronic acid or a boronic ester[22]. It is often favored due to the lower toxicity and greater stability of the boron reagents compared to organostannanes.

Causality Behind the Protocol:

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step. It reacts with the organoboron compound to form a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium center[22].

  • Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O): A two-phase solvent system is often used to dissolve both the organic-soluble reactants and catalyst and the water-soluble inorganic base[23]. Phase-transfer catalysts like Aliquat 336 can be added to improve reaction rates.

Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² (D-A Molecule) PdII_R2->Product R1X R¹-X (Dibromo-BTD) R1X->PdII R2B R²-B(OR)₂ (Donor-Boronic Acid/Ester) R2B->PdII_R2 Base Base (e.g., K₂CO₃) Base->PdII_R2

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Protocol 3.2: General Procedure for Suzuki Coupling

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole (1.0 eq)

  • Donor-boronic acid or boronic ester (2.0-2.4 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃) (4-6 eq)

  • Solvent system (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)

  • Schlenk flask, condenser, inert gas line (N₂ or Ar)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), the donor-boronic acid/ester (2.0-2.4 eq), the palladium catalyst (2-5 mol%), and the base (e.g., K₂CO₃, 4-6 eq)[24].

  • Solvent Addition: Add the solvent mixture (e.g., Toluene and Water) via cannula or syringe.

  • Degassing: Thoroughly degas the mixture by bubbling with argon for 30 minutes.

  • Reaction: Heat the mixture to reflux (typically 90-100°C) with vigorous stirring for 12-48 hours. The reaction should be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel and/or recrystallization to obtain the final D-A molecule.

Method Comparison and Material Properties

The choice between Stille and Suzuki coupling depends on several factors, including the availability of starting materials, functional group compatibility, and concerns about byproduct toxicity.

Table 1: Comparison of Stille and Suzuki Coupling for BTD Synthesis

Feature Stille Coupling Suzuki Coupling
Coupling Partner Organostannane (R-SnBu₃) Organoboron (R-B(OH)₂ or R-B(OR)₂)
Byproducts Toxic organotin compounds Non-toxic boron compounds
Sensitivity Sensitive to air/moisture (catalyst) Generally more robust
Monomer Prep Stannylation can be difficult Boronic acids/esters often commercially available or readily prepared
Functional Groups Very high tolerance High tolerance, but can be sensitive to certain groups

| Key Additive | None (or Cu(I)/LiCl co-catalyst) | Base is required |

Once synthesized, the electronic and optical properties of the new D-A molecules must be characterized to evaluate their potential for various applications.

Table 2: Typical Properties of BTD-Based Donor-Acceptor Molecules

Property Typical Range / Observation Characterization Technique
Absorption Max (λ_max) 400 - 700 nm UV-Vis Spectroscopy
ICT Band Lower energy, broad absorption peak, responsible for color[6] UV-Vis Spectroscopy
Emission Max (λ_em) 500 - 800 nm (often red-shifted from absorption) Fluorescence Spectroscopy
HOMO Energy Level -5.1 to -5.6 eV[25] Cyclic Voltammetry (CV)
LUMO Energy Level -3.0 to -3.8 eV Cyclic Voltammetry (CV)

| Electrochemical Gap | 1.5 - 2.5 eV | Cyclic Voltammetry (CV) |

Conclusion

The synthesis of donor-acceptor molecules based on the 2,1,3-benzothiadiazole core is a highly effective strategy for developing next-generation organic electronic materials. By mastering the synthesis of the key 4,7-dibromobenzothiadiazole intermediate and applying robust palladium-catalyzed cross-coupling protocols like the Stille and Suzuki reactions, researchers can create a vast library of materials with tailored optoelectronic properties. The protocols and insights provided in this guide offer a solid foundation for the rational design and practical synthesis of these high-performance molecules.

References

The Strategic Application of 2,1,3-Benzothiadiazol-4-ylboronic Acid in the Synthesis of High-Performance Electrochromic Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This technical guide provides an in-depth exploration of the synthesis and characterization of electrochromic polymers derived from 2,1,3-Benzothiadiazol-4-ylboronic acid. Moving beyond a simple recitation of procedural steps, this document elucidates the fundamental principles and strategic considerations that underpin the development of these advanced materials. The protocols detailed herein are designed to be self-validating, offering researchers and materials scientists a robust framework for innovation in the field of electrochromics.

Introduction: The Benzothiadiazole Advantage in Electrochromic Design

Electrochromic materials, capable of reversibly changing their optical properties under an applied electrical potential, are at the forefront of smart materials research. Their applications span a wide range of technologies, including smart windows, low-power displays, and adaptive camouflage. At the heart of high-performance organic electrochromic systems are conjugated polymers, whose electronic and optical characteristics can be precisely tuned through molecular design.

A particularly effective strategy in the design of these polymers is the donor-acceptor (D-A) approach. By alternating electron-rich (donor) and electron-deficient (acceptor) moieties along the polymer backbone, it is possible to lower the bandgap, leading to materials that absorb in the visible and near-infrared regions of the spectrum.[1][2] This architectural motif is crucial for achieving broad color modulation and high contrast ratios.

The 2,1,3-benzothiadiazole (BT) unit has emerged as a powerhouse acceptor moiety in this context. Its strong electron-withdrawing nature, when incorporated into a conjugated polymer, facilitates intramolecular charge transfer (ICT), which is the primary mechanism responsible for the electrochromic effect. The use of this compound as a monomer offers a versatile and efficient route to incorporate this critical acceptor unit into a variety of polymer structures through powerful cross-coupling reactions.

The Monomer: Synthesis of this compound

The successful synthesis of the final electrochromic polymer is predicated on the purity and availability of its monomeric precursors. While this compound and its esters are commercially available, an in-house synthesis may be required for cost-effectiveness or for the preparation of bespoke derivatives. A common and reliable route to this monomer involves the synthesis of a brominated precursor followed by a conversion to the boronic acid or its pinacol ester.

Synthesis of the Precursor: 4,7-Dibromo-2,1,3-benzothiadiazole

A robust method for the bromination of 2,1,3-benzothiadiazole involves the use of N-bromosuccinimide (NBS) in a strong acid medium.[3] This approach provides a high yield of the desired 4,7-dibrominated product.

Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

  • To a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,1,3-benzothiadiazole (1.0 eq.).

  • Carefully add concentrated sulfuric acid (96%) and chloroform to the flask. Stir the mixture at room temperature for 20 minutes to ensure complete dissolution.

  • Slowly add N-bromosuccinimide (2.2 eq.) portion-wise to the reaction mixture.

  • Continue stirring the reaction at room temperature under a nitrogen atmosphere for 24 hours.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Conversion to this compound Pinacol Ester

The conversion of the aryl bromide to a boronic acid or its ester is a cornerstone of modern organic synthesis. The Miyaura borylation is a highly efficient and widely used method for this transformation.[4]

Protocol 2: Synthesis of 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)

  • In a Schlenk flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq.), bis(pinacolato)diboron (2.2 eq.), and potassium acetate (3.0 eq.).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂, to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent, such as 1,4-dioxane or DMSO, to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired boronic acid pinacol ester.

Polymerization: Crafting the Electrochromic Backbone

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of conjugated polymers.[5][6] Its tolerance to a wide range of functional groups and its ability to form carbon-carbon bonds with high efficiency make it ideal for the polymerization of this compound derivatives with various donor comonomers.

General Suzuki-Miyaura Polymerization Protocol

The following is a general protocol for the synthesis of a donor-acceptor electrochromic polymer using 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester) and a dibrominated donor monomer (e.g., a dibrominated thiophene, fluorene, or carbazole derivative).

Protocol 3: Suzuki-Miyaura Polymerization

  • To a Schlenk flask, add 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester) (1.0 eq.) and the dibrominated donor comonomer (1.0 eq.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst system like those developed by Buchwald.[7]

  • Add a suitable base, such as an aqueous solution of potassium carbonate or sodium carbonate.

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent system, typically a mixture of toluene and water.

  • Heat the reaction mixture to reflux (around 90-110 °C) and stir vigorously for 24-72 hours.

  • After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Dry the final polymer product under vacuum.

Characterization: Unveiling the Electrochromic Performance

A comprehensive characterization of the synthesized polymer is essential to evaluate its potential as an electrochromic material. The key techniques employed are cyclic voltammetry and spectroelectrochemistry.

Electrochemical Characterization

Cyclic voltammetry (CV) is used to determine the redox potentials of the polymer, which in turn allows for the estimation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[8][9]

Protocol 4: Cyclic Voltammetry

  • Prepare a thin film of the polymer on a working electrode (e.g., ITO-coated glass or a platinum button electrode) by drop-casting, spin-coating, or electropolymerization.

  • Use a standard three-electrode setup with a platinum wire as the counter electrode and an Ag/AgCl or Ag/Ag⁺ electrode as the reference electrode.

  • The electrolyte solution is typically a 0.1 M solution of an inert salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, deoxygenated organic solvent like acetonitrile or dichloromethane.

  • Scan the potential at a defined rate (e.g., 50-100 mV/s) and record the resulting current.

  • From the onset oxidation and reduction potentials, the HOMO and LUMO energy levels can be calculated using empirical formulas.[8]

Spectroelectrochemical Analysis

Spectroelectrochemistry combines UV-Vis-NIR spectroscopy with electrochemistry to monitor the changes in the polymer's absorption spectrum as a function of the applied potential.[10] This technique is crucial for determining the color changes, switching speed, and optical contrast of the electrochromic material.

Protocol 5: Spectroelectrochemistry

  • Use a specialized spectroelectrochemical cell that allows for simultaneous electrochemical control and spectroscopic measurement of the polymer film on a transparent working electrode (ITO-coated glass).

  • Record the absorption spectra of the polymer film at different applied potentials, corresponding to its neutral and oxidized states.

  • The optical contrast (%T) is calculated as the difference in transmittance between the bleached (oxidized) and colored (neutral) states at a specific wavelength.

  • Switching times are determined by applying a square wave potential and monitoring the change in transmittance over time.

  • Coloration efficiency (CE) is a key performance metric that relates the change in optical density to the amount of charge injected or ejected per unit area. It is calculated from the slope of the plot of the change in optical density versus the charge density.

Performance Data and Visualization

The properties of electrochromic polymers based on 2,1,3-benzothiadiazole can be tailored by the choice of the donor comonomer. The following table summarizes typical performance data for such polymers.

Polymer SystemHOMO (eV)LUMO (eV)Bandgap (eV)Color ChangeOptical Contrast (%)Coloration Efficiency (cm²/C)
BT-Thiophene Copolymer[11]-5.51-3.711.80Dark to Transmissive~27 at peak~95 at 466 nm
BT-EDOT Copolymer[10]--1.32Metallic Blue to Centaury Blue59 at 585 nm324 at 585 nm
Fluorinated BT-based Copolymer[9]LoweredLowered1.58Gray Blue to Celandine GreenHighFavorable
BT-Thiophene-Benzotriazole Copolymer[9]--1.51Dark Gray Blue to Light GreenHighFavorable

Note: The values presented are representative and can vary depending on the specific molecular structure, polymer molecular weight, film thickness, and measurement conditions.

Diagrams and Workflows

Electrochromism_Mechanism Neutral_State Neutral State (Colored) Oxidized_State Oxidized State (P+-polaron) (Bleached/Transparent) Neutral_State->Oxidized_State Oxidation Oxidized_State->Neutral_State Reduction Applied_Potential Applied Potential Electron_Removal Electron Removal (Oxidation) Electron_Injection Electron Injection (Reduction) Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymer Synthesis cluster_Characterization Characterization BT 2,1,3-Benzothiadiazole Dibromo_BT 4,7-Dibromo-2,1,3-benzothiadiazole BT->Dibromo_BT Bromination (Protocol 1) Boronic_Ester 2,1,3-Benzothiadiazol-4-yl boronic acid derivative Dibromo_BT->Boronic_Ester Miyaura Borylation (Protocol 2) Polymer D-A Electrochromic Polymer Boronic_Ester->Polymer Suzuki Polymerization (Protocol 3) Donor_Monomer Dibrominated Donor Monomer Donor_Monomer->Polymer CV Cyclic Voltammetry (Protocol 4) Polymer->CV Spectroelectrochemistry Spectroelectrochemistry (Protocol 5) Polymer->Spectroelectrochemistry Performance_Metrics Performance Metrics (Contrast, Speed, CE) CV->Performance_Metrics Spectroelectrochemistry->Performance_Metrics

References

functionalization of 2,1,3-benzothiadiazole for materials science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functionalization of 2,1,3-Benzothiadiazole for Advanced Materials Science

Authored by a Senior Application Scientist

The 2,1,3-benzothiadiazole (BTD) scaffold stands as a cornerstone in the development of functional organic materials.[1][2][3] Its unique combination of a rigid, planar bicyclic structure, inherent electron-deficient character, and pronounced fluorescence has made it a privileged building block in materials science.[1][4] The strategic functionalization of the BTD core is paramount to tuning its optoelectronic properties for a vast array of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and highly sensitive fluorescent sensors.[3][5][6][7][8]

This guide provides researchers, scientists, and development professionals with a comprehensive overview of the principal synthetic strategies for derivatizing the BTD nucleus. We will delve into the causality behind experimental choices, present field-proven protocols, and offer quantitative data to inform the rational design of next-generation materials.

The Strategic Importance of the BTD Core: Reactivity and Properties

The BTD molecule consists of a benzene ring fused to a thiadiazole ring. The electron-withdrawing nature of the thiadiazole moiety significantly influences the reactivity of the attached benzene ring. It deactivates the aromatic system towards traditional electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly when a suitable leaving group is present.[1] This duality in reactivity, combined with modern cross-coupling and C-H activation techniques, provides a rich toolbox for chemists to modify the BTD core at specific positions, thereby controlling the frontier molecular orbital (HOMO/LUMO) energy levels, absorption/emission wavelengths, and solid-state packing of the resulting materials.

Caption: The core structure of 2,1,3-benzothiadiazole.

The primary avenues for functionalization can be broadly categorized, offering distinct advantages for accessing different derivatives.

Functionalization_Workflow cluster_start Starting Material cluster_pathways Primary Functionalization Pathways cluster_intermediate Key Intermediate cluster_secondary Secondary Functionalization (Cross-Coupling) BTD_Core 2,1,3-Benzothiadiazole (BTD Core) Electrophilic Electrophilic Aromatic Substitution BTD_Core->Electrophilic e.g., Br₂/HBr (Harsh Conditions) CH_Activation Direct C-H Functionalization BTD_Core->CH_Activation e.g., Ir-Catalysis (Atom Economical) Dibromo_BTD 4,7-Dibromo-BTD Electrophilic->Dibromo_BTD Suzuki Suzuki-Miyaura Coupling Dibromo_BTD->Suzuki + Ar-B(OR)₂ Stille Stille Coupling Dibromo_BTD->Stille + Ar-SnR₃ Sonogashira Sonogashira Coupling Dibromo_BTD->Sonogashira + Terminal Alkyne

Caption: Key synthetic pathways for BTD functionalization.

Foundational Strategy: Electrophilic Aromatic Substitution

Due to the deactivated nature of the BTD ring, electrophilic substitutions require forcing conditions.[1] Nevertheless, they are indispensable for creating the most common and versatile intermediates.

Bromination: Gateway to Advanced Derivatives

The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is arguably the most critical initial functionalization step. This molecule is a foundational building block for a vast number of BTD-based polymers and small molecules synthesized via cross-coupling reactions.[1][9][10] The traditional method involves elemental bromine in hydrobromic acid, a potent and effective system.[11]

Bromination_Reaction reagents + 2 Br₂ / HBr DibromoBTD 4,7-Dibromo-2,1,3-benzothiadiazole reagents->DibromoBTD BTD 2,1,3-Benzothiadiazole BTD->reagents

Caption: Synthesis of 4,7-dibromo-BTD via electrophilic bromination.

Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

  • Rationale: This protocol, adapted from established literature, uses a strong brominating system (Br₂/HBr) to overcome the deactivation of the benzene ring, leading to exhaustive substitution at the electron-rich 4 and 7 positions.[11]

  • Materials:

    • 2,1,3-benzothiadiazole (1.0 eq.)

    • 47% Hydrobromic acid (HBr)

    • Bromine (Br₂) (2.1 eq.)

    • Sodium thiosulfate solution (saturated)

    • Deionized water

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2,1,3-benzothiadiazole.

    • Add 47% HBr to the flask. Heat the mixture to 125-130 °C with vigorous stirring.

    • Slowly add bromine dropwise to the heated solution over 1-2 hours.

    • Maintain the reaction at reflux for an additional 4-6 hours until TLC or GC-MS analysis indicates the complete consumption of the starting material and the 4-bromo-BTD intermediate.

    • Cool the reaction mixture to room temperature, then pour it carefully into a beaker of ice water.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the crude product thoroughly with deionized water, followed by a saturated sodium thiosulfate solution to quench any remaining bromine, and then again with water until the filtrate is neutral.

    • Dry the solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.

MethodBrominating AgentSolvent/AcidTemperatureTypical YieldReference
ConventionalBr₂47% HBr125-130 °CGood to Quantitative[10][11]
AlternativeN-Bromosuccinimide (NBS)H₂SO₄ / ChloroformRoom TemperatureHigh[11][12]
Nitration

Nitration of BTD typically yields the 4-nitro derivative, which can serve as a precursor for other functional groups, for instance, by reduction to an amine.[1]

Protocol 2: Electrophilic Nitration of 2,1,3-Benzothiadiazole

  • Rationale: A potent nitrating mixture (H₂SO₄/HNO₃) is required to achieve substitution on the electron-poor ring. The reaction is performed at low initial temperatures to control the exothermic process.[1]

  • Procedure:

    • Prepare a nitrating mixture by combining concentrated sulfuric acid (98%) and nitric acid (70%) in a flask. Cool this mixture in a liquid nitrogen or dry ice/acetone bath until frozen.[1]

    • Carefully add solid 2,1,3-benzothiadiazole to the frozen acid mixture.[1]

    • Allow the reaction vessel to warm slowly to room temperature while stirring.

    • Continue stirring for approximately 3 hours.

    • After the reaction is complete, cautiously pour the mixture over a large volume of crushed ice.

    • Collect the resulting precipitate by filtration, wash extensively with water until the washings are neutral, and dry to yield 4-nitro-2,1,3-benzothiadiazole.[1]

Workhorse Reactions: Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used tools for elaborating the BTD core, enabling the construction of complex C-C and C-N bonds.[1] The readily available 4,7-dibromo-2,1,3-benzothiadiazole is the universal starting material for these transformations.[1]

Suzuki-Miyaura Coupling

This reaction is the preeminent method for introducing aryl and heteroaryl substituents to the BTD core, forming the basis of countless donor-acceptor materials.[1][2][13] It involves the coupling of a halo-BTD with a boronic acid or ester in the presence of a palladium catalyst and a base.[1]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd_complex Ar-Pd(II)L₂(X) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal coupled_complex Ar-Pd(II)L₂(R') transmetal->coupled_complex base Base base->transmetal boronic R'-B(OR)₂ boronic->transmetal reductive_elim Reductive Elimination coupled_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R' reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: This protocol uses a palladium catalyst, often with a phosphine ligand, to couple the C-Br bonds of 4,7-dibromo-BTD with the organoboron species. The base is crucial for activating the boronic acid for transmetalation.[1]

  • Materials:

    • 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq.)

    • Arylboronic acid or ester (2.2-2.5 eq.)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)

    • Phosphine ligand (e.g., SPhos, P(o-tol)₃) (2-10 mol%)

    • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (3.0 eq.)

    • Degassed solvent (e.g., Toluene, Dioxane/Water mixture)

  • Procedure:

    • To a nitrogen-flushed Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

    • Add the degassed solvent via cannula.

    • Purge the reaction mixture with nitrogen or argon for 15-20 minutes.

    • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired diarylated BTD derivative.[1]

Coupling Partner (Example)Catalyst/LigandProduct Emission Max (nm)ApplicationReference
Thiophene-2-boronic acidPd(PPh₃)₄~550 (in solution)Organic Solar Cells[13]
Phenylboronic acidPd₂(dba)₃ / SPhos~480 (in solution)OLED Emitters[2]
4-(N,N-diphenylamino)phenylboronic acidPd(OAc)₂ / XPhos~600 (in solution)Donor-Acceptor Dyes[2]
Stille Coupling

The Stille reaction provides another efficient route to arylated and heteroarylated BTDs by coupling a halo-BTD with an organostannane (tin) reagent.[1] It is particularly valuable in polymer chemistry for synthesizing conjugated polymers (Stille polycondensation).[14][15] While versatile and tolerant of many functional groups, a significant drawback is the toxicity of organotin compounds.[16][17][18]

Protocol 4: Synthesis of 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole via Stille Coupling

  • Rationale: This reaction utilizes a palladium(0) catalyst to couple the C-Br bonds of the BTD core with the tributyltin-activated thiophene rings. The choice of ligand can be critical for reaction efficiency.[1]

  • Procedure:

    • In a nitrogen-flushed reaction flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq.) and 2-(tributylstannyl)thiophene (2.2 eq.) in anhydrous toluene.[1]

    • Purge the solution with a gentle stream of nitrogen for 15 minutes to degas the solvent.

    • Add the palladium catalyst, such as tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) (2 mol%) and a phosphine ligand like tri(o-tolyl)phosphine (8 mol%).[1]

    • Continue purging the mixture with nitrogen for another 10-15 minutes.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours under an inert atmosphere.

    • After cooling, quench the reaction with a saturated aqueous solution of KF to precipitate tin byproducts. Stir for 1 hour.

    • Filter the mixture through a pad of Celite, washing with an organic solvent.

    • Extract the filtrate with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the target compound.[1]

Modern Approaches: Direct C-H Functionalization

To improve synthetic efficiency and reduce waste from pre-functionalization steps (like halogenation), direct C-H functionalization has emerged as a powerful strategy.[3][19] Iridium-catalyzed C-H borylation is a prime example, allowing for the regioselective installation of versatile boronic ester groups directly onto the BTD core.[2][20]

CH_Borylation BTD BTD Core Borylation Ir-Catalyzed C-H Borylation BTD->Borylation + B₂(pin)₂ Boryl_BTD 5-Boryl or 4,6-Diboryl BTD Intermediate Borylation->Boryl_BTD Regioselective Suzuki_Step Suzuki Coupling (ipso-substitution) Boryl_BTD->Suzuki_Step + Ar-X, Pd catalyst Final_Product Functionalized BTD (e.g., 5-Aryl-BTD) Suzuki_Step->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,1,3-Benzothiadiazol-4-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,1,3-Benzothiadiazol-4-ylboronic acid. This document is designed for researchers, medicinal chemists, and materials scientists who work with this versatile building block. The unique electronic properties of the benzothiadiazole core make this reagent highly valuable, but its purification can present significant challenges. This guide provides in-depth, field-proven solutions to common issues encountered during its purification, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary based on the synthetic route, but several common byproducts are frequently observed.

  • Protodeboronated Product: The most common impurity is often 2,1,3-Benzothiadiazole, formed via protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.[1][2] This side reaction can occur under various conditions, including the presence of acid, base, or even trace metals during work-up or purification.[3][4]

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[5] This is not technically an impurity as it's in equilibrium with the desired monomeric acid and is readily hydrolyzed back by the presence of water (e.g., in deuterated solvents containing D₂O for NMR). However, its formation can complicate analysis by causing broad peaks or multiple sets of signals in NMR spectra.

  • Homocoupled Species: You may find dimers of your starting material, which can arise from side reactions during the borylation step.[6]

  • Unreacted Starting Materials: Residual precursors from the synthesis are also a common source of contamination.

Q2: Why is this compound so difficult to purify using standard silica gel chromatography?

A2: This is a classic problem for many arylboronic acids. The difficulty arises from several factors:

  • Strong Adsorption: Boronic acids are polar and contain a Lewis acidic boron atom. The slightly acidic silanol groups (Si-OH) on the surface of silica gel can interact strongly with the boronic acid moiety, leading to significant peak tailing, streaking, and often, irreversible adsorption to the stationary phase.[2][6][7]

  • On-Column Decomposition: The acidic nature of the silica gel can catalyze the protodeboronation of sensitive arylboronic acids, leading to the formation of 2,1,3-Benzothiadiazole as an impurity during the separation itself.[2]

Q3: What is protodeboronation, and how can I minimize it during purification?

A3: Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the loss of the boronic acid group.[1] Its rate is highly dependent on the reaction conditions and the electronic nature of the aryl group.[1][8] For many arylboronic acids, this reaction is accelerated under both strongly acidic and strongly basic conditions.[9]

  • To minimize it:

    • Avoid prolonged exposure to harsh acidic or basic conditions during aqueous work-ups.

    • Be cautious with heating, as thermal protodeboronation can also occur.[4]

    • If using chromatography, consider alternatives to standard silica gel, such as reverse-phase (C18) chromatography or converting the boronic acid to a more stable derivative like a pinacol ester before purification.[2][10]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: My compound streaks badly on silica gel TLC plates and I get poor recovery from column chromatography.

  • Probable Cause: Strong interaction between the boronic acid and the acidic silica gel stationary phase.[2][7]

  • Solution 1 (Eluent Modification): Add a small amount of a modifier to your eluent system. A tiny amount of acetic acid can sometimes improve peak shape by competing for binding sites on the silica. However, be aware this can promote protodeboronation in sensitive substrates.[6]

  • Solution 2 (Alternative Stationary Phase): Attempt reverse-phase (C18) chromatography.[2] Use a gradient of water/acetonitrile or water/methanol, often with a small amount of buffer. The main drawback is the need to remove large volumes of water from your product, which can be problematic if the compound is heat-sensitive. Lyophilization (freeze-drying) is the preferred method for solvent removal in this case.

  • Solution 3 (Derivatization - Recommended): The most robust solution is to convert the boronic acid to its corresponding pinacol boronate ester.[10] This derivative is significantly less polar, more stable, and behaves well on standard silica gel. The ester can be easily purified by flash chromatography and then hydrolyzed back to the boronic acid if required for the next step.

Problem 2: I am attempting recrystallization, but the compound "oils out" or remains highly soluble.

  • Probable Cause: The impurity profile is preventing the formation of a stable crystal lattice, or a suitable solvent system has not been identified.

  • Solution 1 (Systematic Solvent Screening): Use a systematic two-solvent approach. Dissolve the crude material in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or hot ethanol).[6] Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes, heptane, or cold water) dropwise until the solution becomes cloudy. Gently heat the mixture until it is clear again, and then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.[6]

  • Solution 2 (Trituration): If the crude product is an oil or amorphous solid, try trituration. Add a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether or a hexanes/ethyl acetate mixture). Stir or sonicate the mixture vigorously. The pure product may solidify into a filterable powder.[10]

  • Solution 3 (Acid-Base Crystallization): If the crude product is reasonably pure (>80%), an acid-base extraction followed by crystallization can be effective. Dissolve the crude material in an organic solvent like ethyl acetate, extract it into an aqueous base (e.g., 1 M NaOH), wash the aqueous layer with fresh ethyl acetate to remove neutral impurities, and then slowly acidify the aqueous layer with cold 1 M HCl. The pure boronic acid should precipitate out and can be collected by filtration.[2][6]

Problem 3: After work-up or purification, my main impurity is 2,1,3-Benzothiadiazole.

  • Probable Cause: Significant protodeboronation has occurred due to exposure to harsh pH, heat, or catalytically active species.[1][3]

  • Solution: Re-evaluate your entire workflow.

    • Work-up: Ensure aqueous washes are performed quickly and without excessive heating. Use milder acids/bases (e.g., saturated ammonium chloride instead of HCl, or sodium bicarbonate instead of NaOH) where possible.

    • Purification: Avoid standard silica gel if possible. If you must use it, minimize the time the compound spends on the column. The best approach is to switch to a non-destructive purification method like diethanolamine adduct formation (see Protocol 2) or purification as the pinacol ester (see Protocol 3).

Problem 4: The crude product is a complex mixture, and a simple purification method is not working.

  • Probable Cause: The synthesis reaction may have low conversion or significant side product formation. A more selective purification technique is required.

  • Solution (Chemical Derivatization): Use a purification handle by forming a reversible adduct. The diethanolamine (DEA) adduct method is exceptionally effective for complex mixtures.[2][10] The boronic acid selectively complexes with DEA to form a stable, often crystalline solid that precipitates from non-polar solvents, leaving many impurities behind in the solution.[5][7] This adduct can be easily filtered and then hydrolyzed with a mild acid to recover the highly pure boronic acid. This method is often superior to chromatography for scalability and purity.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.[11]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Basification: Transfer the organic solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or 1 M K₂CO₃) three times. The boronic acid will move into the aqueous layer as its boronate salt.

  • Removal of Impurities: Combine the aqueous layers. Wash this combined aqueous phase with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a cold acid (e.g., 1 M HCl) dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper). A precipitate of the pure boronic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like cold hexanes to aid drying. Dry the product under vacuum.

Protocol 2: Purification via Diethanolamine Adduct Formation

This is a powerful technique for challenging purifications, often yielding highly pure, crystalline material.[2][5][7]

  • Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or toluene). Add diethanolamine (1.0-1.1 equivalents) dropwise while stirring.

  • Precipitation: The diethanolamine adduct, which is often a white crystalline solid, should precipitate from the solution. Stir the resulting slurry for 30-60 minutes, potentially cooling it in an ice bath to maximize precipitation.

  • Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the filter cake with the cold solvent used for the precipitation to remove soluble impurities.

  • Hydrolysis & Recovery: To recover the pure boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a mild aqueous acid (e.g., 1 M HCl or saturated boric acid solution).[10] Stir the mixture vigorously until all the solid has dissolved, indicating the adduct has been hydrolyzed.

  • Final Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the pure this compound.

Protocol 3: Purification via Conversion to the Pinacol Ester

This method enhances stability and modifies polarity to allow for easy purification on standard silica gel.[10]

  • Esterification: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the crude boronic acid, pinacol (1.1-1.5 equivalents), and a suitable solvent like toluene or hexanes.

  • Water Removal: Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure. The resulting crude pinacol ester can now be purified.

  • Chromatography: Perform standard flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). The pinacol ester is much less polar and should elute cleanly.

  • (Optional) Hydrolysis: If the free boronic acid is required, the purified pinacol ester can be hydrolyzed. A common method is transesterification with an excess of another boronic acid (like phenylboronic acid) in a biphasic solvent system (e.g., acetone/water) followed by an extractive workup.

Section 4: Purification Strategy Workflow

Choosing the right purification technique depends on the nature of the crude material and the impurities present. The following decision tree provides a logical workflow for selecting an appropriate strategy.

Purification_Workflow start Analyze Crude Product (TLC, ¹H NMR) q1 Is the main impurity non-polar/neutral? start->q1 acid_base Purify via Acid-Base Extraction (Protocol 1) q1->acid_base Yes q2 Does the product streak on silica TLC? q1->q2 No q3 Is the crude product an oil or complex mixture? q2->q3 No pinacol Purify as Pinacol Ester (Protocol 3) q2->pinacol Yes recryst Attempt Recrystallization or Trituration q3->recryst No dea Purify via Diethanolamine Adduct (Protocol 2) q3->dea Yes

Caption: Decision workflow for selecting a purification method.

Section 5: Summary of Purification Conditions

TechniqueSolvents / ReagentsKey Advantages & Considerations
Recrystallization Good Solvents: Ethyl Acetate, Acetone, Hot EthanolPoor Solvents: Hexanes, Heptane, Diethyl Ether, Cold WaterGood for removing minor impurities if a suitable solvent system can be found.[6][12] Can be time-consuming to optimize.
Acid-Base Extraction Organic Phase: Ethyl Acetate, Diethyl EtherAqueous Base: 1 M NaOH, 1 M K₂CO₃Aqueous Acid: 1 M HClExcellent for removing neutral or basic impurities.[11] Risk of protodeboronation if the compound is unstable to strong acid/base.
Diethanolamine Adduct Solvent: Diethyl Ether, TolueneReagent: DiethanolamineHydrolysis: 1 M HCl / Ethyl AcetateHighly selective and often yields very pure material.[5][7] Excellent for complex mixtures or when crystallization fails.
Pinacol Ester Chromatography Esterification: Pinacol, Toluene (reflux)Chromatography: Silica GelEluent: Hexanes / Ethyl Acetate gradientStabilizes the compound and allows for standard silica gel chromatography.[10] Adds two steps (esterification/hydrolysis) to the sequence.
Reverse-Phase Chromatography Stationary Phase: C18 SilicaEluent: Water / Acetonitrile or Water / MethanolAvoids issues with acidic silica gel.[2] Requires removal of aqueous solvents, preferably by lyophilization to avoid thermal decomposition.

References

common side reactions in the synthesis of benzothiadiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiadiazole (BTD) derivatives. It addresses common side reactions and troubleshooting strategies in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Section 1: Troubleshooting the Core Synthesis of the Benzothiadiazole Ring

The foundational step in many synthetic routes is the construction of the benzothiadiazole core itself. This section addresses common pitfalls in this initial stage.

FAQ 1: I'm getting a low yield and a dark, tarry crude product in the cyclization of o-phenylenediamine with thionyl chloride. What's going wrong?

This is a frequent issue often stemming from poor reaction control. The reaction between o-phenylenediamine and thionyl chloride is exothermic and can lead to undesired side reactions if not properly managed.

Root Causes and Solutions:

  • Uncontrolled Temperature: Excessive heat promotes the formation of polymeric byproducts and other complex impurities, resulting in the characteristic dark, tarry appearance.[1]

    • Solution: Maintain a controlled, moderate temperature throughout the reaction. Perform the addition of thionyl chloride dropwise to a cooled solution of the diamine to manage the exotherm.

  • Impure Starting Materials: The purity of the o-phenylenediamine is critical. Oxidized starting material can lead to a host of colored impurities.

    • Solution: Use freshly purified o-phenylenediamine. If the purity is questionable, consider recrystallization or sublimation before use.

  • Incorrect Stoichiometry: An excess of thionyl chloride can lead to the formation of chlorinated byproducts.

    • Solution: Use a precise stoichiometry of thionyl chloride. Typically, two equivalents are sufficient for the reaction.[2]

Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or pyridine).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (2 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Section 2: Challenges in the Functionalization of the Benzothiadiazole Core

Once the benzothiadiazole core is synthesized, further functionalization, particularly bromination, is a common next step.

FAQ 2: During the bromination of 2,1,3-benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole, I'm observing the formation of a tri-brominated byproduct. How can I improve the selectivity?

The formation of a tri-brominated species is a classic example of over-bromination and is a common side reaction in this synthesis.[3][4] Controlling the electrophilicity of the bromine source and the reaction conditions is key to achieving the desired dibrominated product.

Controlling Over-bromination:

ParameterImpact on SelectivityRecommended Action
Brominating Agent Stronger agents (e.g., Br₂) increase the likelihood of over-bromination.Use a milder brominating agent like N-bromosuccinimide (NBS).[2][5][6]
Stoichiometry An excess of the brominating agent directly leads to over-bromination.Carefully control the stoichiometry. Use 2.0-2.2 equivalents of the brominating agent for di-bromination.[2][5]
Temperature Higher temperatures can decrease selectivity.Maintain a consistent and moderate reaction temperature. For some substrates, lower temperatures can enhance selectivity.[2][7]
Reaction Time Prolonged reaction times can allow for the formation of the tri-bromo species.Monitor the reaction closely using TLC or GC-MS and quench it once the starting material is consumed or the desired product is maximized.[2]

Troubleshooting Workflow for Bromination

Cross_Coupling_Side_Reactions cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_sonogashira Sonogashira Coupling A Ar-Br + Ar'-B(OR)2 P1 Ar-Ar' (Desired) A->P1 S1 Ar'-Ar' (Homocoupling) A->S1 B Ar-Br + Ar'-SnR3 P2 Ar-Ar' (Desired) B->P2 S2 Ar'-Ar' (Homocoupling) B->S2 C Ar-Br + R-C≡CH P3 Ar-C≡C-R (Desired) C->P3 S3 R-C≡C-C≡C-R (Glaser Coupling) C->S3

References

Technical Support Center: Navigating the Challenges of Protodeboronation in Heteroaryl Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting the common yet often complex issue of protodeboronation, a critical side reaction encountered when working with heteroaryl boronic acids. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to offer you a practical and mechanistically grounded resource.

Protodeboronation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent cause of low yields and purification difficulties in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This guide will equip you with the knowledge to diagnose, mitigate, and overcome this pervasive challenge.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the protodeboronation of heteroaryl boronic acids.

Q1: What is protodeboronation and why is it a significant problem with heteroaryl boronic acids?

A1: Protodeboronation is a chemical reaction that results in the replacement of a boronic acid group (-B(OH)₂) with a hydrogen atom.[1] This side reaction is particularly problematic in popular cross-coupling methodologies, such as the Suzuki-Miyaura reaction, as it consumes the heteroaryl boronic acid, leading to a diminished yield of the desired product and the formation of a simple heteroarene byproduct that can complicate purification.[2][3]

Heteroaryl boronic acids, especially those containing basic nitrogen atoms like 2-pyridyl boronic acid, are notoriously susceptible to protodeboronation.[4][5] Their electronic properties and ability to form reactive intermediates make them more prone to this decomposition pathway compared to many simple aryl boronic acids.[3]

Q2: I'm observing significant protodeboronation with my 2-pyridyl boronic acid, even under what I thought were mild conditions. What makes this particular substrate so unstable?

A2: The high instability of 2-pyridyl boronic acid is a classic and instructive example. Unlike many other boronic acids that primarily undergo protodeboronation at acidic or highly basic pH, 2-pyridyl boronic acid is most susceptible under neutral pH conditions.[1][3] This is due to its ability to form a zwitterionic intermediate, which is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[1][3][4] Interestingly, adjusting the pH to be either more acidic or more basic can shift the equilibrium away from this reactive zwitterion, thereby reducing the rate of protodeboronation.[1]

Troubleshooting Guide: A Mechanistic Approach

When faced with significant protodeboronation, a systematic, mechanistically informed approach to troubleshooting is essential. This guide will walk you through a logical workflow to identify the root cause and implement effective solutions.

Initial Diagnosis: Is Protodeboronation the Culprit?

Your first step is to confirm that protodeboronation is indeed the primary issue.

Experimental Protocol: Reaction Mixture Analysis

  • Sample Preparation: Carefully quench a small aliquot of your reaction mixture at a specific time point.

  • Analytical Techniques: Analyze the crude reaction mixture using LC-MS, GC-MS, or ¹H NMR spectroscopy.[2]

  • Identification: Look for a significant peak or signal corresponding to the molecular weight or spectrum of the protonated version of your starting heteroaryl boronic acid (Het-H). The presence of this byproduct, coupled with a low yield of your desired coupled product and unreacted starting material, is a strong indicator of protodeboronation.[2]

Troubleshooting Workflow

If protodeboronation is confirmed, use the following decision tree to guide your optimization strategy.

troubleshooting_workflow cluster_reagent Reagent Stability Checks cluster_conditions Reaction Condition Optimization cluster_catalyst Catalyst System Evaluation start High Protodeboronation Observed? reagent_stability Assess Reagent Stability start->reagent_stability Yes reaction_conditions Optimize Reaction Conditions reagent_stability->reaction_conditions If problem persists boronic_acid_form Consider Boronic Acid Surrogates (MIDA, Pinacol Esters) reagent_stability->boronic_acid_form anhydrous_conditions Ensure Anhydrous Conditions reagent_stability->anhydrous_conditions catalyst_system Re-evaluate Catalyst System reaction_conditions->catalyst_system If problem persists base_choice Modify Base (Weaker, less nucleophilic) reaction_conditions->base_choice temperature Lower Reaction Temperature reaction_conditions->temperature reaction_time Shorten Reaction Time reaction_conditions->reaction_time final_product Improved Yield catalyst_system->final_product Success ligand_choice Screen Different Ligands (Avoid bulky phosphines if possible) catalyst_system->ligand_choice catalyst_loading Adjust Catalyst Loading catalyst_system->catalyst_loading

Caption: A decision tree for troubleshooting protodeboronation.

In-Depth Troubleshooting Strategies

1. Re-evaluate Your Boronic Acid Reagent

The inherent stability of your boronic acid is the first line of defense.

  • Problem: The free heteroaryl boronic acid is too unstable under the reaction conditions.

  • Solution: Convert the boronic acid to a more stable derivative. This is often the most effective strategy.

Boronic Acid SurrogateAdvantagesDisadvantages
Pinacol Esters More stable than boronic acids, can be purified by chromatography.[6][7]Slower transmetalation, may still undergo protodeboronation at elevated temperatures.[8]
MIDA Boronates Highly stable, crystalline solids with excellent shelf-life.[9][10] Enables slow release of the boronic acid, minimizing its concentration in solution.[1][9]Requires an additional synthetic step.
Trifluoroborates Air-stable, crystalline solids.[8]Often require specific reaction conditions for activation.
DABO Boronates Air-stable complexes that can be used directly in Suzuki-Miyaura reactions.[8]May not be as widely available as other derivatives.

Experimental Protocol: Preparation of a Heteroaryl MIDA Boronate Ester

This protocol is a general starting point and may require optimization for your specific substrate.

  • Dissolution: In a round-bottom flask, dissolve the heteroaryl boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., 1:1 toluene/DMSO).[11]

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: After completion, cool the reaction mixture and isolate the crystalline MIDA boronate by filtration. Wash with a non-polar solvent and dry under vacuum.

2. Optimize Reaction Conditions

The goal is to accelerate the desired cross-coupling reaction to outcompete the rate of protodeboronation.

  • The Role of the Base: The base is a double-edged sword. It's necessary for the catalytic cycle but can also promote protodeboronation, especially under aqueous conditions where it generates the more reactive boronate anion.[2][5][12]

    • Recommendation: Consider switching to weaker, less nucleophilic bases. For example, if you are using a strong base like NaOH or KOH, try milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[2]

    • Recommendation: If your catalyst system is sufficiently active, attempt to run the reaction at a lower temperature (e.g., 60-80 °C).[11] Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

  • Solvent and Water Content: Water is a proton source and can facilitate protodeboronation.

    • Recommendation: While some Suzuki-Miyaura protocols utilize aqueous conditions, consider using anhydrous solvents and reagents if protodeboronation is severe.[13] Rigorously dry your solvents and ensure your reagents are anhydrous.

3. Re-evaluate the Catalyst System

The choice of ligand and palladium source can significantly influence the relative rates of the productive coupling and protodeboronation.

  • Ligand Effects: Bulky, electron-rich phosphine ligands, while often excellent for promoting challenging cross-couplings, have also been shown to promote palladium-catalyzed protodeboronation.[2][14]

    • Recommendation: Screen a variety of ligands. If you are using a very bulky ligand, consider trying a less sterically demanding one to see if it disfavors the protodeboronation pathway.

  • Catalyst Loading: Increasing the catalyst loading might accelerate the desired Suzuki coupling to a greater extent than the protodeboronation side reaction.[15]

    • Recommendation: If other optimization strategies fail, consider a modest increase in your catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).

Mechanistic Pathways of Protodeboronation

Understanding the mechanisms of protodeboronation is key to rationally designing experiments to mitigate it. There are several pathways, with their prevalence depending on the substrate and reaction conditions, particularly the pH.

protodeboronation_mechanisms title Key Protodeboronation Pathways boronic_acid Heteroaryl-B(OH)₂ boronate [Heteroaryl-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ (High pH) zwitterion Zwitterionic Intermediate (e.g., 2-pyridyl) boronic_acid->zwitterion Neutral pH (for basic heteroaryls) product Heteroarene-H boronic_acid->product Acid-Catalyzed + H⁺ boronate->boronic_acid - OH⁻ boronate->product Base-Catalyzed + H₂O zwitterion->product Unimolecular Fragmentation

Caption: Simplified schematic of major protodeboronation pathways.

  • Acid-Catalyzed Pathway: At low pH, the boronic acid can be protonated, facilitating cleavage of the C-B bond.[1]

  • Base-Catalyzed Pathway: At high pH, the boronic acid forms a boronate species ([ArB(OH)₃]⁻), which is more susceptible to reaction with a proton source like water.[1][5][12]

  • Zwitterionic Pathway: As discussed for 2-pyridyl boronic acid, certain basic heteroaryl boronic acids can form a zwitterionic species at neutral pH that readily undergoes protodeboronation.[1][4]

  • Self- and Auto-Catalysis: When the reaction pH is close to the pKa of the boronic acid, both the boronic acid and its conjugate base (the boronate) are present in significant concentrations. This can lead to self- or auto-catalytic pathways that accelerate protodeboronation.[4][16]

By understanding these competing pathways, you can make more informed decisions about your reaction setup. For instance, the knowledge that 2-pyridyl boronic acid is most unstable at neutral pH provides a clear rationale for adjusting the pH to either the acidic or basic range to improve stability.

We hope this technical guide serves as a valuable resource in your research endeavors. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Alternative Bromination Methods for 2,1,3-Benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 2,1,3-benzothiadiazole (BTD). This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to move beyond conventional bromination techniques. Here, we provide in-depth, field-proven insights into alternative methods, focusing on troubleshooting common experimental hurdles and answering frequently asked questions. Our goal is to equip you with the knowledge to perform these reactions efficiently, safely, and with high fidelity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have when considering bromination strategies for the BTD core.

Q1: Why are alternative bromination methods for 2,1,3-benzothiadiazole necessary?

The classical method, which employs elemental bromine (Br₂) in hydrobromic acid (HBr), has several significant drawbacks.[1] Firstly, Br₂ is highly toxic, corrosive, and hazardous to handle, requiring stringent safety protocols.[1][2] Secondly, the reaction often requires harsh conditions, such as high temperatures.[1] Thirdly, for every mole of Br₂ used in substitution, one mole is lost as HBr byproduct, resulting in poor atom economy.[1] Alternative methods, particularly those using N-bromosuccinimide (NBS), are sought because they offer a safer, more convenient, and often milder route to the desired brominated products.[3][4]

Q2: What is the primary alternative to the Br₂/HBr system for BTD bromination?

N-Bromosuccinimide (NBS) is the most widely adopted and versatile alternative.[2] It is a crystalline solid that is significantly easier and safer to handle than liquid bromine. Bromination of the BTD core using NBS is typically performed in a strong acid, such as concentrated sulfuric acid (H₂SO₄), which acts as both a solvent and an activator to generate the potent electrophilic bromine species required to functionalize the electron-deficient BTD ring.[3][5]

Q3: What is the expected regioselectivity for the bromination of unsubstituted 2,1,3-benzothiadiazole?

The fused thiadiazole ring is strongly electron-withdrawing, which deactivates the entire benzene ring towards electrophilic aromatic substitution. However, substitution occurs preferentially and successively at the 4- and 7-positions.[1][6][7] The 5- and 6-positions are significantly less reactive.[6] Therefore, the reaction typically proceeds from the starting material to 4-bromo-2,1,3-benzothiadiazole and then to the highly valuable 4,7-dibromo-2,1,3-benzothiadiazole, a key building block in conductive polymers and organic electronics.[8]

Q4: How can I control the reaction to favor mono-bromination over di-bromination?

Achieving selective mono-bromination requires careful control over the stoichiometry of the brominating agent. To favor the formation of 4-bromo-2,1,3-benzothiadiazole, a molar ratio of approximately 1:1 of the brominating agent to the BTD substrate is necessary.[6] Using a slight excess of BTD can also help minimize the formation of the di-bromo product. Careful monitoring of the reaction progress using techniques like TLC or GC-MS is crucial to quench the reaction once the desired mono-substituted product is maximized.

Q5: What are the critical safety precautions for these alternative methods?

While NBS is safer than elemental bromine, the use of concentrated sulfuric acid or other strong acids necessitates stringent safety measures. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. When working with concentrated H₂SO₄, be mindful of its highly corrosive and exothermic nature, especially when mixing with water during the workup phase. Always add acid to water slowly, never the other way around.

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to common problems encountered during the bromination of 2,1,3-benzothiadiazole.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficient Activation: The electrophilicity of the bromine source may be too low for the deactivated BTD ring. 2. Reaction Temperature Too Low: The activation energy barrier for the substitution is not being overcome. 3. Degradation of Reagents: NBS can degrade over time if not stored properly (cool, dry, dark conditions). The sulfuric acid may have absorbed atmospheric moisture.1. Increase Acid Strength/Concentration: Ensure you are using highly concentrated (e.g., 96-98%) sulfuric acid to protonate NBS effectively, generating a stronger electrophile.[5] 2. Increase Reaction Temperature: For the NBS/H₂SO₄ method, temperatures around 60°C are often required to drive the reaction.[9] 3. Use Fresh Reagents: Use freshly opened or properly stored NBS and high-purity sulfuric acid.
Formation of Multiple Products / Poor Selectivity 1. Over-bromination: Use of excess brominating agent or prolonged reaction times can lead to the formation of tri-brominated byproducts.[6] 2. Incorrect Stoichiometry: For mono-bromination, using more than one equivalent of NBS will inevitably lead to the di-bromo product.1. Control Stoichiometry: For di-bromination, use ~2.1-2.2 equivalents of NBS. For mono-bromination, use ~1.0 equivalent and monitor the reaction closely.[1][6] 2. Control Reaction Time: Follow the reaction progress by TLC or GC-MS and quench it once the starting material is consumed or the desired product is maximized.
Reaction Stalls or is Incomplete 1. Poor Solubility: The BTD starting material may not be fully dissolved in the reaction medium. 2. Insufficient Mixing: In a heterogeneous mixture, poor stirring can lead to localized reactions and incomplete conversion.1. Ensure Complete Dissolution: Stir the BTD in the concentrated sulfuric acid until a homogeneous solution is obtained before adding the NBS.[9] 2. Vigorous Stirring: Use a powerful overhead or magnetic stirrer to ensure the reaction mixture is homogeneous throughout the process.
Difficult Product Isolation & Purification 1. Product is an Oily Solid: The crude product may not precipitate cleanly from the aqueous workup. 2. Persistent Impurities: Succinimide byproduct from the NBS reaction can be difficult to remove. 3. Co-elution during Chromatography: Brominated isomers or starting material may be difficult to separate on a silica gel column.1. Controlled Precipitation: Pour the reaction mixture slowly into a large volume of vigorously stirred ice water to ensure rapid and clean precipitation of the product.[9] 2. Thorough Washing: Wash the filtered solid extensively with deionized water to remove residual acid and water-soluble byproducts like succinimide. Follow with washes of methanol and n-hexane to remove other organic impurities.[9] 3. Optimize Chromatography: Use a suitable solvent system for column chromatography (e.g., dichloromethane or a hexane/dichloromethane gradient) to achieve good separation.[9]

Detailed Experimental Protocols & Workflows

Below are detailed, step-by-step protocols for reliable alternative bromination methods.

Protocol 1: Dibromination of BTD using N-Bromosuccinimide (NBS) in H₂SO₄

This is the most common and reliable alternative method, providing high yields of 4,7-dibromo-2,1,3-benzothiadiazole.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,1,3-benzothiadiazole (1.0 eq, e.g., 6.81 g, 50 mmol).

  • Dissolution: Under a gentle stream of nitrogen, carefully add concentrated sulfuric acid (98%, e.g., 200 mL). Stir the mixture at room temperature until the BTD is completely dissolved.

  • Reagent Addition: Gently heat the solution to 60°C. Once the temperature is stable, add N-bromosuccinimide (2.1 eq, e.g., 18.71 g, 105 mmol) in three equal portions over 30 minutes. An initial exotherm may be observed; maintain the temperature at 60°C.

  • Reaction: Stir the reaction mixture vigorously at 60°C for 12 hours. Monitor the reaction by TLC (eluent: hexane/DCM 1:1) until the starting material is consumed.

  • Workup - Precipitation: After cooling the reaction to room temperature, pour the mixture slowly and carefully into a large beaker containing 900 mL of ice water with vigorous stirring. A solid precipitate will form.

  • Workup - Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL), followed by cold methanol (3 x 50 mL), and finally n-hexane (3 x 50 mL).

  • Drying: Dry the resulting solid product in a vacuum oven to obtain 4,7-dibromo-2,1,3-benzothiadiazole. Expected yield: ~70%.[9]

Bromination_Workflow_NBS cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve BTD in conc. H₂SO₄ B 2. Heat to 60°C A->B C 3. Add NBS (2.1 eq) B->C D 4. Stir 12h at 60°C C->D E 5. Quench in Ice Water D->E Cool to RT F 6. Vacuum Filter E->F G 7. Wash with H₂O, MeOH, Hexane F->G H 8. Dry in Vacuo G->H I I H->I Final Product: 4,7-dibromo-BTD

Caption: Workflow for the dibromination of BTD using NBS.

Protocol 2: Dibromination of BTD using in-situ generated Bromine (H₂O₂/HBr)

This method avoids the direct handling of elemental bromine by generating it in the reaction flask.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,1,3-benzothiadiazole (1.0 eq, e.g., 27.2 g, 0.2 mol) and 48% aqueous hydrobromic acid (250 mL).

  • Heating: Heat the heterogeneous mixture to reflux with vigorous stirring.

  • Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂, e.g., 50 mL) dropwise via an addition funnel over a period of 6 hours. The solution will turn a dark orange/brown color as bromine is generated.

  • Reaction: Maintain the reaction at reflux throughout the addition and for an additional hour after the addition is complete.

  • Workup: Cool the reaction mixture to room temperature and then pour it into a beaker of ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water and then methanol, and dry to obtain the crude 4,7-dibromo-2,1,3-benzothiadiazole.[6] Further purification can be achieved by recrystallization or column chromatography.

Mechanistic Overview: Electrophilic Aromatic Substitution

The bromination of 2,1,3-benzothiadiazole proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The key is the generation of a sufficiently powerful bromine electrophile (Br⁺ or a polarized equivalent) to attack the electron-deficient aromatic ring.

  • Generation of Electrophile: In the NBS/H₂SO₄ system, the strong acid protonates the carbonyl oxygen of NBS, making the bromine atom highly electrophilic and facilitating its attack on the BTD ring.

  • Nucleophilic Attack: A π-bond from the BTD ring (at the C4 or C7 position) attacks the electrophilic bromine atom.

  • Formation of Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (e.g., HSO₄⁻) removes the proton from the carbon atom bearing the new bromine atom, restoring aromaticity and yielding the brominated product.

SEAr_Mechanism Start BTD Ring SigmaComplex Sigma Complex (Resonance Stabilized) Start->SigmaComplex Nucleophilic Attack Electrophile Br⁺ (from NBS/H₂SO₄) Product 4-Bromo-BTD SigmaComplex->Product Deprotonation H_plus H⁺

Caption: Simplified electrophilic substitution mechanism.

References

Technical Support Center: Troubleshooting Low Yields in Stille Reactions of Benzothiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the Stille cross-coupling reaction, with a specific focus on its application to benzothiadiazole derivatives. As a widely utilized building block in organic electronics and medicinal chemistry, the successful functionalization of the benzothiadiazole core is often a critical step in the synthesis of novel materials and pharmaceutical candidates. The Stille reaction, known for its tolerance of a wide range of functional groups, is a powerful tool for this purpose.[1][2][3] However, the electron-deficient nature of the benzothiadiazole ring system can present unique challenges, often leading to frustratingly low yields.

This guide is designed for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address the common pitfalls and perplexing results you may encounter. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and logically troubleshoot your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Stille reaction with a bromo-benzothiadiazole substrate is sluggish and gives a low yield of the desired product. What are the most likely causes?

Low conversion is a common issue and can often be traced back to several key factors related to the catalyst's activity and the reaction conditions.

Potential Cause 1: Inefficient Oxidative Addition

The first step in the Stille catalytic cycle is the oxidative addition of the palladium(0) catalyst to the organohalide.[1] Benzothiadiazoles are electron-deficient, which can influence the reactivity of the C-X bond.

  • Troubleshooting Steps:

    • Choice of Halide: If you are using a chloro-benzothiadiazole, consider switching to the bromo- or iodo-analogue. The reactivity order for oxidative addition is generally I > Br > Cl.[4]

    • Catalyst and Ligand Selection: For challenging substrates, a more electron-rich and bulky phosphine ligand can accelerate the oxidative addition step. Consider switching from common ligands like PPh₃ to more specialized ligands such as XPhos or SPhos.[5] A pre-catalyst like Pd₂(dba)₃ in combination with a ligand is often more active than Pd(PPh₃)₄.

Potential Cause 2: Suboptimal Reaction Temperature

Stille reactions can be sensitive to temperature. Insufficient heat may lead to a slow reaction rate, while excessive heat can cause catalyst decomposition or promote side reactions.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If your reaction is running at a moderate temperature (e.g., 80 °C), try incrementally increasing it to 90 °C or 100 °C while carefully monitoring the reaction by TLC or LC-MS.

    • Microwave Synthesis: For high-throughput screening of conditions or for particularly stubborn couplings, microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[6]

Potential Cause 3: Poor Quality of Reagents or Solvents

The purity of your starting materials, catalyst, and solvent is paramount.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure your benzothiadiazole starting material and organotin reagent are pure. Impurities can sometimes poison the catalyst.

    • Solvent Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[1]

Question 2: I'm observing significant amounts of homocoupled organotin product and unreacted benzothiadiazole. How can I suppress this side reaction?

The homocoupling of the organostannane reagent (R-SnBu₃ + R-SnBu₃ → R-R) is a major competing pathway in Stille reactions and a frequent cause of low yields.[1][4]

Underlying Mechanism: Homocoupling can occur through a non-productive transmetalation of two equivalents of the organostannane to the palladium center, followed by reductive elimination.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the organotin reagent. A large excess can significantly favor homocoupling.

    • Additive Intervention (Copper(I) Iodide): The addition of a copper(I) salt, such as CuI, is a well-established method to accelerate the desired transmetalation step.[7] It is believed that CuI acts as a scavenger for free phosphine ligands, which can inhibit the reaction, and may also facilitate the transmetalation via a copper-tin intermediate.[7]

    • Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Experiment with different phosphine ligands.

Parameter Standard Condition Troubleshooting Action Rationale
Organotin Stoichiometry 1.1 - 1.5 eq.Reduce to 1.1 - 1.2 eq.Minimize the statistical probability of homocoupling.
Additives NoneAdd CuI (0.1 - 0.2 eq.)Accelerates the desired transmetalation step.[7]
Temperature 100 °CLower to 80-90 °CMay disfavor the homocoupling pathway relative to cross-coupling.
Question 3: My reaction is producing a significant amount of a protodestannylated side product. What is causing this and how can I prevent it?

Protodestannylation is the cleavage of the carbon-tin bond by a proton source, resulting in the formation of a C-H bond on your coupling partner and rendering it inactive in the catalytic cycle.

Potential Causes:

  • Acidic Impurities: Traces of acid in your reagents or solvent can lead to protodestannylation.

  • Moisture: Water can also serve as a proton source, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Use Dry Solvents and Reagents: Ensure all solvents are rigorously dried over an appropriate drying agent and that reagents are handled under an inert atmosphere.

    • Incorporate a Mild Base: The addition of a non-nucleophilic base, such as cesium fluoride (CsF) or potassium carbonate (K₂CO₃), can neutralize trace acidic impurities. CsF has also been shown to activate the tin reagent, potentially accelerating the transmetalation step.[3]

    • Purify the Organotin Reagent: If you suspect the organotin reagent is the source of acidic impurities, consider purifying it by flash chromatography or distillation before use.

Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Stille Reaction with Benzothiadiazole

This protocol provides a robust starting point for troubleshooting.

  • Reactor Setup: To a flame-dried Schlenk flask, add the bromo-benzothiadiazole derivative (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the organotin reagent (1.1 eq.) and any additives (e.g., CuI, 0.2 eq.) under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or DMF, to make a ~0.1 M solution) via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. A common work-up procedure involves diluting the mixture with an organic solvent and washing with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[1] The organic layer is then dried over sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is then purified by flash column chromatography.

Visualizing the Troubleshooting Process

A systematic approach is crucial for efficient troubleshooting. The following workflow can guide your experimental design.

Stille_Troubleshooting_Workflow start Low Yield in Stille Reaction check_conversion Assess Conversion: Low or High? start->check_conversion low_conversion Low Conversion/ Sluggish Reaction check_conversion->low_conversion Low high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion High optimize_catalyst Optimize Catalyst System: 1. Change Ligand (e.g., XPhos) 2. Change Pd Source (e.g., Pd2(dba)3) 3. Increase Catalyst Loading low_conversion->optimize_catalyst check_side_products Identify Side Products: Homocoupling or Protodestannylation? high_conversion->check_side_products optimize_temp Optimize Temperature: 1. Increase Temperature in Increments 2. Consider Microwave Synthesis optimize_catalyst->optimize_temp check_reagents Verify Reagent Quality: 1. Use Pure Starting Materials 2. Degas Solvent Thoroughly optimize_temp->check_reagents homocoupling Homocoupling Observed check_side_products->homocoupling Homocoupling protodestannylation Protodestannylation Observed check_side_products->protodestannylation Protodestannylation other_issues Other/Decomposition check_side_products->other_issues Other solve_homocoupling Address Homocoupling: 1. Use 1.1-1.2 eq. Stannane 2. Add CuI (0.2 eq.) homocoupling->solve_homocoupling solve_proto Address Protodestannylation: 1. Use Rigorously Dry Solvents 2. Add Mild Base (e.g., CsF) protodestannylation->solve_proto re_evaluate Re-evaluate Conditions: Consider Lower Temperature or Different Solvent other_issues->re_evaluate

Caption: A logical workflow for troubleshooting low yields.

The Stille Catalytic Cycle and Common Side Reactions

Understanding the main catalytic cycle and where side reactions diverge is key to effective troubleshooting.

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-SnBu₃ Homocoupling Homocoupling (R²-R²) PdII->Homocoupling + 2 R²-SnBu₃ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Protodestannylation Protodestannylation (R²-H) R1X R¹-X (Benzothiadiazole-Br) R2Sn R²-SnBu₃ R2Sn->Protodestannylation + H⁺ H_source H⁺ Source (e.g., H₂O) H_source->Protodestannylation

References

Technical Support Center: Managing the Stability of Peptide Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for peptide boronic acid derivatives. This resource is designed to provide in-depth guidance and troubleshooting assistance to researchers working with these potent and versatile molecules. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the stability challenges inherent to these compounds, ensuring the integrity and success of your experiments.

Peptide boronic acids are a pivotal class of compounds, renowned for their therapeutic potential, particularly as enzyme inhibitors.[1][2] The boronic acid moiety is key to their function, often acting as a transition-state analog that can form a reversible covalent bond with the active site of target enzymes.[1][3] However, this reactive nature also predisposes them to various degradation pathways, making their stability a critical parameter to control. This guide will delve into the common stability issues, provide answers to frequently asked questions, and offer systematic troubleshooting protocols.

I. Foundational Knowledge: Understanding the Instability of Peptide Boronic Acids

Before troubleshooting, it's crucial to understand the "why" behind the instability. The boron atom in a boronic acid is electron-deficient, making it susceptible to nucleophilic attack. This inherent reactivity is the root of most stability concerns.

Key Degradation Pathways

There are two primary chemical degradation pathways that affect peptide boronic acid derivatives:

  • Oxidative Degradation: This is often the major degradation pathway.[4][5] The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), leading to the formation of an alcohol and boric acid.[6][7] This process, known as deboronation, results in a complete loss of the boronic acid functionality and, consequently, its biological activity. Studies have shown that even atmospheric oxygen can contribute to the oxidation of boronic acids.[8]

  • Hydrolytic Instability: The boronic acid group can undergo hydrolysis, particularly under acidic or basic conditions, which can cleave the carbon-boron bond.[9] Furthermore, boronic acids are prone to dehydration, leading to the formation of cyclic trimers known as boroxines.[3][10] While this process is often reversible, it can complicate quantification and characterization.

Additionally, the peptide backbone itself is susceptible to degradation through pathways such as deamidation (of asparagine and glutamine residues), oxidation (of methionine and cysteine), and hydrolysis of peptide bonds, especially at extreme pH values.[11]

Visualization of Degradation Pathways

Degradation Pathways of Peptide Boronic Acids Dominant Degradation Pathways for Peptide Boronic Acid Derivatives PBA Peptide Boronic Acid (R-B(OH)₂) Oxidation Oxidative Degradation PBA->Oxidation ROS, O₂ Hydrolysis Hydrolytic Instability PBA->Hydrolysis H₂O, pH extremes PeptideDeg Peptide Backbone Degradation PBA->PeptideDeg pH, Temp Alcohol Alcohol Derivative (R-OH) Oxidation->Alcohol BoricAcid Boric Acid (B(OH)₃) Oxidation->BoricAcid Boroxine Boroxine (Trimer) ((RBO)₃) Hydrolysis->Boroxine Dehydration Boroxine->PBA Rehydration

Caption: Key degradation routes for peptide boronic acid derivatives.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling, storage, and analysis of peptide boronic acid derivatives.

Storage and Handling

Q1: What are the optimal storage conditions for lyophilized peptide boronic acids?

A1: For long-term storage, lyophilized peptide boronic acids should be kept at -20°C or, ideally, -80°C in a tightly sealed container to minimize exposure to moisture and air.[12][13][14][15] It is also recommended to store them in a desiccator, especially for peptides containing hygroscopic amino acids like Asp, Glu, Lys, Arg, or His.[16] Before opening a vial, it is crucial to allow it to warm to room temperature to prevent condensation of moisture onto the cold powder.[15][16][17]

Q2: How should I store peptide boronic acids in solution?

A2: Storing peptide boronic acids in solution is generally not recommended for long periods due to their limited shelf-life.[13][16] If short-term storage is necessary, sterile buffers at a slightly acidic pH (around 5-6) are preferable.[14][16][17] The solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation, and stored at -20°C or lower.[13][16][17] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[13][14][17]

Q3: My peptide boronic acid contains methionine/cysteine. Are there special precautions I should take?

A3: Yes. Peptides containing methionine (Met) or cysteine (Cys) are particularly susceptible to oxidation.[11][12][16] When preparing solutions, it is advisable to use degassed buffers to remove dissolved oxygen.[15] For lyophilized powders, storing under an inert gas atmosphere (e.g., argon or nitrogen) can further enhance stability.[14]

Formulation and Solubilization

Q4: I'm having trouble dissolving my peptide boronic acid. What should I do?

A4: The solubility of peptides is highly sequence-dependent. For acidic peptides, a basic buffer may aid dissolution, while basic peptides often dissolve better in acidic buffers.[15] If solubility in aqueous buffers is poor, a small amount of an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used.[15] However, solutions containing DMSO should generally be used immediately and not stored.[15]

Q5: Are there any excipients that can help stabilize my peptide boronic acid formulation?

A5: Yes, certain excipients can improve stability.

  • Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol and glycerol, can act as cryoprotectants during lyophilization and help maintain the conformational stability of the peptide.[18]

  • Amino Acids: Amino acids such as arginine, glycine, and proline can help reduce aggregation and regulate the viscosity of the formulation.[18]

  • Antioxidants: While the addition of antioxidants might seem intuitive to prevent oxidative degradation, their effect can be complex. In one study, the addition of ascorbate and EDTA surprisingly accelerated the degradation of a peptide boronic acid derivative, suggesting that their use should be carefully evaluated for each specific compound.[4][5]

Analytical Challenges

Q6: What are the best analytical techniques to monitor the stability of my peptide boronic acid?

A6: A combination of techniques is often most effective:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the workhorse for separating and quantifying the parent peptide from its degradants.[9]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This provides higher resolution and sensitivity than HPLC and is invaluable for identifying the mass of degradation products, aiding in their structural elucidation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can provide detailed structural information about the parent compound and its degradation products. ¹¹B NMR is particularly useful for observing changes in the boron atom's chemical environment.[9]

Q7: I'm observing multiple peaks in my HPLC analysis of a freshly prepared sample. What could be the cause?

A7: This could be due to several factors:

  • Boroxine Formation: As mentioned, boronic acids can form cyclic trimers (boroxines) through dehydration.[3][10] This is often a reversible equilibrium, but the different forms may separate on an HPLC column, leading to multiple peaks.

  • On-column Degradation: The conditions of the HPLC analysis itself (e.g., mobile phase pH) could be causing degradation of the analyte on the column.[9]

  • Complexation with Diols: If your mobile phase or sample matrix contains diols (e.g., from certain buffers or excipients), the boronic acid can form reversible covalent complexes, which may appear as separate peaks.[3]

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experiments with peptide boronic acid derivatives.

Problem: Poor Reproducibility of Experimental Results
Possible Cause Recommended Action Rationale
Sample Degradation 1. Prepare fresh solutions for each experiment.[9] 2. If using frozen stocks, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.[13][16] 3. Analyze the purity of your stock solution by HPLC or UPLC-MS before use.Peptide boronic acids can degrade in solution over time, even when frozen. Ensuring the integrity of the starting material is crucial for reproducible results.
Inconsistent Sample Handling 1. Standardize the entire workflow from sample weighing to final analysis. 2. Always allow lyophilized powder to equilibrate to room temperature before opening the vial.[15][16][17] 3. Use calibrated pipettes and balances.Minor variations in handling can introduce significant errors, especially when working with potent compounds at low concentrations. Moisture absorption can alter the effective concentration of the peptide.
Oxidation during Experiment 1. Use degassed buffers and solvents for all experimental steps.[15] 2. Minimize the exposure of the sample to air, especially if the experiment is lengthy. Consider working under an inert atmosphere if feasible.Oxidative degradation is a primary pathway for instability.[4][5] Reducing oxygen exposure can significantly improve the stability of the compound throughout the experiment.
Problem: Loss of Biological Activity Over Time
Possible Cause Recommended Action Rationale
Cleavage of the Boronic Acid Moiety 1. Confirm the presence of the boronic acid group in your sample using a boronic acid-specific analytical method or by MS to check for the expected mass. 2. Re-evaluate your storage and handling procedures to minimize degradation.The boronic acid is essential for the biological activity of many of these compounds.[3] Its cleavage through oxidation or hydrolysis will lead to a loss of potency.
Peptide Aggregation 1. Analyze the sample for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). 2. Optimize the formulation by adjusting the pH or adding stabilizing excipients like arginine or surfactants.[18]Aggregation can lead to a decrease in the effective concentration of the active monomeric peptide and can sometimes trigger unwanted biological responses.
Adsorption to Labware 1. Use low-adsorption plasticware (e.g., polypropylene) for sample preparation and storage.[17] 2. Consider pre-treating surfaces with a blocking agent if adsorption is a significant issue.Peptides can adsorb to glass and certain plastic surfaces, leading to a reduction in the actual concentration in solution.[17] This is particularly problematic at low concentrations.

Experimental Workflow for Stability Assessment

Caption: A systematic workflow for evaluating the stability of peptide boronic acid derivatives.

IV. Advanced Stabilization Strategies

For particularly labile compounds, more advanced strategies may be necessary.

Boronate Esters as Prodrugs

One effective strategy to enhance stability is to protect the boronic acid as a boronate ester.[6][10] This involves reacting the boronic acid with a diol to form a cyclic ester. This can protect the boronic acid from premature degradation in vitro and in vivo. The choice of the diol is critical, as it influences the stability of the resulting ester and the rate at which it is hydrolyzed back to the active boronic acid.[19] Pinacol esters are a commonly used protecting group due to their relative stability.[10]

Lyophilization Protocol Optimization

Lyophilization (freeze-drying) is a standard method for preparing stable, solid forms of peptides.[20] Optimizing the lyophilization protocol can significantly impact the stability and reconstitution properties of the final product.

Key Steps in an Optimized Lyophilization Protocol:

  • Dissolution: Dissolve the peptide in a suitable solvent, often sterile water or a dilute acid like 0.1% TFA.[20]

  • Pre-freezing: Rapidly freeze the peptide solution (snap-freezing) in liquid nitrogen or a dry ice/ethanol bath. This creates small ice crystals, which facilitates more efficient drying.[20][21]

  • Primary Drying (Sublimation): Under vacuum, the temperature is gradually increased to just below the eutectic point of the solution to remove unbound water.[20]

  • Secondary Drying (Desorption): The temperature is further raised under vacuum to remove any bound water molecules.[20]

By carefully controlling these parameters, you can produce a fluffy, easily soluble lyophilizate with enhanced long-term stability.

V. Conclusion

Managing the stability of peptide boronic acid derivatives is a multifaceted challenge that requires a thorough understanding of their chemical properties and a systematic approach to handling, storage, and analysis. By recognizing the primary degradation pathways of oxidation and hydrolysis, implementing proper storage and handling protocols, and utilizing appropriate analytical techniques to monitor stability, researchers can ensure the integrity of these valuable compounds. This guide provides a framework for troubleshooting common issues and implementing strategies to enhance stability, ultimately contributing to more reliable and reproducible scientific outcomes.

References

Validation & Comparative

A Senior Application Scientist's Guide to 2,1,3-Benzothiadiazole Boronic Acids: A Comparative Analysis of Key Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of 2,1,3-Benzothiadiazol-ylboronic acid isomers. In the landscape of modern organic synthesis, drug discovery, and materials science, the 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit.[1][2][3] Its incorporation into molecular architectures is pivotal for developing advanced fluorescent probes, organic electronics, and pharmacologically active agents.[3][4] The functionalization of the BTD core, particularly through C-C bond formation, is frequently accomplished using its boronic acid or boronate ester derivatives in palladium-catalyzed cross-coupling reactions.[5][6]

However, the position of the boronic acid moiety on the BTD ring profoundly influences the steric and electronic properties of the molecule, dictating its reactivity, stability, and the ultimate performance of the final product. This guide provides an in-depth comparison of the key positional isomers—specifically the 4-yl, 5-yl, and 4,7-diyl derivatives—to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies. We will delve into their synthesis, physicochemical properties, reactivity in cornerstone reactions, and performance in key applications, supported by experimental insights and protocols.

The Isomers: Structural and Physicochemical Distinctions

The primary isomers of interest are 2,1,3-Benzothiadiazol-4-ylboronic acid, 2,1,3-Benzothiadiazol-5-ylboronic acid, and the disubstituted 2,1,3-Benzothiadiazole-4,7-bis(boronic acid). The position of the boronic acid group alters the molecule's symmetry, electronic distribution, and steric hindrance around the reactive C-B bond.

G cluster_4yl This compound cluster_5yl 2,1,3-Benzothiadiazol-5-ylboronic acid cluster_47diyl 2,1,3-Benzothiadiazole-4,7-bis(boronic acid) node4 node4 node5 node5 node47 node47 Suzuki_Workflow reagents BTD-Boronic Acid + Aryl Halide mix Combine Reagents, Catalyst, and Solvent reagents->mix catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->mix solvent Solvent (e.g., Toluene/H₂O) solvent->mix heat Heat under Inert Atmosphere mix->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Chromatography) workup->purify product Coupled BTD Product purify->product Suzuki_Cycle pd0 Active Pd(0) Species oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R¹-Pd(II)-R² transmetalation->r1_pd_r2 reductive_elim Reductive Elimination r1_pd_r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elim->product aryl_halide R¹-X aryl_halide->oxidative_add boronic_acid BTD-B(OH)₂ (R²) boronic_acid->transmetalation base Base base->transmetalation

References

A Comparative Guide to the Performance of OLEDs with Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in modern displays and solid-state lighting, offering superior contrast, vibrant colors, and design flexibility. At the heart of this technology are the organic semiconductor materials that dictate the device's efficiency, color purity, and operational lifetime. Among the vast library of organic molecules, benzothiadiazole (BTZ) derivatives have emerged as a critical class of materials.[1][2] Their inherent electron-accepting nature makes them ideal building blocks for creating high-performance emitter molecules.[1][2] This guide provides a comparative analysis of OLEDs incorporating different benzothiadiazole derivatives, offering insights into their performance metrics and the underlying scientific principles for researchers, scientists, and professionals in drug development who may utilize this technology in their respective fields.

The versatility of the benzothiadiazole core allows for strategic molecular engineering. By attaching various electron-donating or -accepting groups, the electronic and optical properties of the resulting molecule can be finely tuned.[3] This targeted approach enables the development of emitters that span the visible spectrum, from deep blues to rich reds, with high quantum efficiencies.[4]

Molecular Design and Photophysical Properties of Benzothiadiazole Derivatives

The 2,1,3-benzothiadiazole unit is a potent electron acceptor, a characteristic that is fundamental to its function in OLEDs.[1] When combined with electron-donating moieties, it facilitates the formation of molecules with strong intramolecular charge transfer (ICT) characteristics.[5] This donor-acceptor (D-A) architecture is a cornerstone of modern OLED emitter design, as it allows for precise control over the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, largely determines the emission color of the material.

Furthermore, the D-A structure is instrumental in the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). In TADF molecules, the energy gap between the lowest singlet (S1) and triplet (T1) excited states is minimized, allowing for the harvesting of non-emissive triplet excitons through a process called reverse intersystem crossing (RISC).[6] This mechanism can theoretically enable 100% internal quantum efficiency in OLEDs, a significant improvement over conventional fluorescent emitters.[6]

The strategic placement of bulky side groups can also induce Aggregation-Induced Emission (AIE), a phenomenon where molecules that are weakly emissive in solution become highly luminescent in the aggregated or solid state. This is particularly advantageous for OLEDs, where the emissive materials are present as thin films.

Comparative Performance of OLEDs with Different Benzothiadiazole Emitters

The true measure of a novel benzothiadiazole derivative lies in its performance within a functioning OLED device. Key metrics for evaluation include the external quantum efficiency (EQE), maximum luminance, Commission Internationale de l'Éclairage (CIE) coordinates (which define the emission color), and operational stability. The following table summarizes the performance of several noteworthy benzothiadiazole-based OLEDs from recent literature.

EmitterDevice StructureMax. EQE (%)Max. Luminance (cd/m²)CIE (x, y)Emission ColorReference
TBAN Non-doped5.774,820(Not Specified)Orange[7][8]
BTT2TPA Doped5.9(Not Specified)(Not Specified)Deep-Red[9]
Molecule 2 Solution-processed, doped8.1(Not Specified)(Not Specified)Green[10][11]
π-extended BTZ TADF-sensitized14.3(Not Specified)(Not Specified)(Not Specified)[12]
DBTDz1 Doped5.1(Not Specified)(Not Specified)Greenish-Yellow[13][14]
DBTDz2 Doped5.0(Not Specified)(Not Specified)Greenish-Yellow[13][14]
DBTDz3 Doped5.5(Not Specified)(Not Specified)Deep-Red[13][14]

From this data, several trends emerge. The use of a D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) architecture, as seen in some high-performing green emitters, can lead to impressive EQEs.[10][11] For instance, a solution-processed OLED with a D-π-A-π-D benzothiadiazole derivative achieved an EQE of 8.1%.[10][11] Non-doped devices, which offer simpler fabrication, have also shown excellent performance, with a TBAN-based OLED exhibiting a maximum luminance of 74,820 cd/m² and an EQE of 5.7%.[7][8]

The choice of donor moiety and the overall molecular structure significantly impacts the emission color. For example, by employing triphenylamine as a donor and tuning the molecular architecture, researchers have developed efficient orange and red-emitting OLEDs.[7] Similarly, the strategic use of a thiophene-fused benzothiadiazole acceptor has led to deep-red emitters with high efficiency in solution-processed devices.[9]

Experimental Section: A Guide to Fabrication and Characterization

To ensure the reproducibility and validation of these performance metrics, a standardized experimental protocol is crucial. Below is a generalized, step-by-step methodology for the fabrication and characterization of a solution-processed OLED.

Device Fabrication Protocol
  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.

  • Hole Transport Layer (HTL) Deposition:

    • A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is typically spin-coated onto the ITO substrate to facilitate the transport of holes.

    • Anneal the substrate on a hotplate to remove any residual solvent.

  • Emitting Layer (EML) Deposition:

    • Prepare a solution of the benzothiadiazole derivative (emitter) and a host material in a suitable organic solvent (e.g., chloroform, toluene). The doping concentration of the emitter is a critical parameter to optimize.

    • Spin-coat the EML solution onto the HTL. The spin speed and solution concentration will determine the thickness of the film.

    • Anneal the substrate to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Deposit an electron transport layer (e.g., TPBi) to facilitate electron transport from the cathode to the EML.

    • Deposit a low work function metal, such as lithium fluoride (LiF), followed by a layer of aluminum (Al) to form the cathode.

Characterization Techniques
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode to determine the turn-on voltage, current efficiency, and power efficiency.[15]

  • Electroluminescence (EL) Spectra and CIE Coordinates: An optical spectrometer is used to measure the emission spectrum of the device, from which the CIE coordinates are calculated to quantify the color.[15]

  • External Quantum Efficiency (EQE): Calculated from the J-V-L and EL data, the EQE represents the ratio of photons emitted to the number of electrons injected.

  • Operational Lifetime: The device is operated at a constant current, and the time it takes for the luminance to decrease to 50% (LT50) or 90% (LT90) of its initial value is recorded. Recent studies have shown that strategies like deuteration of the emitter can significantly enhance operational stability.[16]

Experimental Workflow Diagram

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_characterization Device Characterization ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Spin-coat HTL (PEDOT:PSS) UV_Ozone->HTL EML Spin-coat EML (BTZ derivative + Host) HTL->EML ETL_Cathode Thermal Evaporation (ETL, LiF, Al) EML->ETL_Cathode JVL J-V-L Measurement ETL_Cathode->JVL EL EL Spectra & CIE ETL_Cathode->EL Lifetime Operational Stability ETL_Cathode->Lifetime EQE EQE Calculation JVL->EQE EL->EQE caption OLED Fabrication and Characterization Workflow

Caption: OLED Fabrication and Characterization Workflow.

Structure-Property-Performance Relationships: A Deeper Dive

The performance of an OLED is intrinsically linked to the molecular structure of the emitter. The following diagram illustrates these critical relationships.

G cluster_structure Molecular Structure cluster_properties Photophysical Properties cluster_performance OLED Performance Donor_Strength Donor Strength HOMO_LUMO HOMO/LUMO Levels Donor_Strength->HOMO_LUMO ICT_Character ICT Character Donor_Strength->ICT_Character Acceptor_Core Acceptor Core (BTZ) Acceptor_Core->HOMO_LUMO Acceptor_Core->ICT_Character Steric_Hindrance Steric Hindrance Quantum_Yield Photoluminescence Quantum Yield Steric_Hindrance->Quantum_Yield Stability Operational Stability Steric_Hindrance->Stability Conjugation_Length Conjugation Length Conjugation_Length->HOMO_LUMO Emission_Color Emission Color Conjugation_Length->Emission_Color HOMO_LUMO->Emission_Color Voltage Turn-on Voltage HOMO_LUMO->Voltage S1_T1_Gap S1-T1 Energy Gap Efficiency Efficiency (EQE) S1_T1_Gap->Efficiency Quantum_Yield->Efficiency ICT_Character->Emission_Color ICT_Character->Efficiency caption Structure-Property-Performance Relationship in BTZ Emitters

Caption: Structure-Property-Performance Relationship in BTZ Emitters.

A strong donor group will raise the HOMO level, leading to a smaller HOMO-LUMO gap and a red-shifted emission. The nature of the acceptor core, in this case, benzothiadiazole, primarily influences the LUMO level. The interplay between the donor and acceptor dictates the degree of ICT, which in turn affects both the emission color and the potential for TADF. Steric hindrance, introduced by bulky substituents, can prevent intermolecular quenching in the solid state, thereby increasing the photoluminescence quantum yield and improving device stability. The length of the π-conjugated system also plays a crucial role in determining the emission wavelength.

Conclusion and Future Outlook

Benzothiadiazole derivatives have unequivocally established themselves as a versatile and high-performing class of materials for OLED applications. The ability to systematically tune their optoelectronic properties through rational molecular design has led to the development of efficient emitters across the entire visible spectrum. The donor-acceptor architecture has proven particularly effective, enabling not only color tunability but also the realization of advanced emission mechanisms like TADF.

While significant progress has been made, challenges remain. The operational stability of blue-emitting OLEDs, in particular, requires further improvement for widespread commercialization. Future research will likely focus on developing novel benzothiadiazole derivatives with enhanced intrinsic stability, exploring new host materials that can improve charge balance and reduce degradation pathways, and optimizing device architectures to maximize light outcoupling and minimize efficiency roll-off at high brightness. The continued exploration of the rich chemical space of benzothiadiazole derivatives promises to unlock even more efficient and durable OLED technologies in the years to come.

References

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2,1,3-Benzothiadiazol-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,1,3-Benzothiadiazole Derivatives in Modern Drug Discovery

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its inherent electron-deficient character, rigid planarity, and amenability to functionalization make it a critical building block for developing novel therapeutics, advanced fluorescent probes, and organic electronics.[1][2][3][4] Specifically, 2,1,3-Benzothiadiazol-4-ylboronic acid is a highly versatile intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[3]

The purity and structural integrity of this boronic acid are paramount, as impurities can drastically affect the efficiency and outcome of subsequent coupling reactions. This guide provides a robust, field-tested protocol for the synthesis of this compound, followed by a comprehensive, multi-technique spectroscopic validation workflow. This self-validating system is designed to provide researchers with a high degree of confidence in the quality of their synthetic building block.

Part 1: Synthesis of this compound

The selected method is a classical and reliable route involving a lithium-halogen exchange from a readily available precursor, 4-bromo-2,1,3-benzothiadiazole, followed by quenching with a borate ester. This approach is favored for its high efficiency and predictability.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Organolithium reagents like n-butyllithium are extremely reactive towards protic sources, such as water. All glassware must be oven- or flame-dried, and all solvents must be rigorously dried to prevent quenching the reagent and dramatically reducing the yield.

  • Low-Temperature Reaction (-78 °C): The lithium-halogen exchange is highly exothermic. Performing the reaction at -78 °C (a dry ice/acetone bath) is critical to control the reaction rate, prevent side reactions such as unwanted metallation at other positions, and ensure the stability of the aryllithium intermediate.

Detailed Experimental Protocol:
  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2,1,3-benzothiadiazole (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature overnight.

  • Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of 2 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour to hydrolyze the boronic ester.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture, to yield the title compound as a solid.

Part 2: A Multi-faceted Approach to Spectroscopic Validation

No single technique is sufficient for complete validation. The following workflow provides orthogonal data points to confirm the structure and purity of the synthesized this compound.

Workflow for Spectroscopic Validation

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Synthesis Synthesized Product H_NMR ¹H NMR Synthesis->H_NMR Initial Check B_NMR ¹¹B NMR H_NMR->B_NMR Confirm Boron C_NMR ¹³C NMR B_NMR->C_NMR Carbon Skeleton IR IR Spectroscopy C_NMR->IR Functional Groups MS Mass Spectrometry IR->MS Molecular Weight

Caption: Logical workflow for the validation of the synthesized product.

¹H NMR Spectroscopy: The First Line of Verification

¹H NMR provides a rapid assessment of the product's formation and the consumption of the starting material.

  • Expected Signals: The aromatic region will show a distinct pattern for the three protons on the benzothiadiazole ring. A broad singlet, often found between 8.0-8.5 ppm, is characteristic of the two acidic protons of the B(OH)₂ group.

  • Data Summary:

Proton AssignmentExpected Chemical Shift (δ, ppm) in CDCl₃Multiplicity
Aromatic CH (H5)~7.53d
Aromatic CH (H6)~7.53t
Aromatic CH (H7)~7.97d
B(OH)₂8.0 - 8.5 (variable)br s

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is referenced against typical values for related structures.[5]

¹¹B NMR Spectroscopy: The Definitive Boron Signature

This technique is indispensable for characterizing boronic acids.[6]

  • Expected Signal: For a tricoordinate arylboronic acid, a single, relatively broad signal is expected. The chemical shift provides direct evidence of the boron's chemical environment.[7][8]

  • Data Summary:

NucleusExpected Chemical Shift (δ, ppm)Rationale
¹¹B~28 - 33This range is characteristic of sp²-hybridized boron in arylboronic acids and their corresponding esters.[8][9]

Note: The spectrum is typically referenced against BF₃·OEt₂ as an external standard (δ = 0.0 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR confirms the carbon skeleton of the molecule. The most diagnostic signal is the carbon atom directly attached to the boron (the ipso-carbon).

  • Expected Signals: Six distinct signals are expected for the aromatic carbons. The ipso-carbon signal may be broadened due to quadrupolar relaxation from the adjacent boron atom.

  • Data Summary:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C-ipso (C4)~125 - 135The chemical shift of the carbon atom bonded to boron is a key indicator. Its precise location can be confirmed with HMBC experiments if necessary.
Aromatic CHs~120 - 140The remaining five aromatic carbon signals will appear in this region.
Aromatic Quat.~150 - 155The two quaternary carbons of the fused thiadiazole ring are expected to be the most downfield due to the influence of the heteroatoms.

Note: Predicted values are based on standard substituent effects and data from similar aromatic systems.[10]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is excellent for confirming the presence of the characteristic O-H and B-O bonds.

  • Key Vibrational Frequencies:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch3200 - 3400A very broad and strong band, indicative of the hydrogen-bonded hydroxyl groups in the boronic acid.[11]
Aromatic C-H~3050 - 3100Sharp, medium-intensity peaks.
B-O Stretch~1310 - 1350A strong, characteristic absorption for the asymmetric B-O stretching vibration is a key diagnostic feature.[12][13][14][15]
C=C Stretch~1400 - 1600Multiple sharp peaks of varying intensity corresponding to the aromatic ring.
Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the definitive molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is preferred for unambiguous elemental composition.

  • Expected Data (for C₆H₅BN₂O₂S):

    • Molecular Weight: 179.99 g/mol

    • Expected M+H⁺ (ESI+): m/z 181.01

    • Fragmentation: A common fragmentation pathway for boronic acids is the loss of water (H₂O), which would result in a peak at m/z 163.00.

Part 3: Comparison with Alternative Synthetic Methodologies

While the lithium-halogen exchange method is robust, other strategies exist. Understanding these alternatives provides a broader context for synthetic planning.

Synthesis Route Comparison

G cluster_main Featured Protocol cluster_alt Alternative Routes Lithiation Lithiation-Borylation Miyaura Miyaura Borylation CH_Borylation Direct C-H Borylation

Caption: Comparison of primary synthetic routes.

MethodStarting MaterialKey ReagentsProsCons
Lithiation-Borylation (This Guide)4-Halo-2,1,3-benzothiadiazolen-BuLi, Trialkyl borateHigh yields, reliable, well-established.Requires cryogenic temperatures (-78 °C), strict anhydrous conditions, limited functional group tolerance.
Miyaura Borylation 4-Halo-2,1,3-benzothiadiazoleBis(pinacolato)diboron, Pd catalyst, BaseMilder conditions, excellent functional group tolerance.[16]Higher cost of palladium catalyst and diboron reagent, potential for catalyst poisoning.[17]
Direct C-H Borylation 2,1,3-BenzothiadiazoleBis(pinacolato)diboron, Ir catalystAtom-economical, avoids pre-functionalized starting materials.[4][18]Often suffers from poor regioselectivity, leading to mixtures of isomers; can require harsh conditions.[19][20]

Conclusion

The synthesis of this compound via lithium-halogen exchange and borylation offers a reliable and scalable route to this invaluable chemical intermediate. However, synthesis is only half the battle. Rigorous validation through a combination of ¹H NMR, ¹¹B NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry is non-negotiable. This multi-technique approach ensures the structural integrity and purity of the compound, providing a solid foundation for its successful application in drug discovery and materials science research. By understanding the causality behind the experimental protocol and implementing a self-validating analytical workflow, researchers can proceed with confidence, knowing their foundational building blocks meet the highest standards of quality.

References

A Researcher's Guide to Electron-Deficient Building Blocks for OLEDs: A Comparative Analysis of Alternatives to 2,1,3-Benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the rational design of emitter and host materials is paramount. The donor-acceptor (D-A) architecture has emerged as a dominant strategy, enabling fine-tuning of photophysical properties such as emission color, quantum efficiency, and charge transport characteristics. For years, 2,1,3-Benzothiadiazole (BTD) has been a cornerstone, a workhorse electron-deficient (acceptor) unit, owing to its robust chemical stability and potent electron-withdrawing nature.[1][2] However, the ever-increasing demand for higher efficiency, greater color purity, and enhanced stability, particularly for blue emitters, necessitates exploration beyond this conventional scaffold.

This guide provides an in-depth comparison of viable alternative reagents to 2,1,3-Benzothiadiazol-4-ylboronic acid for researchers and materials scientists in the OLED field. We will delve into the synthetic accessibility, photophysical properties, and device performance of prominent alternatives, supported by experimental data and detailed protocols. Our focus is not merely to present a list of compounds but to elucidate the underlying structure-property relationships that govern their performance, empowering you to make informed decisions in your material design endeavors.

The Benzothiadiazole Benchmark: Understanding the Standard

Before exploring alternatives, it is crucial to understand why BTD has been so successful. The BTD core, when incorporated into a D-A molecule, facilitates strong intramolecular charge transfer (ICT). This ICT state is fundamental to the operation of many fluorescent and Thermally Activated Delayed Fluorescence (TADF) emitters. The typical synthetic route involves the Suzuki or Stille coupling of a halogenated BTD, such as 4,7-dibromo-2,1,3-benzothiadiazole, with a donor-functionalized boronic acid or organotin reagent.[1] This modular approach allows for the creation of vast libraries of materials.[3]

OLEDs based on BTD derivatives have achieved remarkable performance, particularly in the green to red regions of the spectrum. For instance, D-A compounds utilizing BTD acceptors and triphenylamine (TPA) donors have yielded non-doped orange-red OLEDs with external quantum efficiencies (EQEs) exceeding 5.7% and high luminance.[4] Solution-processed green OLEDs based on D–π–A–π–D benzothiadiazole emitters have demonstrated EQEs as high as 8.1%.[5]

However, the limitations of BTD, such as its relatively moderate triplet energy, can hinder its application in high-efficiency blue TADF emitters, where a high triplet energy host is required to prevent reverse energy transfer. This has been a primary driver for the exploration of alternative acceptor units.

Promising Alternatives to Benzothiadiazole

We will now explore several classes of heterocyclic compounds that have emerged as powerful alternatives to BTD, offering unique electronic and photophysical properties.

Dibenzothiophene-S,S-dioxide (DTO): The High Triplet Energy Contender

Dibenzothiophene-S,S-dioxide (DTO) has garnered significant attention as an electron-deficient building block, particularly for host materials in blue TADF and phosphorescent OLEDs.[6] The strong electron-withdrawing sulfonyl group significantly lowers the LUMO energy level while the rigid, fused-ring structure helps to maintain a high triplet energy (ET), a critical requirement for blue emitters.

Causality Behind Performance: The key advantage of DTO over BTD is its higher triplet energy. The sulfonyl bridge in DTO provides strong electron-accepting character without overly extending π-conjugation in a way that drastically lowers the triplet state energy. This makes DTO-based hosts capable of efficiently confining triplet excitons on a blue guest emitter without back-energy transfer.[7]

Comparative Performance Data: BTD vs. DTO-based Emitters

Acceptor CoreEmitter TypeMax EQE (%)Emission ColorCIE (x, y)Ref.
BTD D-A Fluorescent5.7%Orange-RedN/A[4]
BTD D-π-A-π-D Fluorescent8.1%GreenN/A[5]
DTO TADF (DPTZ-DTO)~19% (Reported)Sky-BlueN/A[6]
DTO Blue Emitter Host5.1% (non-doped)Blue(0.20, 0.24)[8]
Quinoxaline Derivatives: Versatility in Emission Color

Quinoxaline is another nitrogen-containing heterocycle that serves as an excellent electron acceptor. Its derivatives are known for their high thermal stability and can be readily synthesized through the condensation of α-diketones and ortho-phenylenediamines.[9] This synthetic accessibility allows for broad structural modifications to tune the emission from blue to deep red.

Causality Behind Performance: The planarity and extended π-system of the quinoxaline core can be strategically manipulated. By introducing bulky donor groups at specific positions, a twisted D-A structure can be induced. This twisting minimizes the overlap between the HOMO (on the donor) and LUMO (on the acceptor), leading to a small singlet-triplet energy gap (ΔEST), which is a prerequisite for efficient TADF.[10] Quinoxaline-based emitters have demonstrated EQEs up to 15.3% in TADF devices.[10]

Comparative Performance Data: Quinoxaline-based Emitters

EmitterHostMax EQE (%)Emission ColorTurn-on Voltage (V)Ref.
PTZ-TTPZDPEPO15.3%Green3.2[10]
D-π-A-π-D Quinoxaline- (non-doped)4.5%Deep RedN/A[9]
D-π-A-π-D QuinoxalineExciplex Host7.0%Deep RedN/A[9]
Benzimidazole-Based Architectures: Balancing Charge Transport

Benzimidazole derivatives are versatile materials in OLEDs, functioning not only as electron-deficient components in emitters but also as excellent electron-transporting and hole-blocking materials.[11] When combined with electron-donating moieties like carbazole, they can form highly efficient bipolar host materials, which are crucial for achieving balanced charge injection and recombination in the emissive layer.

Causality Behind Performance: The key to benzimidazole's success lies in its bipolar nature. By incorporating both electron-donating (e.g., carbazole) and electron-accepting (benzimidazole) units into a single molecule, one can create a material that transports both holes and electrons effectively. This balanced charge transport minimizes charge accumulation at interfaces, reducing efficiency roll-off at high brightness and improving device lifetime. OLEDs using carbazole/benzimidazole hosts have achieved impressive EQEs of 21.8% for green phosphorescent emitters and 16.7% for green TADF emitters.

Triazine Derivatives: The Go-To for High-Energy Applications

1,3,5-Triazine is a strongly electron-deficient six-membered heterocycle. Its high electron affinity makes it an exceptional building block for electron transport materials (ETMs) and hosts for blue TADF emitters.[12] The direct connection of donor groups to the triazine core can yield materials with very high triplet energies, often exceeding 3.0 eV.[13]

Causality Behind Performance: The triazine ring's potent electron-withdrawing character and its ability to form twisted geometries with donor units effectively decouples the frontier molecular orbitals. This leads to a high triplet energy, which is essential for hosting blue TADF emitters and preventing exciton quenching. The choice of linking topology (e.g., meta- vs. para-phenylene bridge) between the donor and the triazine acceptor is critical for tuning the triplet energy.[13]

Visualizing the Alternatives and Workflow

To better understand the molecular structures and the general process of creating and testing these materials, the following diagrams are provided.

Caption: Core chemical structures of BTD and its alternatives.

OLED_Fabrication_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication (Solution Processing) cluster_testing Characterization s1 Synthesis of Acceptor-Boronic Acid s3 Suzuki Coupling s1->s3 s2 Synthesis of Donor-Halide s2->s3 s4 Purification (Sublimation) s3->s4 d3 Spin-coat Emissive Layer (EML) s4->d3 High Purity Emitter d1 Substrate Cleaning d2 Spin-coat HTL d1->d2 d2->d3 d4 Thermal Evaporation of ETL, EIL, Cathode d3->d4 d5 Encapsulation d4->d5 t1 Electroluminescence Spectroscopy d5->t1 Finished Device t3 EQE Calculation t1->t3 t2 Current-Voltage-Luminance (J-V-L) Measurement t2->t3

Caption: General workflow from material synthesis to OLED device testing.

Structure_Performance_Relationship Acceptor Acceptor Core Choice (BTD, DTO, Quinoxaline...) HOMO_LUMO HOMO/LUMO Levels Acceptor->HOMO_LUMO Triplet_Energy Triplet Energy (ET) Acceptor->Triplet_Energy Delta_EST ΔEST Acceptor->Delta_EST Mobility Charge Mobility Acceptor->Mobility Linkage Linkage Topology (meta, para, direct) Linkage->Triplet_Energy Linkage->Delta_EST Donor Donor Strength (Carbazole, TPA...) Donor->HOMO_LUMO Donor->Mobility Properties Molecular Properties Performance OLED Performance Properties->Performance HOMO_LUMO->Properties Triplet_Energy->Properties Delta_EST->Properties Mobility->Properties Efficiency Efficiency (EQE) Performance->Efficiency Color Emission Color (CIE) Performance->Color Voltage Turn-on Voltage Performance->Voltage Stability Stability / Roll-off Performance->Stability

Caption: Relationship between molecular design choices and final OLED performance.

Experimental Protocols

To ensure the reproducibility and accurate comparison of material properties, standardized experimental protocols are crucial. Below are representative methodologies for the synthesis of a key boronic acid precursor and for the fabrication of a solution-processed OLED device.

Protocol 1: Synthesis of 4-(Dimesitylboryl)dibenzothiophene-S,S-dioxide (A DTO-based Precursor)

This protocol is adapted from a similar synthesis of dibenzothiophene-based borane derivatives and illustrates a common route to functionalize the DTO core.[14]

Objective: To synthesize a DTO derivative functionalized with a borane group, making it ready for coupling with a donor moiety.

Materials:

  • 4-Bromodibenzothiophene-S,S-dioxide

  • n-Butyllithium (n-BuLi) in hexanes

  • Fluorodimesitylborane

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions (Schlenk line)

Procedure:

  • Lithiation: Dissolve 4-bromodibenzothiophene-S,S-dioxide (1.0 eq) in anhydrous THF under an inert atmosphere (Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour. The progress of the lithium-halogen exchange can be monitored by TLC.

  • Borylation: In a separate flask, dissolve fluorodimesitylborane (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Transfer the solution of the lithiated intermediate into the fluorodimesitylborane solution at -78 °C via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired borane-functionalized DTO derivative.

Protocol 2: Fabrication of a Standard Solution-Processed OLED

This protocol provides a general framework for fabricating a multilayer OLED using spin-coating for the initial layers, a common technique for screening new materials.[15][16]

Objective: To fabricate a functional OLED device for the characterization of a new emitter material.

Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / ETL / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) substrates

  • PEDOT:PSS aqueous dispersion (e.g., AI 4083)

  • Host material and the synthesized emitter (dopant)

  • An appropriate organic solvent (e.g., chlorobenzene, toluene)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Lithium Fluoride (LiF)

  • Aluminum (Al) pellets or wire

  • Deionized water, isopropanol, acetone

  • Nitrogen gas for drying

Equipment:

  • Spin coater (preferably in a nitrogen-filled glovebox)

  • Hotplate

  • High-vacuum thermal evaporator (<10-6 Torr)

  • UV-Ozone or Oxygen Plasma cleaner

  • Sonicator

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the patterned ITO substrates in baths of deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.[16] b. Dry the substrates with a stream of nitrogen. c. Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function of the ITO and improve wettability.

  • Hole Injection Layer (HIL) Deposition: a. Transfer the cleaned substrates into a nitrogen-filled glovebox. b. Filter the PEDOT:PSS solution through a 0.45 µm PVDF syringe filter. c. Spin-coat the PEDOT:PSS solution onto the ITO substrates (e.g., 4000 rpm for 60s) to achieve a thickness of ~30-40 nm. d. Anneal the substrates on a hotplate at 140 °C for 20 minutes to remove residual water.[15]

  • Emissive Layer (EML) Deposition: a. Prepare a solution of the host material and the emitter (dopant) in the desired ratio (e.g., 1-10 wt% dopant) in a suitable solvent like chlorobenzene. b. Filter the EML solution through a 0.2 µm PTFE syringe filter. c. Spin-coat the EML solution on top of the PEDOT:PSS layer (e.g., 2000 rpm for 60s) to achieve the desired thickness (~40-80 nm).[16] d. Anneal the substrates on a hotplate (e.g., 90 °C for 10 minutes) to remove the solvent.

  • Cathode Stack Evaporation: a. Immediately transfer the substrates into a high-vacuum thermal evaporator. b. Sequentially deposit the ETL (e.g., TPBi, ~30 nm), an electron injection layer (LiF, ~1 nm), and the metal cathode (Al, ~100 nm) at a deposition rate of ~1-2 Å/s for the organics and LiF, and ~5 Å/s for Al.

  • Encapsulation: a. Remove the completed devices from the evaporator inside the glovebox. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from oxygen and moisture.

  • Testing: a. Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculating the external quantum efficiency (EQE).

Conclusion and Future Outlook

While 2,1,3-Benzothiadiazole remains a highly relevant and effective building block in OLED material design, the field has matured to a point where a broader palette of electron-deficient cores is essential for continued innovation. Alternatives like dibenzothiophene-S,S-dioxide, quinoxaline, benzimidazole, and triazine offer distinct advantages, particularly in achieving high triplet energies for stable blue emission and enabling bipolar charge transport for reduced efficiency roll-off.

The choice of an acceptor core is not a simple substitution but a strategic decision that influences the entire photophysical landscape of the molecule. As this guide has illustrated, understanding the fundamental structure-property relationships—how the acceptor's electron affinity, rigidity, and potential for twisted geometries impact triplet energy, charge mobility, and the singlet-triplet gap—is the key to unlocking the next generation of high-performance OLEDs. The ongoing development of novel synthetic routes to these alternative building blocks will further accelerate the discovery of materials that can finally meet the stringent demands of the display and lighting industries.

References

An In-Depth Electrochemical Comparison of Benzothiadiazole Isomers for Advanced Material Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benzo[c][1][2][3]thiadiazole (BTD) and Benzo[d][1][2][4]thiadiazole (isoBTD)

In the landscape of organic electronics and drug development, the benzothiadiazole scaffold stands out as a privileged electron-acceptor unit. Its robust electronic properties and versatile functionalization have led to its integration into a myriad of applications, from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to fluorescent probes. However, the nuanced yet significant impact of isomerism on the electrochemical behavior of benzothiadiazole is a critical consideration for researchers aiming to fine-tune material properties. This guide provides a comprehensive electrochemical comparison of the two key isomers: the well-studied benzo[c][1][2][3]thiadiazole (BTD) and its less explored counterpart, benzo[d][1][2][4]thiadiazole (isoBTD).

The Structural Nuance: A Tale of Two Isomers

The fundamental difference between BTD and isoBTD lies in the arrangement of the nitrogen and sulfur atoms within the thiadiazole ring fused to the benzene core. This seemingly subtle variation in atomic placement profoundly influences the electronic structure, and consequently, the electrochemical characteristics of the molecule.

G cluster_BTD Benzo[c][1,2,5]thiadiazole (BTD) cluster_isoBTD Benzo[d][1,2,3]thiadiazole (isoBTD) BTD_structure isoBTD_structure G cluster_workflow Electrochemical Analysis Workflow A Sample Preparation (Dissolve in electrolyte solution) B Cyclic Voltammetry (Three-electrode setup) A->B Introduce into cell C Data Acquisition (Voltammogram) B->C Apply potential sweep D Data Analysis (Determine onset potentials) C->D Identify redox peaks E HOMO/LUMO Calculation D->E Use empirical formulas

References

A Senior Application Scientist's Guide to Evaluating Benzothiadiazole-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Benzothiadiazole in Fluorescent Sensing

For researchers in chemical sensing, bio-imaging, and diagnostics, the development of sensitive and selective fluorescent probes is a paramount objective.[1] Among the diverse families of fluorophores, 2,1,3-benzothiadiazole (BTD) derivatives have emerged as a particularly versatile and powerful scaffold.[2][3] This is not by accident. The BTD core offers exceptional photophysical properties, including high fluorescence quantum yields and significant Stokes shifts, which are critical for minimizing self-quenching and background interference.[1] Furthermore, the synthetic versatility of the BTD core allows for fine-tuning of its electronic properties and the strategic installation of analyte-recognition moieties, enabling the rational design of sensors for a wide array of targets, from metal ions to pH fluctuations.[2][4]

This guide provides an in-depth comparison of the performance of different classes of BTD-based sensors, explains the causality behind the experimental choices for their evaluation, and provides robust, self-validating protocols to ensure data integrity. We will move beyond a simple listing of facts to provide the foundational knowledge necessary for researchers to critically assess and deploy these powerful analytical tools.

Comparative Analysis of BTD-Based Sensor Performance

The true measure of a fluorescent sensor lies in its quantitative performance metrics. A sensor's utility is not just in whether it responds, but how it responds. To illustrate this, we will compare three distinct BTD-based sensors, each designed for a different common analyte, showcasing the adaptability of the BTD framework: a "turn-off" sensor for heavy metal ions, a ratiometric sensor for zinc, and a ratiometric probe for pH.[1]

The choice of signaling mechanism—be it "turn-off," "turn-on," or "ratiometric"—is a deliberate design choice dictated by the desired application and the nature of the analyte interaction.

  • Turn-off/Turn-on Sensors: These are the simplest designs, where the fluorescence intensity is either quenched ("turn-off") or enhanced ("turn-on") upon binding the analyte. The quenching mechanism often involves processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), where the analyte facilitates a non-radiative decay pathway.[5] While straightforward, these sensors can be susceptible to fluctuations in probe concentration or excitation intensity.

  • Ratiometric Sensors: To overcome the limitations of intensity-based probes, ratiometric sensors are designed to exhibit a shift in their emission (or excitation) wavelength upon analyte binding.[6] The performance is measured as a ratio of intensities at two different wavelengths, providing a built-in self-calibration that is largely independent of probe concentration, photobleaching, or instrumental variations.[6] This is often achieved through mechanisms like intramolecular charge transfer (ICT).[7]

The signaling pathways for these mechanisms are visualized below.

cluster_0 Turn-Off' Sensing Mechanism (e.g., Quenching) a BTD Sensor (Fluorescent) c Sensor-Analyte Complex (Non-Fluorescent) a->c Binding e Fluorescence Emitted a->e b Analyte (e.g., Fe³⁺) b->c f Quenching (No Emission) c->f d Light Excitation d->a d->c cluster_1 Ratiometric' Sensing Mechanism (e.g., Wavelength Shift) a_r BTD Sensor (Free) c_r Sensor-Analyte Complex a_r->c_r Binding e_r Emission at λ₁ a_r->e_r b_r Analyte (e.g., H⁺) b_r->c_r f_r Emission at λ₂ c_r->f_r d_r Light Excitation d_r->a_r d_r->c_r g_r Signal = Intensity(λ₂)/Intensity(λ₁) e_r->g_r f_r->g_r start Sensor Synthesis/ Procurement abs 1. Absorbance & Emission Spectra Measurement start->abs qy 2. Quantum Yield (Φ) Determination abs->qy Characterize photophysics cal 3. Calibration Curve Generation abs->cal Prepare for quantification end Validated Sensor Performance Data qy->end lod 4. Limit of Detection (LOD) Calculation cal->lod Determine sensitivity sel 5. Selectivity & Interference Testing lod->sel Assess specificity sel->end

References

A Senior Application Scientist's Comparative Guide to the Structural Analysis of Metal Complexes with Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the three-dimensional structure of metal complexes is fundamental to unlocking their full potential. This is particularly true for complexes featuring benzothiadiazole (BTD) derivatives, a class of ligands that imbue metal centers with unique photophysical and electronic properties.[1] This guide provides a comparative analysis of the primary techniques employed for the structural elucidation of these complexes: single-crystal X-ray diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. We will explore the causality behind experimental choices and present a framework for an integrated approach to characterization.

The Crucial Role of Structural Analysis

Benzothiadiazole-containing ligands are electron-deficient aromatic systems that can significantly influence the properties of a metal complex.[1] Their derivatives have been incorporated into a variety of metal complexes, including those of platinum, ruthenium, zinc, and copper, leading to applications in photodynamic therapy, bio-imaging, and materials science.[1][2][3] The geometry of the metal's coordination sphere, the planarity of the ligand, and the intermolecular interactions all dictate the complex's ultimate function. Therefore, a thorough structural analysis is not merely a characterization step but a critical component of rational design.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Solid-State Picture

SC-XRD is the gold standard for determining the precise atomic arrangement of a molecule in its crystalline form. It provides unambiguous data on bond lengths, bond angles, and the overall molecular geometry, which are foundational for understanding the complex's properties.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the single crystal is the most critical factor for a successful SC-XRD experiment.

sc_xrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement synthesis Complex Synthesis purification Purification synthesis->purification crystallization Slow Evaporation, Vapor Diffusion, etc. purification->crystallization diffraction X-ray Diffraction crystallization->diffraction integration Data Integration diffraction->integration solution Structure Solution integration->solution refinement Structural Refinement solution->refinement validation Validation refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choices
  • Solvent Selection for Crystallization: The choice of solvent system for crystal growth is crucial. A solvent in which the complex has moderate solubility is ideal. A solvent that dissolves the complex too readily may prevent crystallization, while poor solubility will hinder the formation of well-ordered crystals.

  • Temperature Control: Cooling the crystal to cryogenic temperatures (typically around 100 K) during data collection minimizes thermal vibrations of the atoms. This results in a sharper diffraction pattern and a more precise determination of atomic positions.

Data Presentation: A Case Study of a Zinc Complex

In a study of a zinc complex with a novel N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine ligand, SC-XRD revealed a tetrahedral coordination environment for the zinc atoms.[1] The analysis also identified interesting isomerism based on the arrangement of the BTD ligands ("head-to-tail" vs. "head-to-head").[1][4]

ParameterValueSignificance
Coordination Geometry TetrahedralDictates the overall shape and potential for intermolecular interactions.
Ligand Coordination Mode BridgingThe ligand connects two metal centers, influencing the complex's nuclearity.
Isomerism Head-to-tail vs. Head-to-headDifferent spatial arrangements of the ligands can lead to distinct photophysical properties.[1][4]

Table 1: Key structural insights from SC-XRD of a zinc-BTD complex.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Solution-State Structure

While SC-XRD provides a static image of the solid state, NMR spectroscopy offers a dynamic view of the complex in solution. This is often more relevant for applications in biology and catalysis, where the complex is not in a crystalline form.

Experimental Protocols: A Multi-dimensional Approach

A comprehensive NMR analysis of a BTD metal complex typically involves a suite of experiments to unambiguously assign signals and determine the solution-state structure.

  • ¹H NMR: Provides initial information on the proton environments of the BTD ligand and any other coordinated organic moieties. Coordination to a metal center will typically induce shifts in the proton resonances compared to the free ligand.

  • ¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity within the molecule.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC connectivity Connectivity COSY->connectivity HSQC->connectivity HMBC->connectivity solution_structure Solution-State Structure connectivity->solution_structure

Figure 2: Logical relationships in NMR-based structural elucidation.

Interpreting NMR Data for BTD Complexes

For BTD derivatives, the aromatic protons provide a sensitive probe of the local electronic environment. Upon coordination to a metal, changes in the chemical shifts of these protons can indicate the coordination mode of the BTD ligand. For example, in ruthenium(II) complexes with benzimidazole- and benzothiophene-containing ligands, ¹H NMR was crucial for confirming the structure of the complexes in solution.[3]

Computational Modeling: The In Silico Complement

Density Functional Theory (DFT) has become an indispensable tool for complementing experimental data. It allows for the calculation of molecular structures, energies, and spectroscopic properties, providing a deeper understanding of the electronic nature of BTD metal complexes.

The Synergy of Theory and Experiment
  • Geometric Optimization: DFT can predict the ground-state geometry of a complex, which can be compared with SC-XRD data to validate the computational model.

  • Spectroscopic Prediction: DFT can be used to calculate NMR chemical shifts and the energies of electronic transitions (UV-Vis spectra).[5][6] This can be invaluable in assigning complex experimental spectra. For instance, Time-Dependent DFT (TD-DFT) calculations have been used to interpret the absorption properties of platinum(II) complexes with phenylbenzothiazole-based ligands.[5][6]

  • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and the charge-transfer character of the complex, which are key to its photophysical properties.[7]

Comparative Analysis of Techniques

TechniquePrimary InformationAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic structure in the solid state.Unambiguous and highly accurate.[4]Requires high-quality single crystals; provides a static picture.
NMR Spectroscopy Connectivity and structure in solution.Provides information in a more biologically or catalytically relevant state.[8][9][10]Structure is inferred; can be complex for large or paramagnetic species.
Computational Modeling (DFT) Optimized geometry, electronic structure, predicted spectroscopic properties.Can provide insights into systems that are difficult to study experimentally; predictive power.[1][7]Accuracy is dependent on the level of theory and basis set used.

Table 2: A comparative overview of structural analysis techniques.

Conclusion: An Integrated Approach for Comprehensive Understanding

The most robust structural characterization of metal complexes with benzothiadiazole derivatives is achieved through an integrated approach. SC-XRD provides the definitive solid-state structure, which serves as a benchmark for both solution-state studies and computational models. NMR spectroscopy reveals the behavior of the complex in solution, which is often the medium for its intended application. Computational modeling bridges the gap between structure and properties, offering a deeper understanding of the electronic factors that govern the complex's behavior. By synergistically employing these techniques, researchers can build a comprehensive picture of their BTD metal complexes, accelerating the discovery and development of new functional molecules.

References

A Researcher's Guide to Kinetic Studies of the Suzuki-Miyaura Reaction: A Comparative Analysis of Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boron-containing reagent is a critical parameter that dictates the efficiency, reproducibility, and scope of this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth technical comparison of the kinetic performance of various boronic esters in the Suzuki-Miyaura reaction, supported by experimental data and mechanistic insights to inform your experimental design.

The Decisive Role of the Boronic Ester in Reaction Kinetics

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. While boronic acids have traditionally been the workhorse, boronic esters are increasingly favored for their enhanced stability, ease of handling, and tunable reactivity. The structure of the diol used to form the ester has a profound impact on the kinetics of the reaction, primarily by influencing the rate-determining transmetalation step.

Recent studies have definitively shown that boronic esters can participate directly in the catalytic cycle without prior hydrolysis to the corresponding boronic acid.[1][2] This direct pathway opens up opportunities to fine-tune reaction rates by judicious selection of the boronic ester. The rate of transmetalation is influenced by two key features: the ability to create a vacant coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron.[1][2] Both of these factors are modulated by the electronic properties of the oxygen atoms within the boronic ester.

Comparative Kinetic Analysis of Common Boronic Esters

Kinetic studies reveal significant differences in the rates of the Suzuki-Miyaura reaction depending on the boronic ester employed. The following table summarizes first-order rate constants for the formation of a cross-coupling product from various boronic esters, providing a quantitative comparison of their relative reactivities.

Boron ReagentFirst-Order Rate Constant (k, s⁻¹) at -30 °CRelative Rate (vs. Boronic Acid)
Arylboronic Acid5.78 x 10⁻⁴1.0
Glycol Boronic Ester1.33 x 10⁻²~23
Boroxine5.39 x 10⁻³~9.3
Catechol Boronic Ester~2.66 x 10⁻³ (estimated)~4.6
Neopentyl Glycol Boronic EsterSigmoidal kinetics, ~0.3 h reaction time~4
Pinacol Boronic EsterSigmoidal kinetics, ~5.5 h reaction time~0.2
α-Hydroxyisobutyrate Boronic Ester2.26 x 10⁻⁴~0.4

Data synthesized from reference[2]. Note that pinacol and neopentyl boronic esters exhibited sigmoidal kinetic profiles, precluding the determination of a first-order rate constant under the reported conditions; their relative rates are estimated from reaction times.

From the data, it is evident that electron-rich diols, such as ethylene glycol, lead to a dramatic rate enhancement compared to the parent boronic acid.[2] Conversely, sterically hindered esters like pinacol boronate can exhibit slower reaction rates.

The Special Case of MIDA Boronates: A Slow-Release Strategy

N-methyliminodiacetic acid (MIDA) boronates represent a unique class of boronic esters that are exceptionally stable and function as "slow-release" surrogates for unstable boronic acids.[3] Under anhydrous conditions, MIDA boronates are generally unreactive in Suzuki-Miyaura coupling.[4] Their utility lies in their controlled hydrolysis under basic aqueous conditions to gradually release the active boronic acid into the reaction mixture. This slow-release mechanism is particularly advantageous when working with boronic acids that are prone to decomposition under the reaction conditions.[3]

The rate of the Suzuki-Miyaura reaction with MIDA boronates is therefore governed by the rate of their hydrolysis, which can be tuned by adjusting the temperature and the base. For instance, with K₃PO₄ in a dioxane/water mixture at 60 °C, a continuous release of the boronic acid can be achieved over approximately three hours.[3] This contrasts with the direct and often rapid transmetalation observed with other boronic esters.

Experimental Protocol for Kinetic Monitoring of Suzuki-Miyaura Reactions

To obtain reliable kinetic data, careful experimental design and execution are paramount. The following is a generalized protocol for monitoring the kinetics of a Suzuki-Miyaura reaction using in-situ monitoring techniques such as NMR or IR spectroscopy.

1. Materials and Reagent Preparation:

  • Substrates: Aryl halide and boronic ester of high purity.

  • Catalyst: A well-defined palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos).

  • Base: Anhydrous base (e.g., K₃PO₄, Cs₂CO₃).

  • Solvent: Anhydrous, degassed solvent (e.g., THF, dioxane).

  • Internal Standard: A stable, non-reactive compound with a distinct spectroscopic signal for normalization.

2. Reaction Setup:

  • All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • In a reaction vessel (e.g., a Schlenk tube or a specialized reaction vial), combine the aryl halide, boronic ester, base, and internal standard.

  • In a separate vessel, prepare a stock solution of the palladium catalyst and ligand in the chosen solvent.

3. Kinetic Run:

  • Equilibrate the reaction vessel containing the substrates to the desired temperature in a thermostated bath.

  • Initiate the reaction by adding the catalyst/ligand stock solution via syringe.

  • Start monitoring the reaction immediately. For NMR studies, this can be done by taking time-stamped spectra. For IR, a probe can be inserted directly into the reaction mixture.

4. Data Analysis:

  • Integrate the signals of the starting material, product, and internal standard at each time point.

  • Normalize the data using the internal standard to account for any variations in concentration.

  • Plot the concentration of the starting material or product as a function of time.

  • Determine the reaction order and calculate the rate constant by fitting the data to the appropriate rate law (e.g., first-order decay for the starting material).

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂(X) Pd(0)L2->Oxidative_Addition Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂(R²) Oxidative_Addition->Transmetalation Transmetalation (R²-B(OR)₂) Transmetalation->Pd(0)L2 Reductive Elimination Reductive_Elimination R¹-R² Transmetalation->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Kinetic_Experiment_Workflow Start Start Reagent_Prep Prepare Substrates, Catalyst, Base, Solvent Start->Reagent_Prep Reaction_Setup Assemble Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Equilibration Equilibrate to Desired Temperature Reaction_Setup->Equilibration Initiation Inject Catalyst Solution Equilibration->Initiation Monitoring In-situ Monitoring (NMR, IR, etc.) Initiation->Monitoring Data_Analysis Data Processing and Kinetic Modeling Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical kinetic experiment.

Influence of Other Reaction Parameters on Boronic Ester Kinetics

While the choice of boronic ester is a primary determinant of reaction rate, other factors also play a crucial role and can be modulated to optimize the reaction.

  • Catalyst and Ligand: The nature of the phosphine ligand on the palladium center significantly impacts the rates of both oxidative addition and reductive elimination. Electron-rich and bulky ligands, such as SPhos and XPhos, can accelerate these steps and are often necessary for coupling challenging substrates. The choice of ligand should be tailored to the specific boronic ester and aryl halide pairing.

  • Base: The base is essential for the transmetalation step. Weaker bases like carbonates and phosphates are commonly employed.[5] The strength and solubility of the base can influence the operative mechanistic pathway (boronate vs. hydroxide pathway) and thus the overall reaction rate.

  • Solvent: The solvent affects the solubility of the reactants and the catalyst, which can influence reaction kinetics. Aprotic solvents like THF and dioxane are common, often with the addition of water to facilitate the dissolution of the base and promote the hydrolysis of certain boronic esters if that is the desired pathway.

Conclusion

The selection of a boronic ester in a Suzuki-Miyaura reaction is a strategic choice that extends beyond considerations of stability and ease of handling. As demonstrated by kinetic studies, the structure of the boronic ester is a powerful tool for controlling the reaction rate. Electron-rich esters can provide significant rate enhancements, while sterically hindered esters may slow the reaction. MIDA boronates offer a unique slow-release strategy for otherwise unstable boronic acids. By understanding the kinetic profiles of different boronic esters and the interplay of other reaction parameters, researchers can design more efficient and robust synthetic routes for the construction of complex molecules.

References

A Senior Application Scientist's Guide to Benzothiadiazole Functionalization: Stille vs. Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in the design of advanced organic materials and pharmaceuticals.[1][2][3][4][5][6] Its inherent electron-deficient character makes it a prized building block for creating donor-acceptor systems with tailored optoelectronic properties, crucial for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3][4][5] In medicinal chemistry, the BTD scaffold is a privileged structure, with derivatives showing promise in various therapeutic areas. The functionalization of the BTD core, particularly at the 4- and 7-positions, is pivotal to modulating these properties. Among the synthetic chemist's toolkit, palladium-catalyzed cross-coupling reactions are paramount, with the Stille and Suzuki-Miyaura reactions being two of the most frequently employed methods.[1][7][8]

This guide provides a comparative analysis of the Stille and Suzuki reactions for the functionalization of benzothiadiazole, offering insights into the mechanistic nuances, practical considerations, and strategic selection of each method.

The Mechanistic Heart of the Matter: A Tale of Two Catalytic Cycles

Both the Stille and Suzuki reactions are powerful C-C bond-forming transformations that proceed through a similar catalytic cycle involving a palladium catalyst.[9][10][11][12][13] This cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille Reaction: In the Stille coupling, an organostannane (R-SnBu₃) serves as the nucleophilic partner.[10][12][14] The organotin reagents are advantageous due to their stability to air and moisture.[10][14]

Suzuki Reaction: The Suzuki reaction, on the other hand, utilizes an organoboron compound, typically a boronic acid (R-B(OH)₂) or a boronate ester.[9][11][15] A key difference is the requirement of a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.[11][15]

The choice between these two reactions is often dictated by the specific substrate, desired functional group tolerance, and practical considerations such as reagent toxicity and purification.

Visualizing the Catalytic Cycles

To better understand the mechanistic pathways, the following diagrams illustrate the catalytic cycles for the Stille and Suzuki reactions.

Stille_Cycle Pd0 Pd(0)L₂ c1 Pd0->c1 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X c2 PdII_Aryl->c2 Transmetalation Transmetalation PdII_Both Ar-Pd(II)L₂-R c3 PdII_Both->c3 RedElim Reductive Elimination Product Ar-R c4 c1->PdII_Aryl Ar-X c2->PdII_Both R-SnR'₃ c3->Product c4->Pd0

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ c1 Pd0->c1 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X c2 PdII_Aryl->c2 Transmetalation Transmetalation PdII_Both Ar-Pd(II)L₂-R c3 PdII_Both->c3 RedElim Reductive Elimination Product Ar-R c4 Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate c1->PdII_Aryl Ar-X c2->PdII_Both [R-B(OH)₃]⁻ c3->Product c4->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Comparison: Stille vs. Suzuki for Benzothiadiazole Functionalization

The choice between Stille and Suzuki coupling for the functionalization of benzothiadiazole hinges on several key factors. Below is a comparative analysis based on typical experimental observations.

FeatureStille ReactionSuzuki ReactionSenior Application Scientist's Insights
Nucleophilic Partner Organostannanes (e.g., R-SnBu₃)Organoboron compounds (e.g., R-B(OH)₂, R-B(pin))Organostannanes are often more reactive, but their toxicity is a significant drawback. Boronic acids are generally preferred for their lower toxicity and the commercial availability of a vast library.
Reaction Conditions Typically neutral, sometimes with additives like Cu(I) or LiCl to accelerate transmetalation.Requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) for activation of the boronic acid.The basic conditions of the Suzuki reaction can be a limitation for base-sensitive substrates. Stille's milder, neutral conditions offer broader functional group compatibility in this regard.
Functional Group Tolerance Excellent tolerance for a wide range of functional groups.[12][14][16]Generally good, but can be compromised by the basic reaction conditions.[17]For complex BTD derivatives with base-labile groups, the Stille reaction is often the more reliable choice.
Substrate Scope Broad, including aryl, vinyl, and alkyl stannanes.Very broad, with a vast array of commercially available boronic acids and esters.The sheer diversity of available boronic acids often makes the Suzuki reaction the more convenient option for rapid library synthesis.
Byproducts and Purification Toxic organotin byproducts can be difficult to remove from the final product.[14][18]Boron-containing byproducts are generally water-soluble and easier to remove.The ease of purification is a significant advantage of the Suzuki reaction, particularly in the context of pharmaceutical development where purity is paramount.
Yields Often provides high to excellent yields.[19]Can also provide high yields, but can be more sensitive to steric hindrance.[19]For sterically demanding couplings on the BTD core, the Stille reaction may offer a yield advantage.[19]
Toxicity High toxicity of organotin reagents and byproducts is a major concern.[10][18]Organoboron reagents are significantly less toxic.From a green chemistry and safety perspective, the Suzuki reaction is the clear winner.

Experimental Protocols: A Practical Guide

The following are generalized, yet detailed, step-by-step protocols for the functionalization of 4,7-dibromo-2,1,3-benzothiadiazole, a common starting material.

Protocol 1: Stille Coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an Arylstannane

This protocol is adapted from established procedures for the synthesis of BTD-containing materials.[1]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.) and the desired arylstannane (2.2 equiv.) in anhydrous and degassed toluene.

  • Catalyst and Ligand Addition: To the solution, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like P(o-tol)₃ (4-8 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through a pad of celite, and extract the filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an Arylboronic Acid

This protocol is a generalized procedure based on common literature methods for BTD functionalization.[1]

  • Reaction Setup: In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (3.0-4.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%).

  • Solvent Addition and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or THF, and water (e.g., a 4:1 ratio). Purge the reaction mixture with an inert gas for 15-20 minutes.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and monitor for completion.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic phases with water and brine, dry over an anhydrous salt, and remove the solvent in vacuo. The crude product is then purified by column chromatography or recrystallization.

Strategic Selection: Stille or Suzuki?

The decision to employ the Stille or Suzuki reaction for benzothiadiazole functionalization is a strategic one that should be guided by the specific research objectives.

  • For the synthesis of complex, highly functionalized BTD derivatives, especially those with base-sensitive moieties, the Stille reaction is often the superior choice due to its milder, neutral reaction conditions and excellent functional group tolerance. [20]

  • For high-throughput synthesis, library generation, and applications where low toxicity and ease of purification are critical (e.g., in drug development), the Suzuki reaction is generally the preferred method. [21] The vast commercial availability of boronic acids further enhances its utility in this context.[21]

  • When encountering sterically hindered couplings, the Stille reaction may provide higher yields and should be considered as a viable alternative if the Suzuki reaction proves to be low-yielding. [19]

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2,1,3-Benzothiadiazol-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, 2,1,3-benzothiadiazole derivatives are prized for their unique electronic and photophysical properties.[1][2] As a key building block, 2,1,3-Benzothiadiazol-4-ylboronic acid (CAS No. 499769-94-7) is integral to synthesizing novel functional molecules.[3] However, with its utility comes the critical responsibility of proper chemical management, culminating in its safe and compliant disposal.

This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards. Adherence to these procedures is paramount for protecting laboratory personnel, minimizing environmental impact, and upholding the integrity of your research operations.[4][5]

Hazard Identification and Risk Assessment

  • 2,1,3-Benzothiadiazole Moiety: The parent heterocycle is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][7]

  • Boronic Acid Group: Boronic acids as a class can be irritating to the skin, eyes, and respiratory system.[8] Some boronic acid derivatives also carry reproductive toxicity warnings.[9]

Therefore, it is imperative to treat this compound as a hazardous chemical. The following table summarizes the anticipated hazard classifications based on related compounds.

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation May cause redness, itching, or inflammation upon contact.[6][10]Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye Irritation Can cause serious irritation, pain, or damage to the eyes.[6][10]Wear safety goggles or a face shield.[4][8]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[6][10]Handle exclusively within a certified chemical fume hood.[8]
Aquatic Toxicity Many related compounds are harmful to aquatic life.[9]Prevent release into the environment; do not dispose of down the drain.[4][8]

Immediate Safety & Handling Protocols

Before initiating any disposal procedures, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. This is a non-negotiable aspect of laboratory safety mandated by the Occupational Safety and Health Administration (OSHA).[11][12]

  • Engineering Controls: All handling and preparation of this compound waste must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][13]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Chemical-resistant safety goggles.

    • Nitrile gloves (or other material compatible with the solvents used).

    • A flame-resistant lab coat.[8]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous waste.[8][14] Under no circumstances should this chemical or its solutions be poured down the drain or placed in regular trash.[8][15]

Step 1: Waste Characterization and Segregation

Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions.[14][16]

  • Identify: This waste stream is a non-halogenated, solid organic acid.

  • Segregate: Keep this compound waste separate from other waste streams, especially:

    • Strong oxidizing agents.

    • Strong bases.

    • Incompatible solvents (e.g., bleach, ammonia).[4]

    • Aqueous heavy metal waste.

Step 2: Waste Collection

Collect solid and liquid waste in separate, designated containers.[8]

  • Solid Waste:

    • Carefully sweep up unused or spilled solid this compound.

    • Collect all contaminated disposables, such as weighing papers, gloves, and bench paper, and place them in the solid waste container.[8][17]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a dedicated container for non-halogenated organic liquid waste.

    • Collect the initial solvent rinses from any contaminated glassware as hazardous waste.[8]

Step 3: Container Selection and Labeling

Waste containers must be compatible with the chemical, sealable, and clearly labeled to comply with EPA and OSHA regulations.[5][14][18]

  • Container Choice:

    • Use a high-density polyethylene (HDPE) or glass container with a screw-top cap.[15][16] The container must be in good condition, free of cracks or deterioration.[19]

    • Ensure the container material is compatible with the waste. For example, do not store acidic waste in metal containers.[20]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly write the full chemical name: "This compound ".

    • List all components of any mixture, including solvents.

    • Indicate the approximate percentages of each component.

    • Mark the appropriate hazard characteristics (e.g., Irritant).

Step 4: Temporary Storage (Satellite Accumulation)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage.[19] This area must be at or near the point of generation and under the control of laboratory personnel.[5][20]

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[8]

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[19]

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[15][16]

    • Place the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[5]

  • Inspection: Regularly inspect the SAA for any signs of leakage or container degradation.[5][19]

Step 5: Decontamination of Empty Containers

The original container of this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[8]

  • Collect Rinseate: The first rinseate is considered hazardous and must be collected and added to the appropriate liquid hazardous waste container.[8] Subsequent rinses may also need to be collected, depending on your institution's guidelines.

  • Dry and Deface: Allow the rinsed container to air dry completely in the fume hood. Once dry, deface or remove the original label to prevent confusion.

  • Final Disposal: The clean, dry container can typically be disposed of in the appropriate laboratory glassware or plastic recycling stream.

Step 6: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly containerized and labeled hazardous waste. Do not attempt to transport or dispose of the waste yourself. Final disposal methods, such as incineration or chemical treatment, are performed by licensed hazardous waste facilities in compliance with federal and local regulations.[14][20]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe_check 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood 2. Work in a Certified Fume Hood ppe_check->fume_hood characterize 3. Characterize Waste (Solid vs. Liquid) fume_hood->characterize solid_waste 4a. Collect Solid Waste & Contaminated Materials characterize->solid_waste Solid liquid_waste 4b. Collect Liquid Waste & Solvent Rinses characterize->liquid_waste Liquid container 5. Select Compatible & Sealable Container solid_waste->container liquid_waste->container label_waste 6. Apply Hazardous Waste Label & List All Components container->label_waste store 7. Store in Designated Satellite Accumulation Area label_waste->store contact_ehs 8. Contact EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 2,1,3-Benzothiadiazol-4-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of 2,1,3-Benzothiadiazol-4-ylboronic acid, a compound of increasing interest in medicinal chemistry and materials science. As Senior Application Scientists, we aim to provide value beyond the product by empowering you with the knowledge to work safely and effectively.

Hazard Assessment and Engineering Controls: The First Line of Defense

Based on analogous compounds, this compound should be treated as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system.[1] Therefore, robust engineering controls are non-negotiable.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table outlines the required PPE and the rationale for its use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.Protects eyes from dust particles and potential splashes of the chemical or its solutions, which can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.Prevents skin contact with the compound, which is presumed to be a skin irritant.[1][2]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection For handling the solid compound, a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent the inhalation of dust particles.Minimizes the risk of respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Before starting, ensure the chemical fume hood is functioning correctly.

    • Clear the work area of any unnecessary equipment or chemicals.

    • Have all necessary equipment and reagents for the experiment readily at hand.

    • Prepare a designated waste container for all materials that will come into contact with the compound.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[1]

    • When transferring the solid, use a spatula and avoid generating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Decontaminate any equipment used.

    • Properly dispose of all waste as described in the disposal plan below.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Disposal Plan: Responsible Management of Hazardous Waste

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

  • Solid Waste: Collect unused solid compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name.

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent used.

  • Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.

  • Empty Containers: Empty containers must be rinsed three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines. After thorough rinsing and air-drying in a well-ventilated area, deface the original label before disposing of the container in the appropriate recycling stream.

Visualizing the Workflow

To ensure a clear understanding of the safety procedures, the following workflow diagram illustrates the key steps for handling this compound.

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-Benzothiadiazol-4-ylboronic acid
Reactant of Route 2
Reactant of Route 2
2,1,3-Benzothiadiazol-4-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.